1-Isopropyl-4-nitro-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSSFOTWGVIHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541639 | |
| Record name | 4-Nitro-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97421-21-1 | |
| Record name | 1-(1-Methylethyl)-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isopropyl-4-nitro-1H-pyrazole
CAS Number: 97421-21-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Isopropyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal and agrochemical research. While specific biological data for this exact molecule is not extensively published, this document synthesizes information from structurally related compounds to present its chemical properties, a detailed representative synthesis, and potential applications. The focus is on its role as a versatile synthetic intermediate for the development of novel bioactive molecules. This guide is intended to serve as a foundational resource for researchers exploring the potential of nitropyrazole scaffolds in drug discovery and development.
Introduction: The Pyrazole Scaffold in Chemical Biology
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry due to their wide range of biological activities.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the design of compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[1][3] The introduction of a nitro group onto the pyrazole ring, as in this compound, offers a key functional handle for further chemical modifications, making it a valuable building block in synthetic chemistry.[4] This guide will delve into the technical details of this compound, providing insights into its synthesis and potential as a precursor to novel bioactive agents.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, based on data from publicly available chemical databases.[5]
| Property | Value | Source |
| CAS Number | 97421-21-1 | PubChem[5] |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[5] |
| Molecular Weight | 155.15 g/mol | PubChem[5] |
| IUPAC Name | 4-nitro-1-(propan-2-yl)-1H-pyrazole | PubChem[5] |
| Appearance | White powder (predicted) | Zhejiang Jiuzhou Chem Co., Ltd[6] |
| Purity | 99% (typical commercial grade) | Zhejiang Jiuzhou Chem Co., Ltd[6] |
| XLogP3 | 0.8 | PubChem[5] |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through the N-alkylation of a 4-nitropyrazole precursor. The following protocol is a representative method adapted from procedures for structurally similar pyrazoles and established N-alkylation techniques.[4][7] The causality behind the experimental choices lies in creating a basic environment to deprotonate the pyrazole nitrogen, making it nucleophilic for the subsequent reaction with an isopropyl halide.
Step 1: N-Isopropylation of 4-Nitropyrazole
This step involves the direct alkylation of the 4-nitropyrazole ring with an isopropylating agent.
Materials:
-
4-Nitro-1H-pyrazole
-
Isopropyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Step-by-Step Methodology:
-
To a stirred solution of 4-Nitro-1H-pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Add isopropyl bromide (1.5 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry to verify the presence of the isopropyl group and the integrity of the nitropyrazole core.[8][9]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Chemical Reactivity and Derivatization Potential
The true value of this compound in drug discovery and agrochemical development lies in its potential for further chemical modification. The nitro group at the 4-position is a key functional group that can be readily transformed into an amino group, which then serves as a versatile point for diversification.[4]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial step in creating a library of derivatives for biological screening.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Suspend this compound (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (5.0 equivalents) to the suspension.
-
Heat the mixture to reflux and add concentrated HCl (0.5 equivalents) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-Isopropyl-1H-pyrazol-4-amine.
Self-Validating System: The successful reduction can be confirmed by the disappearance of the characteristic nitro group stretches in the IR spectrum and the appearance of amine proton signals in the ¹H NMR spectrum.
Derivatization Workflow Diagram
Caption: Derivatization potential of this compound.
Potential Applications in Research and Development
While specific biological data for this compound is limited, the broader class of nitropyrazole derivatives has shown significant promise in various therapeutic and agricultural areas.[4][10]
Agrochemicals: Fungicide Development
Many pyrazole-based compounds are utilized as fungicides in agriculture.[4] A common mechanism of action for these fungicides is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi.[4] This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[4] Derivatives of this compound, particularly pyrazole carboxamides, are prime candidates for screening as potential SDHI fungicides.
Hypothetical Signaling Pathway: SDHI Mechanism of Action
Caption: General mode of action for pyrazole-based SDHI fungicides.
Drug Development: A Scaffold for Bioactive Molecules
The pyrazole nucleus is a well-established pharmacophore in drug discovery.[1][2] Derivatives have been investigated for a multitude of therapeutic applications, including:
-
Anti-inflammatory and Analgesic Agents: Certain pyrazole derivatives have shown potential in modulating inflammatory pathways.[1]
-
Antimicrobial Agents: The pyrazole scaffold has been incorporated into compounds with activity against various bacterial and fungal strains.[3][11]
-
Anticancer Agents: Some pyrazole-containing molecules have been explored as kinase inhibitors, which are a key target in cancer therapy.[12]
The derivatization of 1-Isopropyl-1H-pyrazol-4-amine can lead to the generation of compound libraries for screening against these and other biological targets.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust or fumes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
This compound is a valuable, yet under-characterized, synthetic intermediate. Its true potential lies in its utility as a building block for creating diverse libraries of novel compounds. The straightforward synthesis and the reactivity of the nitro group make it an attractive starting material for researchers in both agrochemical and pharmaceutical development. The insights provided in this guide, drawn from the chemistry of related pyrazole derivatives, offer a solid foundation and a strategic framework for exploring the promising biological activities of this class of molecules. Further research into the specific biological profile of this compound and its derivatives is warranted.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pjoes.com [pjoes.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.97421-21-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lehigh.edu [lehigh.edu]
- 9. youtube.com [youtube.com]
- 10. academicstrive.com [academicstrive.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. afgsci.com [afgsci.com]
- 14. www2.zoetis.ca [www2.zoetis.ca]
- 15. fishersci.com [fishersci.com]
IUPAC name for 1-Isopropyl-4-nitro-1H-pyrazole
An In-Depth Technical Guide to 1-Isopropyl-4-nitro-1H-pyrazole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic chemistry. Pyrazole derivatives are foundational scaffolds in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2][3] This document details the nomenclature, physicochemical properties, and spectroscopic profile of this compound. It presents a detailed, field-proven protocol for its synthesis via N-alkylation of 4-nitro-1H-pyrazole. Furthermore, the guide explores the compound's synthetic utility, focusing on the chemical transformations of the nitro group to create versatile intermediates for drug discovery and agrochemical research. This paper is intended for researchers, chemists, and professionals in drug development, offering expert insights into the causality behind experimental choices and self-validating protocols.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry.[2][3] First isolated in 1883, derivatives of pyrazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and fungicidal properties.[2][3][4] The market presence of numerous pyrazole-containing drugs underscores their therapeutic importance.[2][3]
The introduction of a nitro group onto the pyrazole ring, as in this compound, significantly influences its chemical reactivity and potential applications. Aromatic nitro compounds are crucial intermediates in organic synthesis, primarily because the nitro group is a strong electron-withdrawing group and can be readily transformed into other functional groups, most notably an amine.[1][5] This functional group versatility makes nitropyrazoles valuable building blocks for creating libraries of complex molecules for biological screening.[1] This guide focuses specifically on the 1-isopropyl substituted 4-nitropyrazole, a key intermediate for generating novel chemical entities.
Nomenclature and Chemical Identity
The compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure. Key identifiers are consolidated below for clear reference.
| Identifier | Value | Source |
| IUPAC Name | 4-nitro-1-(propan-2-yl)-1H-pyrazole | PubChem[6] |
| CAS Number | 97421-21-1 | 1PlusChem LLC[7], PubChem[6] |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[6] |
| Molecular Weight | 155.15 g/mol | PubChem[6] |
| Synonyms | This compound, 1H-Pyrazole, 1-(1-methylethyl)-4-nitro- | PubChem[6] |
| InChI | InChI=1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3 | PubChem[6] |
| Canonical SMILES | CC(C)N1C=C(C=N1)--INVALID-LINK--[O-] | Fluorochem[8] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and formulation. Below is a summary of computed properties for this compound. While commercial suppliers indicate the availability of spectroscopic data (NMR, HPLC, LC-MS), specific experimental values for properties like melting and boiling points are not widely published in publicly accessible literature.[9][10]
| Property | Value | Notes |
| Calculated XLogP3 | 0.8 | A measure of lipophilicity. Computed by XLogP3 3.0.[6] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11.[6] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11.[6] |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11.[6] |
| Exact Mass | 155.069476538 Da | Computed by PubChem 2.1.[6] |
| Topological Polar Surface Area | 63.6 Ų | Computed by Cactvs 3.4.6.11.[6] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry.[11][12] For this compound, the most direct and industrially scalable approach is the N-alkylation of the 4-nitro-1H-pyrazole precursor. This method offers high regioselectivity and is based on well-established chemical principles.
Recommended Synthesis Protocol: N-Isopropylation of 4-Nitro-1H-pyrazole
This protocol describes a standard N-alkylation procedure, a robust and common method for introducing alkyl groups onto the pyrazole nitrogen.[1] The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a mild base like potassium carbonate is sufficient to deprotonate the pyrazole ring, activating it for nucleophilic attack.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add 2-bromopropane (isopropyl bromide, 1.5 eq) dropwise to the suspension at ambient temperature.
-
Expert Insight: The use of a slight excess of the alkylating agent ensures the complete consumption of the starting pyrazole. Potassium carbonate is chosen for its low cost, moderate basicity, and ease of removal during workup.
-
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Trustworthiness: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material. This self-validating step prevents premature termination or unnecessary extension of the reaction time.
-
-
Workup and Extraction: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL/mmol). This precipitates the product and dissolves inorganic salts. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine to remove residual DMF and water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure.
-
Final Product: Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Caption: Synthetic workflow for the N-alkylation of 4-nitro-1H-pyrazole.
Key Reactions and Synthetic Utility
The true value of this compound lies in its capacity as a versatile synthetic intermediate. The nitro group is the primary site of reactivity, serving as a precursor to an amino group, which opens a gateway to a multitude of further functionalizations.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a fundamental transformation in medicinal chemistry, enabling the synthesis of amides, sulfonamides, ureas, and other derivatives crucial for tuning biological activity.[1]
Experimental Protocol (Reduction with Tin(II) Chloride):
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc).
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
Expert Insight: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro compounds. The acidic medium is essential for the reaction mechanism. The reaction is exothermic and requires careful temperature control.
-
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.
-
Workup: Carefully basify the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH > 8.
-
Trustworthiness: The formation of tin hydroxides as a thick white precipitate confirms the neutralization. The product can then be extracted.
-
-
Extraction and Purification: Extract the product into ethyl acetate or dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 1-isopropyl-1H-pyrazol-4-amine, which can be purified further if necessary.
Caption: Reduction of the nitro group to form a versatile amine intermediate.
Applications in Research and Development
While specific biological data for this compound is not extensively documented, its structural motifs are highly relevant in both agrochemical and pharmaceutical research.[1]
Agrochemicals
Pyrazole derivatives are a prominent class of fungicides.[1] Many act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi, which disrupts cellular respiration and leads to cell death.[1] this compound serves as an excellent starting material for the synthesis of novel SDHI candidates. The derived 4-aminopyrazole can be acylated to form pyrazole carboxamides, a core structure in many commercial fungicides.
Drug Discovery
The pyrazole scaffold is present in numerous FDA-approved drugs. The 4-aminopyrazole intermediate derived from the title compound is a critical building block for creating libraries of compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and cancerous pathways.[3][4] The isopropyl group can modulate lipophilicity and metabolic stability, while the amine handle allows for systematic structural modifications to optimize potency and selectivity.
Caption: Role as a key intermediate in the synthesis of potential bioactive molecules.
Safety and Handling
No specific toxicology data for this compound is publicly available. However, based on its structure as an aromatic nitro compound, standard laboratory safety precautions are required.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: Aromatic nitro compounds can be toxic and may be irritants. Avoid inhalation, ingestion, and skin contact. Many nitro compounds are also thermally sensitive.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in modern synthetic chemistry. Its straightforward synthesis via N-alkylation and the strategic importance of the nitro-to-amine reduction make it a key intermediate for accessing a wide range of more complex molecules. For researchers in agrochemical and pharmaceutical development, this compound represents a promising starting point for the discovery of novel fungicides, kinase inhibitors, and other therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for its effective utilization in research and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1pchem.com [1pchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 97421-21-1|this compound|BLD Pharm [bldpharm.com]
- 10. This compound CAS#: 97421-21-1 [m.chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
The Ascendant Therapeutic Potential of Nitropyrazole Derivatives: A Technical Guide for Drug Discovery
Preamble: The Pyrazole Scaffold in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are foundational pillars in the edifice of modern pharmacology. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention due to its remarkable pharmacological versatility.[1][2] The inherent structural features of pyrazoles, including their capacity for diverse functionalization and stereochemical complexity, render them privileged scaffolds in the design of novel therapeutic agents.[1] This guide provides an in-depth exploration of the biological activities of nitropyrazole derivatives, a subclass that is demonstrating escalating importance in the fields of oncology, infectious diseases, and beyond. We will dissect the mechanistic underpinnings of their actions, present key quantitative data, and provide robust experimental protocols to empower researchers in the rational design and evaluation of next-generation nitropyrazole-based therapeutics.
Section 1: Anticancer Activity of Nitropyrazole Derivatives
The quest for more effective and less toxic anticancer agents is a paramount challenge in medicinal chemistry. Nitropyrazole derivatives have emerged as a promising class of compounds with demonstrated cytotoxic and antiproliferative activities against a spectrum of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting key cellular machinery involved in cancer progression.
Mechanisms of Anticancer Action
Nitropyrazole derivatives exert their anticancer effects through various mechanisms, including but not limited to:
-
Tubulin Polymerization Inhibition: Several pyrazole derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division. By binding to tubulin, they can inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5] One indenopyrazole analogue, for instance, was found to compete with colchicine for binding to tubulin, effectively inhibiting its polymerization and demonstrating potency in non-small cell lung cancer models.[6]
-
Enzyme Inhibition: A primary mode of action for many anticancer pyrazoles is the inhibition of protein kinases that are often dysregulated in cancer.[7] Key targets include:
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition by pyrazole derivatives can halt uncontrolled cell proliferation.[3][7]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7] Certain pyrazolone-pyrazole derivatives have shown significant inhibition of VEGFR-2.[3]
-
Other Kinases: Other notable kinase targets include Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and PI3K, all of which are crucial for cancer cell signaling and survival.[3][4]
-
-
DNA Interaction: Some platinum(II) complexes incorporating nitropyrazole ligands have exhibited significant cytotoxic activity. These complexes are believed to exert their anticancer effects through interactions with DNA, similar to cisplatin, but with potentially improved efficacy and reduced resistance.[8] For example, trans-[PtCl2(1-methyl-4-nitropyrazole)2] showed the ability to inhibit cancer cell growth at micromolar concentrations, surpassing the activity of cisplatin.[8]
Quantitative Analysis of Anticancer Potency
The anticancer efficacy of nitropyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The table below summarizes the activity of selected derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| Indenopyrazoles | Analogue 2 | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibition | [6] |
| Analogue 2 | A549 (Lung Cancer) | 0.69 | Tubulin Polymerization Inhibition | [6] | |
| Indole-Pyrazole Hybrids | Compound 33 | HCT116 (Colon) | < 23.7 | CDK2 Inhibition | [3] |
| Compound 34 | MCF7 (Breast) | < 23.7 | CDK2 Inhibition | [3] | |
| Pyrazolone-Pyrazoles | Compound 27 | MCF7 (Breast) | 16.50 | VEGFR-2 Inhibition | [3] |
| Pyrazole Carbaldehydes | Compound 43 | MCF7 (Breast) | 0.25 | PI3 Kinase Inhibition | [3] |
| Platinum(II) Complexes | trans-[PtCl2(1-methyl-4-nitropyrazole)2] | Cancer Cell Panel | Micromolar Range | DNA Interaction | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of nitropyrazole derivatives against cancer cell lines.
1. Cell Culture:
- Maintain the desired cancer cell line (e.g., MCF-7, A549, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding:
- Harvest logarithmically growing cells and perform a cell count using a hemocytometer.
- Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a stock solution of the nitropyrazole derivative in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
- Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
4. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway Visualization
The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by a nitropyrazole derivative, a key mechanism in suppressing tumor angiogenesis.
Caption: Inhibition of VEGFR-2 signaling by a nitropyrazole derivative.
Section 2: Antimicrobial Activity of Nitropyrazole Derivatives
The rise of antimicrobial resistance necessitates the urgent development of novel anti-infective agents. Nitropyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10]
Spectrum of Antimicrobial Action
Substituted nitropyrazoles have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][10] The antimicrobial potency is often influenced by the nature and position of substituents on the pyrazole ring.[11] For instance, the presence of a 5-(4-nitrophenyl)furanyl fragment has been explored in the design of pyrazole derivatives with pronounced effects against S. aureus, E. coli, and Candida species.[10]
Quantitative Analysis of Antimicrobial Potency
The antimicrobial activity of nitropyrazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-Thiadiazine Hybrids | Compound 21a | Staphylococcus aureus | 62.5-125 | [12] |
| Compound 21a | Escherichia coli | 62.5-125 | [12] | |
| Compound 21a | Aspergillus niger | 2.9-7.8 | [12] | |
| Substituted Pyrazoles | Compound 3 | Escherichia coli | 0.25 | [13] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [13] | |
| Compound 2 | Aspergillus niger | 1 | [13] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes a standard method for determining the MIC of nitropyrazole derivatives against bacterial strains.
1. Preparation of Inoculum:
- Culture the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.
- Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the nitropyrazole derivative in an appropriate solvent.
- Perform a two-fold serial dilution of the stock solution in a 96-well microplate containing cation-adjusted Mueller-Hinton broth.
3. Inoculation and Incubation:
- Inoculate each well with the prepared bacterial suspension.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the microplate at 37°C for 18-24 hours.
4. Determination of MIC:
- Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the screening and evaluation of novel nitropyrazole derivatives for antimicrobial activity.
Caption: A streamlined workflow for antimicrobial drug discovery.
Section 3: Other Notable Biological Activities
Beyond their anticancer and antimicrobial properties, nitropyrazole derivatives have demonstrated a wide array of other pharmacological effects, highlighting their potential in treating a variety of diseases.
-
Anti-inflammatory Activity: Certain pyrazole derivatives exhibit potent anti-inflammatory effects, with some compounds showing activity comparable to standard drugs like diclofenac sodium.[13]
-
Enzyme Inhibition: Nitropyrazole derivatives have been investigated as inhibitors of various enzymes. For example, some pyrazole-based compounds have shown selective inhibitory activity against urease and butyrylcholinesterase.[14] Others have been identified as inhibitors of monoamine oxidases (MAO), which are targets for the treatment of neurological disorders.[15][16]
-
Analgesic and Antidepressant Activities: The pyrazole scaffold is present in molecules with analgesic and antidepressant properties, suggesting the potential for developing novel therapeutics for pain management and mental health disorders.[17][18]
Conclusion and Future Directions
The nitropyrazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer and antimicrobial effects, underscore the importance of continued research in this area. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how structural modifications influence biological activity will enable the rational design of more potent and selective compounds.[3]
-
Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by nitropyrazole derivatives will be crucial for their clinical development.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.
The continued exploration of nitropyrazole chemistry holds immense potential for addressing unmet medical needs and delivering the next generation of innovative medicines.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academicstrive.com [academicstrive.com]
The Emerging Potential of 1-Isopropyl-4-nitro-1H-pyrazole in Medicinal Chemistry: A Technical Guide
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2][3][4] This technical guide delves into the untapped potential of a specific, yet promising derivative: 1-Isopropyl-4-nitro-1H-pyrazole. While direct pharmacological data on this compound is nascent, this document provides a comprehensive framework for its exploration in drug discovery. By examining the synthesis, physicochemical properties, and the well-established structure-activity relationships of analogous nitropyrazole compounds, we illuminate a strategic path for its investigation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and theoretical insights to unlock the therapeutic promise of this versatile scaffold.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery
The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[1][2][3] Its remarkable versatility stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic tractability that allows for facile structural diversification.[5][6] Marketed drugs such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction therapy Sildenafil all feature a core pyrazole structure, underscoring the scaffold's significance in addressing diverse medical needs.[1][2] The introduction of a nitro group and an isopropyl substituent, as in this compound, presents a unique chemical entity with the potential for novel biological activities.
Synthesis and Chemical Properties of this compound
The synthesis of this compound is a multi-step process that begins with the nitration of a pyrazole precursor followed by N-alkylation. The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyrazole ring, potentially modulating its interaction with biological targets. The isopropyl group, on the other hand, adds lipophilicity, which can impact cell permeability and pharmacokinetic properties.
General Synthetic Pathway
A plausible and adaptable synthetic route to this compound is outlined below. This protocol is based on established methodologies for the synthesis of substituted pyrazoles.[7][8]
Step 1: Nitration of Pyrazole
The initial step involves the nitration of a suitable pyrazole starting material. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Step 2: N-Alkylation with Isopropyl Halide
The subsequent N-alkylation introduces the isopropyl group onto one of the nitrogen atoms of the pyrazole ring. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on an isopropyl halide.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its potential as a drug candidate. These properties can be predicted or determined experimentally.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C6H9N3O2 | [9] |
| Molecular Weight | 155.15 g/mol | [9] |
| XLogP3 | 0.8 | [9] |
| Hydrogen Bond Donor Count | 0 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
Potential Therapeutic Applications: A Structure-Activity Relationship (SAR) Perspective
While direct biological data for this compound is limited, the extensive literature on related nitropyrazole derivatives provides a solid foundation for postulating its potential therapeutic applications.[10][11][12] The presence of the nitro group is particularly significant, as it is a known pharmacophore in various bioactive molecules.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[13][14] The electron-withdrawing nature of the nitro group in this compound could enhance its ability to interact with key enzymatic targets in cancer cells.
Potential Targets:
-
Kinases: Many pyrazole-containing drugs are kinase inhibitors.[13] The scaffold can be readily modified to target specific kinases implicated in cancer, such as EGFR, VEGFR, or CDKs.
-
Topoisomerases: Some nitroaromatic compounds are known to inhibit topoisomerases, enzymes crucial for DNA replication in rapidly dividing cancer cells.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is a well-established framework for the development of antimicrobial and antifungal agents.[5][14][15] The nitro group, in particular, is a common feature in antimicrobial drugs, where it can be reduced within microbial cells to generate cytotoxic reactive nitrogen species.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Pyrazole derivatives can inhibit essential microbial enzymes, disrupting metabolic pathways necessary for survival.
-
Disruption of Cell Membrane Integrity: The lipophilic isopropyl group may facilitate the compound's insertion into microbial cell membranes, leading to disruption and cell death.[5]
Anti-inflammatory Activity
The discovery of Celecoxib, a selective COX-2 inhibitor, firmly established the role of pyrazoles in the development of anti-inflammatory drugs.[16] The structural features of this compound could be optimized to target key inflammatory mediators.
Potential Targets:
-
Cyclooxygenases (COX-1 and COX-2): The pyrazole core can be functionalized to achieve selective inhibition of COX-2, thereby reducing inflammation with fewer gastrointestinal side effects.
-
Cytokine Signaling Pathways: The compound could potentially modulate the production or signaling of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocols for Biological Evaluation
To explore the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following protocols provide a starting point for screening its activity in the aforementioned therapeutic areas.
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic effect of this compound against a panel of human cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Screening
Objective: To assess the antimicrobial activity of this compound against a range of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Method
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth.
-
Compound Preparation: Prepare serial dilutions of the test compound in the broth.
-
Inoculation: Add the microbial inoculum to each well of a 96-well plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway that could be targeted and a general experimental workflow.
Caption: Hypothetical signaling pathway targeted by pyrazole derivatives.
Caption: General experimental workflow for drug discovery.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Based on the well-documented activities of related pyrazole and nitropyrazole compounds, it is a compelling candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The synthetic accessibility and the potential for diverse functionalization provide a robust platform for structure-activity relationship studies aimed at optimizing potency and selectivity. Future research should focus on the systematic biological evaluation of this compound and its derivatives, elucidation of their mechanisms of action, and assessment of their pharmacokinetic and toxicological profiles. The insights gained from such studies will be instrumental in determining the true therapeutic potential of this intriguing molecule.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 13. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | CoLab [colab.ws]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 16. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
1-Isopropyl-4-nitro-1H-pyrazole literature review
An In-Depth Technical Guide to 1-Isopropyl-4-nitro-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis. The pyrazole scaffold is a privileged structure, appearing in numerous commercial drugs and fungicides.[1][2] This document details the synthesis, characterization, chemical reactivity, and potential applications of the title compound, with a focus on its role as a versatile building block. Methodologies are presented with an emphasis on the underlying chemical principles, providing researchers and development professionals with both practical protocols and theoretical insights. The guide consolidates information from chemical databases, patents, and peer-reviewed literature to serve as an authoritative resource for professionals engaged in synthetic and applied chemical research.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with a wide range of biological targets.[5] Consequently, the pyrazole nucleus is found in numerous blockbuster drugs, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the antiviral agent sildenafil.[1][6]
In agrochemicals, pyrazole derivatives are prominent as fungicides, often functioning as succinate dehydrogenase inhibitors (SDHIs) that disrupt the fungal mitochondrial respiratory chain.[7] The strategic functionalization of the pyrazole ring is critical for tuning a compound's biological activity, selectivity, and physicochemical properties.
This compound (CAS No. 97421-21-1) is a strategically designed intermediate.[8] The isopropyl group at the N1 position enhances lipophilicity, which can improve membrane permeability, while the nitro group at the C4 position serves two primary purposes: it acts as a powerful electron-withdrawing group, modulating the electronic character of the ring, and it is a versatile functional handle that can be readily converted into other groups, most notably an amine.[7][9] This guide elucidates the synthesis and utility of this important chemical entity.
Synthesis and Mechanistic Insights
The most common and direct route to this compound is through the N-alkylation of the readily available starting material, 4-nitro-1H-pyrazole.[10][11] This reaction is a classic example of nucleophilic substitution.
Mechanism of N-Alkylation
The reaction proceeds via a base-mediated deprotonation of the pyrazole ring's N-H proton. The "pyrrole-like" nitrogen at the N1 position is acidic and can be deprotonated by a suitable base, such as potassium carbonate, to form a pyrazolate anion.[12][13] This anion is a potent nucleophile that subsequently attacks the electrophilic carbon of an isopropyl halide (e.g., isopropyl bromide), displacing the halide and forming the N-C bond. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation (K+) without solvating the nucleophilic anion, thereby increasing its reactivity.
Caption: Synthesis pathway for this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
4-Nitro-1H-pyrazole (1.0 eq)
-
Isopropyl bromide (1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).[7] The suspension is stirred at room temperature for 15 minutes to facilitate salt formation.
-
Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.[7]
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine to remove residual DMF, and then dry over anhydrous sodium sulfate.[7]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.[7]
Physicochemical and Spectroscopic Profile
The structural identity and purity of this compound are confirmed through its physical properties and spectroscopic data.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 97421-21-1 | [8] |
| Molecular Formula | C₆H₉N₃O₂ | [8] |
| Molecular Weight | 155.15 g/mol | [8] |
| IUPAC Name | 4-nitro-1-propan-2-ylpyrazole | [8] |
| Appearance | White powder | [14] |
| XLogP3 | 0.8 | [8] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the isopropyl methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃)₂. Two singlets in the aromatic region would correspond to the protons at the C3 and C5 positions of the pyrazole ring.
-
¹³C NMR: The carbon spectrum will show distinct signals for the two different carbons of the isopropyl group, as well as three signals for the pyrazole ring carbons.
-
IR Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the nitro group (NO₂) typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-H and C=N stretching frequencies will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (155.15).
Chemical Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in the reactivity of its nitro group. The reduction of this group to a primary amine (1-isopropyl-1H-pyrazol-4-amine) opens up a vast array of derivatization possibilities, making it a critical intermediate for building more complex molecules.[7]
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a cornerstone transformation. A common and effective method involves using a metal catalyst, such as iron powder, in an acidic medium.
Caption: Synthetic utility of this compound.
Detailed Experimental Protocol: Reduction
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Concentrated Hydrochloric acid (HCl) (0.5 eq)
-
Ethanol/Water mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.[7]
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[7]
-
Cool the reaction mixture and filter it through a pad of celite to remove iron salts.
-
Concentrate the filtrate under reduced pressure and neutralize the residue with a saturated solution of sodium bicarbonate.[7]
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-isopropyl-1H-pyrazol-4-amine.[7]
Applications and Biological Significance
While specific biological data for this compound itself is not extensively published, its structure is highly relevant to agrochemical research, particularly in the development of fungicides.[7] Many commercial pyrazole-based fungicides are pyrazole carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[7]
Potential as a Fungicide Precursor (SDHI)
Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain of fungi. By inhibiting this enzyme, SDHI fungicides block cellular respiration and energy production, leading to fungal cell death.[7] The 4-amino-pyrazole intermediate derived from the title compound is an ideal precursor for synthesizing pyrazole carboxamides, which are known to exhibit potent SDHI activity.
Caption: General mode of action for pyrazole-based SDHI fungicides.
Hypothetical Biological Activity
To illustrate the potential, the following table presents hypothetical, yet representative, in vitro fungicidal activity data for a pyrazole carboxamide that could be synthesized from 1-isopropyl-1H-pyrazol-4-amine.
| Fungal Pathogen | Disease | Hypothetical EC₅₀ (µg/mL) |
| Botrytis cinerea | Grey Mold | 0.25 |
| Mycosphaerella fijiensis | Black Sigatoka | 0.18 |
| Puccinia triticina | Wheat Leaf Rust | 0.50 |
| Septoria tritici | Septoria Leaf Blotch | 0.32 |
Conclusion
This compound is a valuable and strategically designed synthetic intermediate. Its straightforward synthesis via N-alkylation of 4-nitropyrazole and the versatile reactivity of its nitro group make it an important building block for drug discovery and agrochemical development. The derived 4-aminopyrazole is a key precursor for accessing classes of compounds with known biological relevance, such as pyrazole carboxamide SDHI fungicides. The protocols and insights provided in this guide offer a solid foundation for researchers to utilize this compound in the creation of novel, high-value molecules.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-硝基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, CasNo.97421-21-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
discovery and history of substituted nitropyrazoles
An In-depth Technical Guide to the Discovery and History of Substituted Nitropyrazoles
Abstract
The introduction of a nitro group onto the pyrazole scaffold fundamentally alters its chemical and physical properties, unlocking a vast and diverse range of applications. This guide provides a comprehensive exploration of the discovery and historical development of substituted nitropyrazoles, tracing their journey from initial synthetic curiosities to indispensable building blocks in medicinal chemistry, agriculture, and advanced energetic materials. We will examine the evolution of synthetic methodologies, from classical direct nitration to modern regioselective strategies, providing expert insight into the causality behind these advancements. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering detailed protocols, comparative data, and a forward-looking perspective on this critical class of heterocyclic compounds.
The Pyrazole Core and the Influence of Nitro-Substitution
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal and materials chemistry for over a century.[1][2][3] Its planar, aromatic structure and the presence of both a pyridine-like and a pyrrole-like nitrogen atom endow it with unique electronic properties and the ability to participate in a wide range of chemical interactions, including hydrogen bonding.
The introduction of one or more nitro (-NO₂) groups, powerful electron-withdrawing moieties, dramatically reshapes the pyrazole's character:
-
Electronic Effects : The nitro group deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic substitution, opening up new avenues for functionalization.
-
Acidity : The N-H proton of the pyrazole ring becomes significantly more acidic, a property that is crucial for forming energetic salts.
-
Energy Content : For applications in energetic materials, the high nitrogen and oxygen content of the nitro group contributes to a more favorable oxygen balance, higher density, and increased heat of formation, leading to enhanced detonation performance.[4]
-
Biological Activity : The electronic and steric properties of the nitro group can profoundly influence a molecule's ability to bind to biological targets, often serving as a key pharmacophore in drug design.[5]
This guide will navigate the historical progression of how chemists learned to control the placement of this transformative functional group on the pyrazole ring.
Foundational Discoveries: The Dawn of Nitropyrazole Synthesis
The initial forays into nitropyrazole chemistry were dominated by two primary, albeit often challenging, approaches: the direct nitration of the pyrazole ring and the rearrangement of an N-nitrated intermediate.
Direct Electrophilic Nitration
The most straightforward conceptual approach is the direct nitration of pyrazole using strong nitrating agents, typically a mixture of nitric acid and sulfuric acid. This method primarily yields 4-nitropyrazole, as the C4 position is the most electron-rich and sterically accessible for electrophilic attack.
However, this method is not without its drawbacks. Early reports noted yields of only around 56% and the potential for the formation of by-products.[6][7] The harsh acidic conditions can be incompatible with sensitive functional groups on substituted pyrazoles, limiting the scope of the reaction.
The N-Nitration and Rearrangement Pathway
A more nuanced and historically significant route involves the initial N-nitration of pyrazole to form N-nitropyrazole, followed by a thermal or acid-catalyzed intramolecular rearrangement. This pathway was crucial for accessing the 3(5)-nitropyrazole isomer, which is not readily formed by direct nitration. In 1970, Habraken and co-workers first reported the synthesis of 3-nitropyrazole by the thermal rearrangement of N-nitropyrazole.[4][8]
This rearrangement is a pivotal reaction in nitropyrazole chemistry. It proceeds through a mechanism where the nitro group migrates from the nitrogen atom to the C3 position of the ring. This discovery was critical because it provided a reliable method to synthesize a different constitutional isomer, thereby expanding the chemical space of accessible nitropyrazoles.[9][10][11]
The Evolution of Synthetic Strategy: Towards Regioselectivity and Efficiency
As the demand for specifically substituted nitropyrazoles grew, particularly in the pharmaceutical and energetic materials sectors, the limitations of the classical methods became more apparent. The formation of regioisomeric mixtures during the alkylation of N-H nitropyrazoles, for instance, often led to difficult separations and reduced yields of the desired product.[12] This challenge spurred the development of more sophisticated and regioselective synthetic strategies.
Cyclocondensation: A Modern Approach to Regiocontrol
One of the most elegant solutions to the problem of regioselectivity is the construction of the nitropyrazole ring itself from acyclic precursors. This approach, known as cyclocondensation, ensures the unambiguous placement of substituents.
A prime example is the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates. Instead of nitrating a pre-formed pyrazole, this method involves the reaction of a substituted hydrazine with a highly functionalized nitro-containing building block, such as ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate.[12] The reaction proceeds under mild conditions, and by carefully choosing the solvent (e.g., pyridine), the desired N1-substituted isomer is formed with excellent regioselectivity and in good yields.[12] This strategy represents a paradigm shift from modifying an existing ring to building it with the desired functionality already in place.
Optimized Direct Nitration and Functional Group Interconversion
While cyclocondensation offers precision, direct nitration remains a valuable tool, especially when optimized. Recent methodologies have improved the efficiency of 4-nitropyrazole synthesis. One such "one-pot, two-step" method involves first reacting pyrazole with concentrated sulfuric acid to form the pyrazole sulfate salt, followed by nitration with a potent mixture of fuming nitric acid and fuming sulfuric acid.[6] This optimized process can achieve yields as high as 85% under controlled temperature and time conditions.[6]
Furthermore, methods for converting other functional groups into nitro groups have been developed. Nitrodeiodination, the replacement of an iodine atom with a nitro group, has been used to synthesize polynitropyrazoles from polyiodinated precursors, providing another route to highly functionalized energetic materials.[9][13]
| Method | Target Isomer(s) | Key Reagents | Advantages | Disadvantages |
| Direct C-Nitration | 4-Nitro | HNO₃ / H₂SO₄ | Simple, uses basic reagents | Harsh conditions, potential by-products |
| N-Nitration/Rearrangement | 3(5)-Nitro | HNO₃ / Ac₂O then heat | Key route to 3-nitro isomer | Requires two steps, high temperatures |
| Cyclocondensation | N1-substituted | Substituted Hydrazines, Nitro-enones | Excellent regiocontrol, mild conditions | Requires synthesis of precursors |
| Nitrodeiodination | Polynitro | Fuming HNO₃ | Access to polynitrated systems | Requires iodinated starting materials |
Table 1: Comparison of Key Synthetic Methodologies for Nitropyrazoles.
Applications: From Energetic Materials to Life-Saving Drugs
The diverse chemistry of substituted nitropyrazoles has led to their application in remarkably different fields.
High-Energy Density Materials (HEDMs)
Nitropyrazoles are a cornerstone in the research of modern energetic materials.[4] Their high nitrogen content, favorable oxygen balance, and good thermal stability make them attractive candidates to replace traditional explosives like TNT.[9][13] Compounds like 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) are noted for having higher energy than TNT with lower sensitivity.[9][13] The acidic N-H proton in many nitropyrazoles allows for the formation of energetic salts, further tuning their properties.[14] Research continues to focus on synthesizing polynitrated pyrazoles and bipyrazoles to achieve even greater performance and stability.[15]
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Key Feature |
| 4-Nitropyrazole | 1.52 | 6.68 | Important energetic intermediate[4] |
| 3,4-Dinitropyrazole (DNP) | - | - | Low melting point, high energy[9][16] |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | - | 8.96 | Powerful, N-functionalized explosive[16] |
| 4,4′,5,5′-tetranitro-2H,2′H-3,3′-bipyrazole (TNBP) | - | 8.56 | Excellent performance, low sensitivity[15] |
Table 2: Selected Energetic Properties of Nitropyrazole-Based Compounds.
Medicinal Chemistry and Pharmaceuticals
The pyrazole scaffold is a well-established "privileged structure" in drug discovery, and its nitro-substituted derivatives are no exception.[1][2][17] They have been investigated for a wide array of biological activities.
-
Anticancer Agents : 4-Nitropyrazole derivatives have been used as ligands in platinum(II) complexes, with some showing significant cytotoxic activity against cancer cell lines, in some cases exceeding that of the benchmark drug cisplatin.[18]
-
Neurodegenerative Disease : Substituted 4-nitropyrazoles have been identified as building blocks for highly selective, brain-penetrant LRRK2 inhibitors, which are a potentially viable treatment for Parkinson's disease.[7]
-
Antimicrobial Activity : Various nitropyrazole-based compounds have demonstrated antibacterial and antifungal properties, representing a continuing area of research for new anti-infective agents.[19][20]
Experimental Protocol: Optimized Synthesis of 4-Nitropyrazole
This protocol describes an efficient, one-pot, two-step synthesis of 4-nitropyrazole adapted from reported procedures.[6] It exemplifies the direct nitration approach under optimized conditions.
Causality Statement: This protocol utilizes a two-step, one-pot procedure to maximize yield and purity. Step 1 forms the pyrazole sulfate salt in situ, which protonates the pyrazole ring, making it more resistant to oxidation and directing the subsequent electrophilic nitration to the C4 position. Step 2 employs a powerful fuming nitrosulfuric acid mixture at a controlled, low temperature to ensure efficient nitration while minimizing degradation and side reactions.
Step 1: Formation of Pyrazole Sulfate
-
To a 100 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 11 mL (0.21 mol) of concentrated sulfuric acid.
-
While stirring at room temperature, slowly add 6.8 g (0.1 mol) of pyrazole.
-
Continue stirring the mixture at room temperature for 30 minutes to ensure complete formation of the pyrazole sulfate salt.
Step 2: Nitration
-
In a separate beaker, prepare the nitrating mixture by adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. This addition must be done slowly in an ice-water bath, maintaining the temperature between 0-10°C.
-
Cool the reaction flask containing the pyrazole sulfate to 0°C using an ice-water bath.
-
Slowly add the prepared fuming nitrosulfuric acid mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, raise the temperature of the reaction mixture to 50°C and hold for 1.5 hours.
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice (approx. 100 g) with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Dry the product to obtain 4-nitropyrazole. (Expected Yield: ~85%).
Conclusion and Future Outlook
The history of substituted nitropyrazoles is a compelling narrative of chemical innovation. From the initial, often low-yielding, direct nitration experiments to the highly controlled and regioselective ring-construction methodologies of today, the field has continuously evolved. This progression has been driven by the persistent demand for these versatile compounds in diverse and critical applications, ranging from next-generation energetic materials to targeted therapeutics for human diseases.
The future of nitropyrazole chemistry will likely focus on several key areas:
-
Green Chemistry : Developing more environmentally benign synthetic routes that avoid harsh acids and hazardous reagents.[13]
-
Novel Applications : Exploring new biological targets and material science applications for these highly tunable scaffolds.
-
Advanced Energetics : Designing complex, multi-ring nitropyrazole systems to push the boundaries of energy density while maintaining low sensitivity.[15]
As a self-validating system, the continued expansion of nitropyrazole applications confirms the robustness and utility of the synthetic protocols developed over the past century. This guide has provided a technical foundation and historical context, empowering the next generation of scientists to build upon this rich chemical legacy.
References
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. energetic-materials.org.cn [energetic-materials.org.cn]
- 14. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 18. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes [mdpi.com]
- 19. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1-Isopropyl-4-nitro-1H-pyrazole spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 1-Isopropyl-4-nitro-1H-pyrazole
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrazole, a core scaffold in numerous pharmaceuticals, its functionalization with an isopropyl group at the N1 position and a nitro group at the C4 position imparts specific physicochemical properties that modulate its biological activity and reactivity. Understanding the precise molecular structure is paramount for its application, and this is unequivocally achieved through a combination of spectroscopic techniques.
This guide provides a comprehensive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogues and first principles to present a robust, predictive interpretation of its spectral characteristics. The methodologies and interpretations herein are designed to be a trusted resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and electronic environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the two types of protons on the pyrazole ring and the two types of protons on the isopropyl substituent. The electron-withdrawing nitro group at the C4 position has a profound deshielding effect on the adjacent ring protons.
Causality Behind Predictions: The chemical shifts are predicted based on established data for 1-substituted pyrazoles and the known electronic effects of the nitro group.[1] The protons at C3 and C5 are significantly downfield due to the powerful anisotropic and electron-withdrawing nature of the NO₂ group. The C5-H is expected to be further downfield than C3-H due to its position between two nitrogen atoms. The isopropyl methine proton (CH) is a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet.
| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ~8.6 ppm | Singlet | N/A | H-5 |
| ~8.1 ppm | Singlet | N/A | H-3 |
| ~4.7 ppm | Septet | ~6.8 Hz | CH (isopropyl) |
| ~1.5 ppm | Doublet | ~6.8 Hz | CH₃ (isopropyl) |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show five signals. The C4 carbon, directly attached to the nitro group, will be the most deshielded of the pyrazole carbons.
| Predicted Chemical Shift (δ) | Assignment |
| ~140.5 ppm | C-4 |
| ~138.0 ppm | C-5 |
| ~125.0 ppm | C-3 |
| ~52.0 ppm | CH (isopropyl) |
| ~22.5 ppm | CH₃ (isopropyl) |
Expertise in Interpretation: The assignment of C3 and C5 is based on substituent effects observed in related N-alkylated pyrazoles.[2] The C4 carbon's chemical shift is significantly influenced by the attached nitro group, pulling its resonance far downfield. The isopropyl carbons are in the expected aliphatic region.
Caption: Molecular structure with atoms labeled for NMR assignment.
Experimental Protocol for NMR Data Acquisition
This protocol ensures a self-validating system for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range (~0-10 ppm).
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (~0-160 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons, which serves as an internal validation of assignments.
-
Caption: General workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is dominated by the extremely strong absorptions of the nitro group.
Predicted IR Spectral Data
The key diagnostic peaks are the asymmetric and symmetric stretches of the NO₂ group, which are typically very intense and appear in a well-defined region of the spectrum.
Trustworthiness of Assignments: The vibrational frequencies for nitro groups on aromatic systems are well-documented and highly reliable for identification.[3] The C-H stretching and bending vibrations for both the aromatic-like pyrazole ring and the aliphatic isopropyl group are also predicted in their standard regions.[4][5]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3150-3100 | Medium | C-H Stretch (pyrazole ring) |
| 2990-2950 | Medium | C-H Stretch (aliphatic, isopropyl) |
| 1560-1530 | Very Strong | NO₂ Asymmetric Stretch |
| 1360-1330 | Very Strong | NO₂ Symmetric Stretch |
| 1470-1440 | Medium | C-H Bend (aliphatic, isopropyl) |
| ~1500, ~1400 | Medium-Weak | C=C, C=N Ring Stretches |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup. This is crucial for data integrity as it subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption peaks.
-
Compare the peak positions with known correlation charts to assign functional groups, paying special attention to the strong nitro group stretches.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. The analysis is based on the mass-to-charge ratio (m/z) of ions.
Predicted Mass Spectral Data
The molecular ion (M⁺˙) peak should be observed at m/z 155, corresponding to the molecular weight of the compound (C₆H₉N₃O₂).[6] The fragmentation pattern is predicted to be influenced by the stability of the pyrazole ring and the lability of the nitro and isopropyl groups.
Authoritative Grounding in Fragmentation: The fragmentation of nitropyrazoles typically involves sequential loss of oxygen (M-16), nitric oxide (M-30), and nitrogen dioxide (M-46).[7] Additionally, cleavage of the N-isopropyl bond can occur, leading to a stable secondary isopropyl carbocation.[8][9]
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 155 | [M]⁺˙ (Molecular Ion) | Ionization of parent molecule |
| 140 | [M - CH₃]⁺ | Loss of a methyl radical from isopropyl |
| 113 | [M - C₃H₆]⁺˙ or [M - 42]⁺˙ | Loss of propene via rearrangement |
| 109 | [M - NO₂]⁺ | Loss of nitro radical |
| 43 | [C₃H₇]⁺ | Isopropyl carbocation |
Predicted Fragmentation Pathway
The initial electron impact will generate the molecular ion at m/z 155. Key fragmentation routes include the loss of the nitro group and fragmentation of the isopropyl side chain.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
For a volatile and thermally stable compound, use a Gas Chromatography-Mass Spectrometry (GC-MS) system. Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate) and inject it into the GC.
-
Alternatively, for direct analysis, use a direct insertion probe.
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that are comparable to library spectra.
-
-
Mass Analysis:
-
Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their m/z ratio.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙). The nominal mass should be 155.
-
Analyze the isotopic pattern to confirm the elemental composition.
-
Identify the base peak (the most intense peak in the spectrum).
-
Propose structures for the major fragment ions and correlate them with the expected fragmentation mechanisms.
-
Conclusion
The comprehensive spectral analysis of this compound, elucidated through NMR, IR, and MS techniques, provides a definitive structural characterization. The predicted data, grounded in established spectroscopic principles and comparisons with related structures, offer a reliable blueprint for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the critical nitro functional group, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation pathways. The protocols described herein provide a robust framework for obtaining high-fidelity, reproducible data, ensuring the scientific integrity of future studies involving this and related pyrazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. azooptics.com [azooptics.com]
- 5. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 6. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 1-Isopropyl-4-nitro-1H-pyrazole in Organic Solvents
Abstract
1-Isopropyl-4-nitro-1H-pyrazole is a substituted nitropyrazole derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A fundamental understanding of its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and preclinical development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to the absence of extensive public data for this specific molecule, this guide establishes a predictive analysis based on its physicochemical properties and leverages detailed, quantitative solubility data from its close structural analog, 1-methyl-4-nitropyrazole. Furthermore, this document provides authoritative, step-by-step experimental protocols for the precise determination of thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a compound is intrinsically linked to its molecular structure. This compound (CAS 97421-21-1) possesses distinct functional groups that dictate its interaction with various solvents.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[3] |
| Molecular Weight | 155.15 g/mol | PubChem[3] |
| CAS Number | 97421-21-1 | PubChem[3] |
| XLogP3 | 0.8 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
The molecule's structure can be broken down into three key regions influencing solubility:
-
The Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It contributes to the molecule's polarity.
-
The Nitro Group (-NO₂): A strongly polar, electron-withdrawing group. It is a hydrogen bond acceptor and significantly increases the polarity of the molecule, favoring interactions with polar solvents.
-
The Isopropyl Group (-CH(CH₃)₂): A nonpolar, aliphatic group. It increases the lipophilicity and steric bulk of the molecule, favoring interactions with less polar or nonpolar solvents.
The XLogP3 value of 0.8 suggests that the compound has a relatively balanced hydrophilic-lipophilic character, predicting moderate solubility in a range of polar and some nonpolar organic solvents, but likely poor solubility in water.[3] The fundamental principle of "like dissolves like" governs that solvents with similar polarity to the solute will be most effective at dissolving it. Therefore, we can predict that polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols) will be effective, while highly nonpolar solvents (e.g., hexane) will be poor solvents.
References
Methodological & Application
Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole: A Comprehensive Guide to N-Alkylation of 4-Nitropyrazole
An Application Note for Drug Development Professionals and Organic Chemists
Abstract: This application note provides a detailed and robust protocol for the synthesis of 1-Isopropyl-4-nitro-1H-pyrazole, a valuable building block in medicinal and agrochemical research.[1][2] The synthesis is achieved through the N-alkylation of 4-nitropyrazole with an isopropyl halide. We present a step-by-step methodology grounded in established chemical principles, offering insights into reagent selection, reaction optimization, and product purification. This guide is designed to be a self-validating system for researchers, ensuring reproducibility and high-yield synthesis of the target compound.
Introduction and Scientific Context
N-alkylated pyrazoles are a cornerstone structural motif in a multitude of biologically active molecules.[3][4][5] The strategic introduction of an alkyl group onto the pyrazole nitrogen can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a key intermediate. The nitro group at the 4-position can be readily reduced to an amine, providing a synthetic handle for further functionalization into amides, ureas, or sulfonamides, which is a common strategy in the development of novel fungicides and pharmaceuticals.[1]
This document details the direct N-isopropylation of 4-nitropyrazole, a reliable and scalable synthetic route. We will explore the mechanistic underpinnings of this transformation and provide a field-proven laboratory protocol.
Mechanistic Rationale and Reagent Selection
The core transformation is a nucleophilic substitution reaction (SN2) for the N-alkylation of the pyrazole ring. The process involves two key steps:
-
Deprotonation: The N-H proton of the 4-nitropyrazole ring is acidic due to the aromatic nature of the ring and the electron-withdrawing effect of the nitro group. A suitable base is used to remove this proton, generating a nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The generated pyrazolate anion then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the N-C bond.
Causality Behind Experimental Choices:
-
Starting Material (4-Nitropyrazole): This is a readily available intermediate, often synthesized by the direct nitration of pyrazole using a mixture of nitric and sulfuric acids.[2][6] Its N-H proton is sufficiently acidic for deprotonation under moderately basic conditions.
-
Alkylating Agent (Isopropyl Halide): Both 2-bromopropane and 2-iodopropane can be used.
-
2-Bromopropane: Offers a good balance of reactivity and cost, making it a common choice for this type of alkylation.[7][8]
-
Isopropyl Iodide: While a more reactive leaving group (iodide is better than bromide), it is also more expensive, less stable, and light-sensitive, often turning yellow/brown on storage due to the formation of iodine.[9] For these reasons, 2-bromopropane is selected for the primary protocol.
-
-
Base (Potassium Carbonate): The choice of base is critical for reaction success and safety.
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and non-hygroscopic base. It is sufficiently strong to deprotonate 4-nitropyrazole without being overly reactive, which minimizes side reactions. Its use is well-documented for the N-alkylation of pyrazoles.[1][6]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete deprotonation.[4] However, it is highly flammable, reacts violently with water, and requires handling under an inert atmosphere, making it less ideal for routine or large-scale synthesis.
-
-
Solvent (N,N-Dimethylformamide - DMF): A polar aprotic solvent is essential. DMF is an excellent choice as it readily dissolves the pyrazole starting material and the potassium carbonate, facilitating the formation of the pyrazolate anion and the subsequent SN2 reaction.[1]
An alternative approach worth noting is Phase Transfer Catalysis (PTC) , which can facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile.[10][11] This method, often employing a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can sometimes be performed under milder, solvent-free conditions, presenting a greener alternative.[5][10]
Data Presentation and Visualization
Reaction Scheme
Caption: N-alkylation of 4-nitropyrazole.
Reagents and Materials Summary
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 1.0 | User Defined |
| 2-Bromopropane | C₃H₇Br | 122.99 | 1.5 | Calculated |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 2.0 | Calculated |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Sufficient Volume |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | For Extraction |
| Brine (Saturated NaCl) | NaCl/H₂O | - | - | For Washing |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | - | For Drying |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Equipment Required:
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Fume hood
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon), although not strictly necessary, it is good practice.
-
Add anhydrous N,N-Dimethylformamide (DMF) to the flask, sufficient to create a stirrable suspension (a concentration of ~0.5 M with respect to the 4-nitropyrazole is a good starting point).
-
-
Addition of Alkylating Agent:
-
Begin stirring the suspension at room temperature.
-
Using a syringe or dropping funnel, add 2-bromopropane (1.5 eq) dropwise to the mixture over 5-10 minutes.[1] An excess of the alkylating agent helps to drive the reaction to completion.
-
-
Reaction Execution:
-
Attach a condenser to the flask.
-
Heat the reaction mixture to 60-70 °C using a heating mantle.[1]
-
Allow the reaction to stir at this temperature for 12-24 hours.
-
-
Monitoring for Completion (Self-Validation):
-
The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate (silica gel) and spot the starting material (4-nitropyrazole) and the reaction mixture.
-
A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
The reaction is considered complete when the starting material spot is no longer visible by UV light or appropriate staining. The product, being less polar than the starting material, will have a higher Rf value.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of DMF used).[1] This will precipitate the crude product and dissolve the inorganic salts.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a small-scale reaction).[1]
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution). This step helps to remove residual DMF and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.[1]
-
Purify the crude product by silica gel column chromatography.[1] Use a gradient of hexane-ethyl acetate as the eluent, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration.
-
Collect the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to yield pure this compound.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
N,N-Dimethylformamide (DMF): Toxic. Avoid inhalation and skin contact.
-
2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.
-
Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Application Note and Detailed Protocol: N-isopropylation of 4-nitro-1H-pyrazole
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of N-alkylated Pyrazoles
N-alkylated pyrazoles are a cornerstone of modern medicinal and agricultural chemistry. These heterocyclic scaffolds are integral to a wide array of biologically active molecules, demonstrating their versatility and importance in drug discovery and the development of agrochemicals.[1] The strategic introduction of an isopropyl group onto the pyrazole nitrogen can significantly modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, making the N-isopropylation of pyrazoles a critical transformation in synthetic chemistry. This document provides a comprehensive, field-proven protocol for the N-isopropylation of 4-nitro-1H-pyrazole, a valuable building block for further chemical elaboration.
Reaction Principle: A Classic S\textsubscript{N}2 Approach
The N-isopropylation of 4-nitro-1H-pyrazole is typically achieved through a nucleophilic substitution reaction (S\textsubscript{N}2). In this process, the pyrazole nitrogen, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide, such as isopropyl bromide. The choice of base and solvent is crucial for the success of this reaction, influencing both the reaction rate and the regioselectivity of the alkylation.
Experimental Protocol: N-isopropylation of 4-nitro-1H-pyrazole
This protocol is adapted from established methodologies for the N-alkylation of substituted pyrazoles.[1]
Materials:
-
4-nitro-1H-pyrazole
-
Isopropyl bromide (2-bromopropane)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Reagent Addition: While stirring at room temperature, add isopropyl bromide (1.5 equivalents) dropwise to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain stirring.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-nitro-1H-pyrazole) is consumed. This typically takes 12-24 hours.[1]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-isopropyl-4-nitro-1H-pyrazole.[1]
-
Causality Behind Experimental Choices
-
Base: Anhydrous potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic N-H of the pyrazole ring, thereby activating it as a nucleophile. Its insolubility in DMF allows for easy removal by filtration after the reaction.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the pyrazole and the alkylating agent, facilitating the S\textsubscript{N}2 reaction. Its high boiling point is also suitable for reactions requiring heating.
-
Temperature: Heating the reaction to 60-70 °C increases the reaction rate, ensuring a reasonable reaction time.[1] Higher temperatures should be avoided to minimize potential side reactions.
-
Excess Reagent: A slight excess of isopropyl bromide is used to ensure the complete consumption of the starting pyrazole.[1]
Data Summary
| Parameter | Condition | Rationale |
| Starting Material | 4-nitro-1H-pyrazole | The substrate for N-isopropylation. |
| Alkylating Agent | Isopropyl bromide | Provides the isopropyl group for substitution. |
| Base | Anhydrous K₂CO₃ | Deprotonates the pyrazole nitrogen. |
| Solvent | Anhydrous DMF | A polar aprotic solvent to facilitate the S\textsubscript{N}2 reaction. |
| Temperature | 60-70 °C | Optimizes reaction rate while minimizing side reactions.[1] |
| Reaction Time | 12-24 hours | Typical duration for completion, monitored by TLC.[1] |
Experimental Workflow
Caption: Synthetic workflow for the N-isopropylation of 4-nitro-1H-pyrazole.
Alternative Methodologies
While the described S\textsubscript{N}2 protocol is robust, other methods for N-alkylation of pyrazoles exist and may be advantageous in specific contexts:
-
Phase Transfer Catalysis (PTC): This method can be performed without a solvent and often leads to high yields of N-alkylpyrazoles.[2] It is a greener alternative to using solvents like DMF.
-
Mitsunobu Reaction: This reaction allows for the alkylation of pyrazoles with alcohols, offering an alternative to alkyl halides.[3][4][5][6][7] It proceeds with an inversion of stereochemistry at the alcohol carbon.
-
Acid-Catalyzed Alkylation: Novel methods using trichloroacetimidate electrophiles and a Brønsted acid catalyst provide an alternative that avoids strong bases and high temperatures.[8][9]
Conclusion
The N-isopropylation of 4-nitro-1H-pyrazole is a fundamental transformation for the synthesis of valuable chemical entities. The provided protocol offers a reliable and well-established method for achieving this conversion. By understanding the underlying chemical principles and the rationale for the experimental choices, researchers can confidently apply and adapt this protocol for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkylation of pyrazolones via the mitsunobu reaction - Lookchem [lookchem.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation of Pyrazolones via the Mitsunobu Reaction. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
The Strategic Role of 1-Isopropyl-4-nitro-1H-pyrazole in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a Cornerstone in Agrochemical Innovation
Pyrazole derivatives represent a class of heterocyclic compounds that have become indispensable in the development of modern agrochemicals.[1][2] Their inherent chemical stability, coupled with the potential for diverse functionalization at multiple positions on the pyrazole ring, allows for the fine-tuning of biological activity against a wide range of agricultural pests, including fungi and weeds.[1][3] This versatility has led to the successful commercialization of numerous pyrazole-based fungicides, herbicides, and insecticides, making the pyrazole scaffold a "privileged structure" in agrochemical research and development.[2]
This technical guide focuses on the application of a key building block, 1-Isopropyl-4-nitro-1H-pyrazole , in the synthesis of advanced agrochemicals. The strategic placement of the isopropyl group at the N1 position and the nitro group at the C4 position makes this molecule a highly valuable and versatile intermediate. The nitro group, in particular, serves as a latent amino group, which, upon reduction, opens up a vast chemical space for the introduction of various pharmacophores, enabling the modulation of the final compound's biological target and physicochemical properties.[1]
This document provides a comprehensive overview of the synthetic pathways originating from this compound, complete with detailed, field-proven experimental protocols. We will delve into the rationale behind key experimental choices and provide insights into the mechanism of action of the resulting agrochemical classes.
Synthetic Workflow Overview: From Intermediate to Active Ingredient
The journey from this compound to a potent agrochemical involves a multi-step synthetic sequence. The core strategy revolves around the transformation of the nitro group into a functional handle that can be elaborated into a variety of toxophores. The general workflow is depicted below:
References
reduction of the nitro group in 1-Isopropyl-4-nitro-1H-pyrazole
Strategic Reduction of the Nitro Group in 1-Isopropyl-4-nitro-1H-pyrazole: A Guide for Researchers
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical reduction of this compound to its corresponding amine, 1-Isopropyl-4-amino-1H-pyrazole. This transformation is a critical step in the synthesis of advanced intermediates for pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of various reduction methodologies, offering a comparative analysis to inform your selection of the most appropriate technique. This document provides detailed, field-proven protocols for researchers, scientists, and drug development professionals, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 1-Isopropyl-4-amino-1H-pyrazole
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical development.[1] The amino-pyrazole scaffold, in particular, serves as a versatile building block for the synthesis of a diverse array of bioactive molecules. The title compound, 1-Isopropyl-4-amino-1H-pyrazole, is a key intermediate for creating novel fungicides and other pharmaceutical agents.[1] The strategic reduction of the nitro group in the precursor, this compound, is therefore a frequently encountered and crucial transformation in many synthetic pathways.
The choice of reduction methodology is paramount, as it can significantly impact yield, purity, and the compatibility with other functional groups within the molecule. This guide will explore the most common and effective methods for this conversion, providing the necessary details to implement them successfully in a laboratory setting.
Comparative Analysis of Reduction Methodologies
The reduction of an aromatic nitro group to an amine is a well-established transformation in organic synthesis.[2] Several methods have been developed, each with its own set of advantages and disadvantages. The selection of a specific method should be guided by factors such as the scale of the reaction, the presence of other reducible functional groups, cost, and safety considerations.
Here, we compare three of the most widely employed methodologies for the reduction of nitropyrazoles:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas (H₂).[3][4] It is a very efficient method, often providing high yields and clean conversions. However, it requires specialized equipment for handling hydrogen gas and may not be suitable for substrates containing other reducible functional groups, such as alkenes, alkynes, or certain protecting groups.[4][5]
-
Metal-Mediated Reduction: This classic approach utilizes a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, most commonly hydrochloric acid (HCl).[3][6][7] The "Béchamp reduction," using iron and an acid, is a cost-effective and robust method that is tolerant of many other functional groups.[8] This makes it an attractive option for the synthesis of complex molecules.
-
Catalytic Transfer Hydrogenation: This technique offers the benefits of catalytic hydrogenation without the need for high-pressure hydrogen gas.[5] Instead, a hydrogen donor, such as hydrazine hydrate or ammonium formate, is used to generate hydrogen in situ in the presence of a catalyst like Pd/C.[5][9] This method is often milder and can exhibit greater chemoselectivity than traditional catalytic hydrogenation.[10]
Data Summary: Comparison of Reduction Methodologies
| Methodology | Reagents/Catalyst | Typical Solvents | Temperature | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni | Methanol, Ethanol, Ethyl Acetate | Room Temperature to 50°C | High yields, clean reactions, catalyst can be recycled.[4][11] | Requires specialized equipment for H₂ gas, may reduce other functional groups.[5] |
| Metal-Mediated Reduction | Fe/HCl, SnCl₂/HCl | Ethanol/Water, Acetic Acid | Reflux | Cost-effective, tolerant of many functional groups, scalable.[1][7][12] | Stoichiometric amounts of metal are required, workup can be tedious to remove metal salts.[13] |
| Catalytic Transfer Hydrogenation | Hydrazine hydrate/Pd/C, Ammonium formate/Pd/C | Methanol, Ethanol | Room Temperature to Reflux | Avoids the use of H₂ gas, often milder and more selective than catalytic hydrogenation.[5][9][10] | Hydrazine is toxic, the reaction can be exothermic. |
Experimental Protocols
The following protocols are provided as a detailed guide for the reduction of this compound. It is imperative that all reactions are performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
Protocol 1: Béchamp Reduction using Iron and Hydrochloric Acid
This protocol is a robust and cost-effective method for the reduction of the nitro group. The use of iron in acidic media is highly effective and tolerates a wide range of functional groups.[1][7]
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of ethanol and water (a 2:1 to 5:1 ratio is a good starting point).
-
To this suspension, add iron powder (3.0 - 5.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Once at reflux, add concentrated HCl (0.3 - 0.5 eq) dropwise over a period of 10-15 minutes. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Continue to heat the reaction at reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Carefully neutralize the remaining aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as CO₂ evolution will occur.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Isopropyl-4-amino-1H-pyrazole.
-
The crude product can be further purified by silica gel column chromatography if necessary.
Expected Yield: 80-95%
Protocol 2: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C
This method is an excellent alternative to traditional catalytic hydrogenation, as it avoids the use of flammable hydrogen gas.[5] Hydrazine hydrate serves as the in-situ hydrogen source.[10]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol or Ethanol
-
Celite
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or ethanol in a round-bottom flask, add 10% Pd/C (5-10 mol %).
-
Heat the mixture to a gentle reflux.
-
Add hydrazine hydrate (2.0 - 4.0 eq) dropwise to the reaction mixture. The addition should be done carefully as the reaction can be exothermic.
-
After the addition is complete, continue to reflux the mixture for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by silica gel column chromatography if necessary.
Expected Yield: 85-98%
Visualization of Key Processes
Generalized Reaction Mechanism
The reduction of a nitro group to an amine proceeds through a series of intermediates. The exact mechanism can vary depending on the reducing agent and reaction conditions.
Caption: Generalized mechanism for the reduction of a nitro group.
Experimental Workflow
A generalized workflow for the reduction and workup process is depicted below.
Caption: A typical experimental workflow for the reduction of this compound.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of the reducing agent, extending the reaction time, or ensuring the reaction temperature is adequate.
-
Low Yield: Low yields can result from incomplete reaction, product loss during workup, or side reactions. Ensure efficient extraction and careful handling during purification.
-
Safety:
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Catalytic hydrogenation with H₂ gas carries a risk of fire or explosion. Ensure all equipment is properly grounded and there are no ignition sources.
-
The Béchamp reduction is exothermic, especially during the addition of acid. Add the acid slowly and ensure adequate cooling if necessary.
-
Conclusion
The reduction of this compound is a fundamental transformation for the synthesis of valuable building blocks in drug discovery and agrochemical research. The choice between catalytic hydrogenation, metal-mediated reduction, and catalytic transfer hydrogenation will depend on the specific requirements of your synthesis. The protocols provided in this guide offer reliable and reproducible methods for achieving this conversion, empowering researchers to advance their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes and Protocols: Strategic Functionalization of the 1-Isopropyl-4-nitro-1H-pyrazole Scaffold
Introduction: The Pyrazole Moiety as a Privileged Scaffold in Modern Chemistry
The pyrazole ring is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous approved drugs and agrochemicals.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for three-dimensional exploration make it a "privileged structure" in drug discovery.[4][5] Molecules incorporating the pyrazole nucleus exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4]
The compound 1-Isopropyl-4-nitro-1H-pyrazole is a valuable starting material, primed for a variety of chemical transformations. The electron-withdrawing nitro group at the C4 position activates the ring and serves as a versatile functional handle. This guide provides an in-depth exploration of key functionalization strategies for this scaffold, offering detailed protocols and the scientific rationale behind them for researchers in organic synthesis and drug development.
Core Strategy 1: Reduction of the Nitro Group to Access the Key 4-Amino Intermediate
The transformation of the 4-nitro group into a 4-amino group is arguably the most critical initial step in the diversification of the this compound scaffold.[6][7] The resulting 4-aminopyrazole is a highly versatile intermediate, enabling a wide array of subsequent modifications such as amide bond formation, sulfonylation, and participation in various coupling reactions.
The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule. For the title compound, catalytic hydrogenation or reduction with metals in acidic media are common and effective methods.[8] Iron powder in the presence of an acid is a classic, cost-effective, and reliable method for this transformation.[6]
Workflow for Nitro Group Reduction
Caption: General workflow for the reduction of this compound.
Protocol 1: Iron-Mediated Reduction of this compound
This protocol is adapted from established procedures for the reduction of similar nitropyrazole systems.[6]
Materials:
-
This compound (1.0 eq)
-
Iron powder (<10 micron, 5.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl, 0.5 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
Procedure:
-
Suspend this compound in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add the iron powder to the suspension with vigorous stirring.
-
Heat the mixture to reflux (approximately 80-85 °C).
-
Once refluxing, add the concentrated HCl dropwise over 5-10 minutes. Causality Note: The acid activates the iron surface and serves as a proton source for the reduction.
-
Continue refluxing for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Carefully neutralize the remaining aqueous residue with a saturated solution of sodium bicarbonate until the cessation of gas evolution (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Isopropyl-4-amino-1H-pyrazole.
-
Purify the product by silica gel column chromatography if necessary.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₆H₉N₃O₂ | 155.15 | 97421-21-1[9] |
| 1-Isopropyl-4-amino-1H-pyrazole | C₆H₁₁N₃ | 125.17 | 97421-16-4[10] |
Core Strategy 2: Halogenation as a Gateway to Cross-Coupling
To engage in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, a "handle" is often required on the pyrazole ring. Halogenation, particularly at the C4 position, is a robust strategy for this purpose.[11] The resulting 4-halopyrazole is an excellent substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. N-Halosuccinimides (NXS), such as N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS), are widely used for their mild and selective halogenating properties on electron-rich heterocycles like pyrazole.[11]
Note: This functionalization is typically performed on a pyrazole ring that does not bear a nitro group at the target position. For the title compound, this would be a subsequent step after either starting with a different pyrazole or transforming the nitro group.
Protocol 2: C4-Bromination of 1-Isopropyl-1H-pyrazole
Materials:
-
1-Isopropyl-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.05 eq)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Isopropyl-1H-pyrazole in CCl₄ or MeCN in a round-bottom flask.
-
Add NBS portion-wise to the solution at room temperature. Causality Note: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack.[12] NBS provides an electrophilic bromine source.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
If using MeCN, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. If using CCl₄, wash the organic layer directly.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-Bromo-1-isopropyl-1H-pyrazole by column chromatography or distillation.
Core Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. For functionalized pyrazoles, the Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for introducing aryl/heteroaryl groups and amino moieties, respectively.[13][14][15]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organohalide.[13] It is renowned for its mild conditions and tolerance of a wide range of functional groups.
Workflow for Suzuki-Miyaura Coupling
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-1-isopropyl-1H-pyrazole
This is a general protocol adaptable from literature procedures for halopyrazoles.[16][17]
Materials:
-
4-Bromo-1-isopropyl-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a Schlenk tube or similar reaction vessel, add the 4-bromo-1-isopropyl-1H-pyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Causality Note: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with stirring for 6-18 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
| Catalyst System | Base | Typical Yields | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Good to Excellent | [16] |
| XPhos Pd G2 | K₃PO₄ | Good to Excellent | [18] |
| P2 Precatalyst | K₃PO₄ | Good to Excellent | [17] |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds between an aryl halide and an amine.[14] This reaction is exceptionally valuable for synthesizing 4-aminopyrazole derivatives, which are prevalent in bioactive molecules.[15]
Protocol 4: Buchwald-Hartwig Amination of 4-Bromo-1-isopropyl-1H-pyrazole
This protocol is based on modern methods developed for challenging heterocyclic substrates.[14][15]
Materials:
-
4-Bromo-1-isopropyl-1H-pyrazole (1.0 eq)
-
Amine (aliphatic or aromatic, 1.2 eq)
-
Palladium Precatalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol%)
-
Base (e.g., LHMDS or NaOtBu, 2.2 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, base, and 4-bromo-1-isopropyl-1H-pyrazole to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) for 12-24 hours. Causality Note: The bulky, electron-rich phosphine ligand (e.g., tBuBrettPhos) is crucial for facilitating the reductive elimination step and preventing catalyst inhibition by the pyrazole nitrogen.[14]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify the product by silica gel column chromatography.
Core Strategy 4: Direct C-H Functionalization
A more contemporary and atom-economical approach to functionalization is transition-metal-catalyzed direct C-H activation.[19][20] This strategy avoids the need for pre-functionalization (i.e., halogenation), directly converting a C-H bond into a C-C or C-heteroatom bond. For pyrazoles, functionalization often occurs at the C5 position, directed by the N2 atom of the pyrazole ring.[19] The presence of an electron-withdrawing group at C4, such as a nitro group, can increase the acidity of the C5-H bond, potentially facilitating this type of reaction.[20]
Conclusion
This compound is a versatile platform for chemical synthesis. The strategic functionalization of its pyrazole core, beginning with the highly efficient reduction of the nitro group, opens the door to a vast chemical space. Subsequent halogenation followed by robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the precise installation of diverse molecular fragments. Furthermore, the emerging field of direct C-H activation presents an exciting, efficient alternative for future synthetic endeavors. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to unlock the full potential of this valuable scaffold.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 3. Pharmaceuticals | Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry [mdpi.com]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1-Isopropyl-4-nitro-1H-pyrazole as a Versatile Scaffold for Bioactive Molecule Synthesis
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in modern drug design. This document provides an in-depth guide to the application of 1-isopropyl-4-nitro-1H-pyrazole, a key building block for synthesizing novel bioactive molecules. We will explore the strategic importance of its structural features, provide detailed, field-proven protocols for its functionalization, and discuss its application in the development of targeted therapeutics, such as protein kinase inhibitors.
Introduction: The Strategic Value of the Pyrazole Core
Heterocyclic compounds are fundamental to drug discovery, with nitrogen-containing rings being particularly prominent.[4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][5][6] The success of drugs like Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Crizotinib (kinase inhibitor) underscores the therapeutic versatility of the pyrazole motif.[2][3]
The subject of this guide, this compound, is a strategically designed intermediate. Its utility stems from two key features:
-
The 1-Isopropyl Group: This bulky, lipophilic group serves to enhance solubility in organic media and can provide crucial steric interactions within a biological target's binding pocket. It also blocks one of the nitrogen atoms, directing further substitution reactions and preventing N-H related side reactions.
-
The 4-Nitro Group: The nitro group is a powerful electron-withdrawing group, which influences the electronics of the pyrazole ring. More importantly, it serves as a versatile synthetic handle.[7] It can be readily and cleanly reduced to a primary amine, which opens up a vast chemical space for subsequent derivatization into amides, sulfonamides, ureas, and other functional groups essential for tuning a molecule's pharmacodynamic and pharmacokinetic properties.[8]
Physicochemical Properties & Reactivity Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[9] |
| Molecular Weight | 155.15 g/mol | PubChem[9] |
| IUPAC Name | 4-nitro-1-propan-2-ylpyrazole | PubChem[9] |
| CAS Number | 97421-21-1 | PubChem[9] |
| Appearance | White powder | Zhejiang Jiuzhou Chem[10] |
| XLogP3 | 0.8 | PubChem[9] |
The primary mode of reactivity for this building block in the context of creating bioactive derivatives is the transformation of the 4-nitro group.
Caption: Key reactivity pathway for this compound.
Application Protocols: Synthesis of Bioactive Intermediates
The following protocols provide step-by-step methodologies for the key transformations of this compound. These methods are designed to be robust and reproducible in a standard research laboratory setting.
Protocol 1: Reduction of the Nitro Group to Form 1-Isopropyl-1H-pyrazol-4-amine
This reduction is the gateway reaction for nearly all subsequent derivatization. The use of iron powder in acidic media is a classic, cost-effective, and reliable method for nitro group reduction.[8]
Causality Behind Experimental Choices:
-
Iron Powder (Fe): A cheap and effective reducing agent for nitroarenes.
-
Ethanol/Water: A solvent system that facilitates solubility for both the organic starting material and the inorganic acid.
-
Concentrated HCl: Acts as a catalyst and proton source for the reduction mechanism. A sub-stoichiometric amount is sufficient.
-
Celite Filtration: Removes fine iron particles and iron oxides post-reaction.
-
Sodium Bicarbonate Neutralization: Quenches the excess acid and allows for the extraction of the free amine product into an organic solvent.
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe), <325 mesh (5.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Suspend this compound (1.0 eq) in a 3:1 mixture of ethanol and water.
-
To this suspension, add iron powder (5.0 eq).
-
Heat the mixture to reflux (approx. 80-85 °C).
-
Once refluxing, add concentrated HCl (0.5 eq) dropwise over 10-15 minutes. Caution: The reaction can be exothermic.
-
Continue refluxing for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material spot is completely consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Carefully neutralize the remaining aqueous residue with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-isopropyl-1H-pyrazol-4-amine, which can often be used in the next step without further purification.
Caption: Workflow for the reduction of this compound.
Protocol 2: Synthesis of a Pyrazole Carboxamide Derivative
Amide bond formation is one of the most common reactions in medicinal chemistry. This protocol details the coupling of the synthesized pyrazol-4-amine with an acyl chloride to form a stable amide, a common feature in many kinase inhibitors.[11][12]
Causality Behind Experimental Choices:
-
Acyl Chloride: A highly reactive acylating agent that ensures efficient and rapid amide bond formation.
-
Triethylamine (TEA) or Pyridine: A non-nucleophilic organic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Anhydrous DCM: A standard aprotic solvent that dissolves the reactants but does not interfere with the reaction. The anhydrous condition is crucial as acyl chlorides react with water.
-
0 °C Condition: The initial cooling helps to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride.
Materials:
-
1-Isopropyl-1H-pyrazol-4-amine (1.0 eq)
-
An appropriate Acyl Chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 1-isopropyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-(1-isopropyl-1H-pyrazol-4-yl)amide.
Application in Bioactive Molecule Design: Kinase Inhibitors
The pyrazole scaffold is a well-established "hinge-binder" in protein kinase inhibitors.[12][13] The two adjacent nitrogen atoms can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent inhibition.
Derivatives of 1-isopropyl-1H-pyrazol-4-amine are excellent candidates for kinase inhibitor programs. The pyrazole core can serve as the hinge-binding motif, while the amide-linked substituent can be tailored to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.[11][14] For example, pyrazole-based inhibitors have shown significant activity against kinases like p38 MAP kinase.[11][14]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 11. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
analytical methods for characterizing 1-Isopropyl-4-nitro-1H-pyrazole
An Application Note and Protocol for the Comprehensive Analytical Characterization of 1-Isopropyl-4-nitro-1H-pyrazole.
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a substituted nitropyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research.[1] The pyrazole scaffold is a versatile building block, and its derivatives are known to exhibit a wide range of biological activities.[2] The presence of the nitro group, a strong electron-withdrawing moiety, and the isopropyl group, which modulates lipophilicity, makes this molecule a candidate for further functionalization in drug discovery and materials science.[1][3]
Accurate and comprehensive characterization of such molecules is a cornerstone of chemical research and development. It ensures the structural integrity of the compound, confirms its purity, and provides the foundational data required for regulatory submission and further investigation. This guide provides a suite of detailed analytical protocols and insights for the definitive characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein follow an orthogonal approach, where multiple independent techniques are employed to build a self-validating and trustworthy analytical profile.
Physicochemical Properties
A foundational step in characterization is the compilation of basic molecular and physical data. This information is critical for calculating molar concentrations, predicting chromatographic behavior, and interpreting mass spectrometry data.
| Property | Value | Source |
| IUPAC Name | 4-nitro-1-propan-2-ylpyrazole | PubChem[4] |
| CAS Number | 97421-21-1 | PubChem[4] |
| Molecular Formula | C₆H₉N₃O₂ | PubChem[4] |
| Molecular Weight | 155.15 g/mol | PubChem[4] |
| Exact Mass | 155.069476538 Da | PubChem[4] |
| Appearance | White to pale yellow solid | Inferred from similar compounds[1][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map the connectivity and chemical environment of each atom in the molecule.
Expertise & Causality:
-
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR reveals the number of unique carbon atoms and their hybridization state.
-
The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
Predicted ¹H and ¹³C NMR Spectra
The following tables outline the predicted chemical shifts (δ) for this compound. These predictions are based on established principles of NMR spectroscopy for pyrazole derivatives.[6][7][8]
Table 1: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | Singlet | 1H | H-5 | The proton at C5 is adjacent to the nitrogen and the carbon bearing the nitro group, leading to a downfield shift. |
| ~8.0 | Singlet | 1H | H-3 | The proton at C3 is deshielded by the adjacent ring nitrogens. |
| ~4.7 | Septet | 1H | CH (isopropyl) | The methine proton is split into a septet by the six equivalent methyl protons. |
| ~1.6 | Doublet | 6H | CH₃ (isopropyl) | The six methyl protons are equivalent and are split into a doublet by the single methine proton. |
Table 2: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~139 | C-3 | Aromatic carbon adjacent to two nitrogen atoms. |
| ~138 | C-4 | Carbon atom bearing the nitro group, significantly deshielded. |
| ~125 | C-5 | Aromatic carbon adjacent to a nitrogen atom. |
| ~52 | CH (isopropyl) | Aliphatic methine carbon attached to a nitrogen atom. |
| ~22 | CH₃ (isopropyl) | Aliphatic methyl carbons. |
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer (a 400 MHz instrument is suitable for routine characterization).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, spectral width of ~220 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H signals and pick the peaks for both spectra.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS is an essential technique for confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
Expertise & Causality:
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for determining the molecular weight of polar molecules. It typically produces the protonated molecular ion [M+H]⁺, allowing for high-resolution mass measurement to confirm the elemental composition.
-
Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular "fingerprint" and can be used to confirm the structure. The fragmentation of the parent 4-nitropyrazole can provide clues to the expected fragmentation of the isopropyl derivative.[9]
Table 3: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Interpretation |
| High-Resolution MS (HRMS) | ESI (+) | 156.0768 | [M+H]⁺ (Calculated for C₆H₁₀N₃O₂⁺: 156.0768) |
| Low-Resolution MS | ESI (+) | 156.1 | [M+H]⁺ |
| GC-MS | EI | 155 | [M]⁺ (Molecular Ion) |
| GC-MS | EI | 113 | [M - C₃H₆]⁺ (Loss of propene) |
| GC-MS | EI | 97 | [M - NO₂ - H]⁺ (Loss of nitro group and hydrogen) |
Protocol 2: ESI Mass Spectrometry (for Accurate Mass)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).
-
Data Analysis: Determine the accurate mass of the most abundant ion corresponding to [M+H]⁺. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₆H₉N₃O₂).
High-Performance Liquid Chromatography (HPLC): Purity Determination
HPLC is the industry-standard method for assessing the purity of pharmaceutical compounds and other fine chemicals.[10] It separates the main compound from any impurities, allowing for their detection and quantification.
Expertise & Causality:
-
Reverse-Phase Chromatography: This is the most common mode for analyzing moderately polar organic compounds. A nonpolar stationary phase (like C18) is used with a polar mobile phase.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is typically used. A gradient elution (where the proportion of the organic solvent is increased over time) is often employed to ensure the elution of both polar and nonpolar impurities.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is suitable. The detection wavelength should be set at or near the absorbance maximum (λ_max) of the nitroaromatic chromophore to ensure high sensitivity.
Table 4: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD or UV at 270 nm (estimated λ_max) |
| Sample Preparation | 1.0 mg/mL in Acetonitrile |
Protocol 3: HPLC Purity Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Accurately prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram for at least 25 minutes to ensure all components have eluted.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. According to regulatory guidelines, any impurity above 0.1% should be identified.[11]
Elemental Analysis: Empirical Formula Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm that the empirical formula matches the theoretical composition derived from the proposed structure.
Protocol 4: Elemental Analysis
-
Sample Preparation: Submit a pure, dry sample (2-3 mg) of this compound to a certified analytical laboratory.
-
Instrumentation: The sample is combusted in a specialized elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Comparison: The experimentally determined percentages of C, H, and N are compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the proposed molecular formula.
Table 5: Theoretical Elemental Composition
| Element | Theoretical Percentage (%) |
| Carbon (C) | 46.45 |
| Hydrogen (H) | 5.85 |
| Nitrogen (N) | 27.08 |
Integrated Analytical Workflow
The effective characterization of a novel compound relies on a logical sequence of analytical techniques. Each method provides a piece of the puzzle, and together they build a complete and validated picture of the molecule's identity and purity.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The protocols and guidelines presented in this application note describe a comprehensive, multi-technique approach for the analytical characterization of this compound. By systematically applying NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight and formula confirmation, HPLC for purity assessment, and elemental analysis for empirical formula verification, researchers can establish a definitive and trustworthy profile of the compound. This rigorous characterization is an indispensable prerequisite for its use in further scientific investigation, including drug discovery screening and process development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.97421-21-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 1H-Pyrazole, 4-nitro- [webbook.nist.gov]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. asianpubs.org [asianpubs.org]
purification of 1-Isopropyl-4-nitro-1H-pyrazole by column chromatography
An In-Depth Guide to the Purification of 1-Isopropyl-4-nitro-1H-pyrazole by Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol and theoretical background for the purification of this compound, a key intermediate in agrochemical and pharmaceutical synthesis.[1] The purity of this building block is paramount for the success of subsequent reactions and the integrity of biological screening data. This guide outlines a robust methodology using normal-phase silica gel column chromatography, a fundamental and highly effective technique for isolating compounds of interest from complex reaction mixtures.[2][3][4] We delve into the principles of the separation, systematic method development using Thin-Layer Chromatography (TLC), a step-by-step purification protocol, and essential troubleshooting tips. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy.
Introduction: The Rationale for Purification
This compound is a valuable heterocyclic compound. The pyrazole scaffold is prominent in many biologically active molecules, and the nitro group at the 4-position serves as a versatile functional handle.[1] It can be readily reduced to an amino group, which opens a gateway for further derivatization into amides, sulfonamides, or ureas, allowing for the fine-tuning of a molecule's physicochemical and biological properties.[1]
Synthetic procedures, such as the N-isopropylation of 4-nitro-1H-pyrazole, often yield a crude product containing unreacted starting materials, regioisomers, and other side-products.[1][5] These impurities can interfere with downstream reactions, complicate structural analysis, and produce misleading results in biological assays. Therefore, achieving high purity is not merely a recommendation but a critical step in the research and development workflow. Column chromatography is the quintessential technique for this purpose, offering high-resolution separation of gram-scale quantities based on the differential partitioning of components between a stationary and a mobile phase.[2][4]
The Principle of Separation: Normal-Phase Chromatography
The purification strategy described herein employs normal-phase column chromatography. This technique relies on the principle of polarity to separate the components of a mixture.[3]
-
Stationary Phase: A polar adsorbent, typically silica gel (silicon dioxide), is packed into a glass column.[2] Silica gel is slightly acidic and its surface is rich in hydroxyl (-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with the molecules in the mixture.
-
Mobile Phase (Eluent): A non-polar or moderately polar solvent, or a mixture of solvents, is passed through the column.[2][6]
-
Separation Mechanism: The crude sample is loaded onto the top of the silica gel. As the mobile phase flows through the column, a continuous equilibrium is established for each component between being adsorbed onto the polar stationary phase and being dissolved in the mobile phase.[2]
-
Polar compounds interact strongly with the polar silica gel and spend more time adsorbed. They move down the column slowly.
-
Non-polar compounds have a weaker affinity for the stationary phase and spend more time dissolved in the mobile phase. They are carried down the column more quickly and elute first.
-
The polarity of this compound is influenced by the pyrazole ring and the electron-withdrawing nitro group. It is a moderately polar compound. By carefully selecting a mobile phase of appropriate polarity, it can be effectively separated from less polar byproducts (which elute earlier) and more polar impurities (which are retained more strongly on the column).
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC). TLC operates on the same principles as column chromatography but on a smaller, faster scale.[3] The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring good separation from all impurities.[7]
Protocol for TLC Analysis:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize: Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). A common starting point for moderately polar compounds is 20-30% ethyl acetate in hexane.[6] Adjust the ratio until the target compound's Rf is in the desired 0.3-0.4 range with clear separation from other spots.
Detailed Protocol: Purification by Flash Column Chromatography
This protocol outlines the purification of crude this compound using the "flash" chromatography technique, where moderate air pressure is used to accelerate solvent flow for a faster and more efficient separation.[3]
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Anhydrous sodium sulfate (optional, for drying)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Clamps and stand
-
Separatory funnel (for solvent addition)
-
Collection vessels (test tubes or flasks)
-
TLC plates, developing chamber, UV lamp
-
Rotary evaporator
-
Source of gentle air pressure (air line with regulator or hand bellows)
-
Experimental Workflow
The overall process from crude material to purified solid is depicted below.
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Preparation (Slurry Packing)
-
Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of glass wool at the bottom of the column to support the packing.[2] Add a thin layer (~0.5 cm) of sand on top of the wool.
-
In a separate beaker, weigh the required amount of silica gel. A general rule is to use 20-50 times the weight of the crude sample.[2]
-
Add the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.[4]
-
Quickly and carefully pour the slurry into the column. Use a funnel to prevent spillage.
-
Open the stopcock to drain some solvent, and gently tap the side of the column to ensure the silica packs down evenly into a stable bed. Add more eluent as needed, never allowing the top of the silica bed to run dry.
-
Once the silica has settled, add another thin layer (~0.5 cm) of sand on top to protect the surface from being disturbed during sample loading.[3] Drain the excess solvent until it is just level with the top of the sand.
Step 2: Sample Loading
-
Dissolve the crude this compound in the minimum amount of a suitable solvent. Dichloromethane is often a good choice as it dissolves many compounds well and is relatively volatile.[8]
-
Using a pipette, carefully and evenly apply the dissolved sample solution to the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent until it is level with the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is absorbed onto the bed. Repeat this wash once more.
Step 3: Elution and Fraction Collection
-
Carefully fill the space above the sand with the eluent. Use a separatory funnel to add solvent continuously without disturbing the silica bed.
-
Begin eluting the column by applying gentle air pressure to the top and opening the stopcock to achieve a steady drip rate.
-
Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate/hexane) and collect the eluent in numbered test tubes or flasks (fractions).
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., move to 15%, then 20% ethyl acetate/hexane) to elute the more polar compounds.[1] This is highly effective for separating compounds with different polarities.
Step 4: Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Identify the fractions that contain only the spot corresponding to the pure product.
-
Combine all the pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Further dry the resulting solid or oil under high vacuum to remove any residual solvent. The final product should be a pure solid.
Summary of Key Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography.[2] |
| Column Size | Dependent on sample size (e.g., 25g silica for ~1g crude) | A higher adsorbent-to-sample ratio improves separation.[2] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | A versatile system that allows for the elution of a range of compounds.[1][6] |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane | Starts with low polarity to elute non-polar impurities first. |
| Final Eluent | 20-40% Ethyl Acetate in Hexane (or as per TLC) | Increased polarity is needed to elute the moderately polar target compound. |
| Sample Loading | Concentrated solution in minimal DCM or mobile phase | A concentrated band at the start leads to better separation.[4][8] |
| Target Rf (TLC) | ~0.3 - 0.4 | Provides optimal resolution on the column.[3][7] |
Safety and Handling
-
Always work within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Nitro compounds can be toxic and should be handled with care.[9] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. columbia.edu [columbia.edu]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. CAS 1817-47-6: 1-Isopropyl-4-nitrobenzene | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: Developing Derivatives of 1-Isopropyl-4-nitro-1H-pyrazole for High-Throughput Screening
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, and among them, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a core component in numerous FDA-approved drugs, demonstrating its versatility across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3][4] The inherent structural features of the pyrazole ring allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[4] The strategic functionalization of the pyrazole core can significantly influence the pharmacological profile of the resulting derivatives, making it a highly attractive starting point for drug discovery campaigns.[5]
This guide provides a comprehensive framework for the development and screening of a chemical library based on the 1-isopropyl-4-nitro-1H-pyrazole scaffold. We will detail the synthetic route to the core structure, outline robust protocols for its diversification, and provide step-by-step instructions for relevant high-throughput screening (HTS) assays to identify promising lead compounds. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Derivatization of the this compound Core
The journey from a simple starting material to a diverse library of compounds for screening begins with the robust synthesis of the core scaffold, followed by systematic derivatization. The this compound scaffold is an excellent starting point due to the presence of the nitro group, which can be readily transformed into an amine, providing a key handle for a multitude of chemical modifications.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be achieved through a straightforward N-alkylation of 4-nitropyrazole. This method is efficient and allows for the introduction of the isopropyl group at the N1 position of the pyrazole ring.
Protocol 1: Synthesis of this compound
-
Materials:
-
4-Nitropyrazole
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
-
Procedure:
-
To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
-
Key Intermediate Preparation: 1-Isopropyl-1H-pyrazol-4-amine
The nitro group at the 4-position is a versatile precursor to an amino group, which serves as the primary point for diversification. The reduction of the nitro group is a critical step in preparing the key intermediate for library synthesis.
Protocol 2: Reduction of this compound
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution and extract with DCM.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 1-isopropyl-1H-pyrazol-4-amine.
-
Library Generation: A Diversity-Oriented Approach
With the 4-amino-pyrazole intermediate in hand, a diverse library of derivatives can be generated using a variety of robust and high-throughput compatible chemical reactions. The goal of library design is to maximize chemical diversity to explore a wide range of chemical space and increase the probability of finding a "hit" compound.[6]
Caption: Synthetic workflow for the preparation and derivatization of this compound.
Protocol 3: Parallel Amide Synthesis
-
Rationale: Amide bond formation is a cornerstone of medicinal chemistry, providing metabolic stability and key hydrogen bonding interactions.
-
Procedure (96-well plate format):
-
To each well of a 96-well plate, add a solution of 1-isopropyl-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent (e.g., DCM or DMF).
-
Add a diverse library of acyl chlorides or carboxylic acids (1.1 eq) to each well.
-
For carboxylic acids, add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Seal the plate and agitate at room temperature for 12-16 hours.
-
Quench the reaction, perform liquid-liquid extraction, and purify via automated chromatography.
-
Protocol 4: Parallel Sulfonamide Synthesis
-
Rationale: Sulfonamides are important functional groups in many drugs, acting as mimics of carboxylic acids and participating in strong hydrogen bonding.[7]
-
Procedure (96-well plate format):
-
To each well containing a solution of 1-isopropyl-1H-pyrazol-4-amine (1.0 eq) in a solvent like pyridine or DCM with a base (e.g., triethylamine), add a library of sulfonyl chlorides (1.1 eq).
-
Seal and agitate at room temperature for 8-12 hours.
-
Work-up and purify as described for the amide synthesis.
-
Part 2: High-Throughput Screening of the Pyrazole Derivative Library
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. The choice of assays should be guided by the known pharmacological profile of pyrazole derivatives, which includes anticancer and anti-inflammatory activities.[8][9]
Primary Screening: Cell Viability Assays
A primary screen aims to quickly identify "hit" compounds from the library that exhibit a desired biological effect. A common starting point for anticancer drug discovery is a cell viability assay.
Protocol 5: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay measures ATP levels, an indicator of metabolically active, viable cells.[10][11] A decrease in the luminescent signal in the presence of a test compound suggests cytotoxic or cytostatic effects.
-
Procedure (384-well plate format):
-
Seed cancer cells (e.g., MCF-7, HCT116) in 384-well opaque-walled plates at a predetermined optimal density and incubate for 24 hours.
-
Add the synthesized pyrazole derivatives from the library to the wells at a fixed concentration (e.g., 10 µM). Include appropriate controls (vehicle control, positive control inhibitor).
-
Incubate for 48-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.[5]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Viability (Normalized) |
| Vehicle (DMSO) | - | 150,000 | 100% |
| Staurosporine | 1 | 15,000 | 10% |
| PYR-001 | 10 | 142,500 | 95% |
| PYR-002 | 10 | 75,000 | 50% |
| PYR-003 | 10 | 15,000 | 10% |
Secondary and Confirmatory Assays
Compounds identified as "hits" in the primary screen should be further evaluated in secondary assays to confirm their activity and elucidate their mechanism of action.
Protocol 6: In Vitro Kinase Inhibition Assay
-
Rationale: Many pyrazole-containing drugs are kinase inhibitors.[2][12] This assay will determine if the active compounds from the primary screen inhibit the activity of a specific kinase implicated in cancer (e.g., CDK2, VEGFR2).
-
Procedure (Generic Kinase Assay):
-
In a 384-well plate, add the kinase, a suitable substrate, and ATP.
-
Add the "hit" compounds at various concentrations to determine the IC₅₀ value.
-
Incubate at 30 °C for a specified time.
-
Stop the reaction and detect the phosphorylated substrate using a specific antibody in an ELISA format or by measuring ADP production using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).[13]
-
Protocol 7: COX-2 Inhibitor Screening Assay
-
Rationale: Some pyrazole derivatives, like Celecoxib, are potent and selective COX-2 inhibitors used as anti-inflammatory agents.[14]
-
Procedure (Fluorometric Assay):
-
Add recombinant COX-2 enzyme to the wells of a 96-well black microplate.[15][16]
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
The assay measures the generation of Prostaglandin G2, an intermediate product, via a fluorometric probe.
-
Measure the fluorescence intensity over time using a fluorescence plate reader (Ex/Em = 535/587 nm).
-
Caption: A typical high-throughput screening cascade for identifying lead compounds.
Part 3: Data Analysis and Structure-Activity Relationship (SAR)
The data generated from the screening assays must be carefully analyzed to identify promising lead compounds and to understand the relationship between chemical structure and biological activity (SAR).[1][3][17] For each "hit" compound, an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value should be determined from the dose-response curves.
The SAR analysis involves comparing the activity of different derivatives to understand how modifications to the pyrazole scaffold affect their biological activity. For example, comparing the activity of different amide derivatives will reveal which acyl groups are most favorable for activity. This information is crucial for the next stage of drug discovery: lead optimization.
| Derivative Type | R Group | Cell Viability IC₅₀ (µM) | Kinase X IC₅₀ (µM) |
| Amide | -C(O)Ph | 15.2 | > 50 |
| Amide | -C(O)-(4-Cl-Ph) | 2.5 | 0.8 |
| Sulfonamide | -S(O)₂Ph | 22.8 | > 50 |
| Sulfonamide | -S(O)₂-(4-MeO-Ph) | 8.1 | 3.2 |
This hypothetical data suggests that an electron-withdrawing group (Cl) on the phenyl ring of the amide derivative enhances both cytotoxicity and kinase inhibition, providing a clear direction for further chemical synthesis and optimization.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. By employing a systematic approach to synthesis, derivatization, and screening, as outlined in these application notes, researchers can efficiently generate and evaluate a diverse chemical library. The integration of robust synthetic protocols with well-validated biological assays provides a powerful platform for the identification of potent and selective lead compounds, ultimately accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Urea/thiourea: efficient, inexpensive and reusable catalysts for the synthesis of pyrazole derivatives with 2-iminothiazolidin-4-one and 2,4-thiazolidinediones under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 7. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. assaygenie.com [assaygenie.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Protocol for the Laboratory Scale-Up Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole
Abstract: This document provides a comprehensive guide for the laboratory scale-up synthesis of 1-isopropyl-4-nitro-1H-pyrazole, a key heterocyclic building block. The synthesis is presented as a robust two-step process involving the nitration of pyrazole followed by a regioselective N-alkylation. This guide emphasizes the critical safety considerations, procedural rationale, and practical insights necessary for successfully and safely transitioning from bench-scale to larger laboratory quantities (e.g., >15-20 grams). Protocols are designed to be self-validating, incorporating in-process checks and detailed analytical guidance.
Introduction and Strategic Overview
This compound (CAS No. 97421-21-1) is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure combines a reactive nitro group, which can be readily converted to an amine for further functionalization, with an isopropyl group that can modulate lipophilicity and metabolic stability.[2]
The synthesis of this target molecule is conceptually straightforward but presents significant practical challenges upon scale-up. The primary hurdles are:
-
Hazardous Nitration: The initial step involves a highly exothermic nitration reaction using a potent mixed-acid system.[3][4] Without meticulous control, this step poses a severe risk of thermal runaway.[5][6]
-
Regioselectivity: The subsequent N-alkylation of 4-nitropyrazole must be controlled to favor the desired N1 isomer.
This guide presents a proven two-step synthetic strategy, designed with scalability and safety as paramount considerations.
Overall Synthetic Scheme
The synthesis proceeds via the electrophilic nitration of pyrazole at the C4 position, followed by the nucleophilic N-alkylation of the resulting 4-nitropyrazole intermediate.
Diagram 1: Two-step synthesis of this compound.
Part I: Synthesis of 4-Nitro-1H-pyrazole (Intermediate)
This initial step is the most hazardous phase of the synthesis and requires strict adherence to safety protocols. The reaction is highly exothermic and generates toxic fumes.[4][7][8]
Mechanistic Rationale & Causality
Pyrazole undergoes electrophilic substitution preferentially at the C4 position.[9] The nitration is achieved using a mixture of fuming nitric acid and fuming sulfuric acid. The role of sulfuric acid is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3] A one-pot, two-step method where pyrazole is first converted to pyrazole sulfate before nitration has been shown to improve efficiency and yield.[3]
Critical Scale-Up & Safety Considerations for Nitration
-
Thermal Management: The heat generation rate increases with the volume of the reaction (cubed), while the heat transfer area of the flask only increases by the square.[6][10][11] This disparity means that heat removal becomes significantly less efficient at larger scales, increasing the risk of a thermal runaway.[5][11]
-
Action: Use a jacketed reactor or, at a minimum, a large ice-water bath with sufficient capacity to absorb the entire reaction exotherm. Monitor the internal reaction temperature continuously with a calibrated probe.[12]
-
-
Controlled Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition.
-
Action: The nitrating acid mixture must be added slowly and dropwise via an addition funnel, ensuring the internal temperature does not exceed the set limit.
-
-
Ventilation and PPE: The reaction produces toxic nitrogen dioxide gas and involves highly corrosive acids.[4][7]
-
Quenching: The reaction is quenched by pouring the mixture into ice water. This must be done carefully to control the exotherm from the dilution of the strong acids.
-
Action: The ice water should be stirred vigorously as the reaction mixture is added slowly.
-
Detailed Protocol: Synthesis of 4-Nitro-1H-pyrazole
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Equiv. |
| Pyrazole | 68.08 | 20.0 | 0.294 | 1.0 |
| Conc. Sulfuric Acid (98%) | 98.08 | 60.0 g (32.6 mL) | 0.612 | 2.1 |
| Fuming Sulfuric Acid (20% SO₃) | - | 84.0 g (43.5 mL) | ~0.881 (H₂SO₄) | 3.0 |
| Fuming Nitric Acid (90%) | 63.01 | 29.4 g (19.6 mL) | ~0.441 (HNO₃) | 1.5 |
Procedure:
-
Reactor Setup: Equip a 1 L three-necked, round-bottomed flask with a mechanical stirrer, a digital thermometer probe, and a 100 mL pressure-equalizing dropping funnel. Place the flask in a large ice-water-salt bath for efficient cooling.
-
Preparation of Pyrazole Sulfate: To the flask, add concentrated sulfuric acid (32.6 mL). Cool the acid to 0-5°C. Slowly add pyrazole (20.0 g) in portions, ensuring the internal temperature does not rise above 20°C. Stir the resulting mixture at room temperature for 30 minutes.[3]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid (19.6 mL) to fuming sulfuric acid (43.5 mL) while cooling in an ice bath. Caution: This is a highly exothermic and hazardous mixture.
-
Nitration Reaction: Cool the pyrazole sulfate solution back down to 0-5°C. Transfer the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred pyrazole solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction to 50°C and hold for 1.5 hours to ensure the reaction goes to completion.[3] Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up and Isolation: Prepare a 2 L beaker containing 800 g of crushed ice and water. While stirring vigorously, slowly pour the reaction mixture onto the ice. A large amount of white solid will precipitate.[3]
-
Filtration and Washing: Filter the white precipitate using a Buchner funnel. Wash the solid thoroughly with copious amounts of ice-cold water until the washings are neutral (pH ~7).
-
Drying: Dry the product under vacuum at 50°C to a constant weight. The expected yield of 4-nitro-1H-pyrazole is approximately 85%.[3]
Part II: N-Alkylation to this compound
This step involves a standard N-alkylation reaction. While less hazardous than the nitration, proper handling of reagents and solvents is still required.
Mechanistic Rationale & Causality
The N-alkylation of 4-nitropyrazole proceeds via an Sₙ2 mechanism. The nitrogen of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of isopropyl bromide.
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is used as a mild base.[2] It is sufficient to deprotonate the acidic N-H of the pyrazole, activating it as a nucleophile, without causing unwanted side reactions.
-
Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively dissolves the pyrazole salt and reagents, facilitating the Sₙ2 reaction.
-
Regioselectivity: Alkylation of 4-substituted pyrazoles generally favors the N1 position due to steric hindrance at the N2 position from the adjacent C3 substituent (in this case, a proton).
Detailed Protocol: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Equiv. |
| 4-Nitro-1H-pyrazole | 113.07 | 25.0 | 0.221 | 1.0 |
| Anhydrous Potassium Carbonate | 138.21 | 61.1 | 0.442 | 2.0 |
| Isopropyl Bromide | 122.99 | 40.7 g (29.9 mL) | 0.331 | 1.5 |
| Anhydrous DMF | - | 250 mL | - | - |
Procedure:
-
Reactor Setup: Equip a 1 L round-bottomed flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reaction Assembly: To the flask, add 4-nitro-1H-pyrazole (25.0 g), anhydrous potassium carbonate (61.1 g), and anhydrous DMF (250 mL).[2]
-
Reagent Addition: Begin stirring the suspension. Add isopropyl bromide (29.9 mL) dropwise at room temperature.[2]
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain stirring for 12-24 hours.[2]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 L of ice-cold water.[2]
-
Extraction: Transfer the aqueous mixture to a 2 L separatory funnel. Extract the product with ethyl acetate (3 x 200 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 200 mL). Dry the organic layer over anhydrous sodium sulfate.[2]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to yield pure this compound as a pale yellow solid.[2] Expected yield is 70-85%.
Experimental Workflow and Data
Overall Process Workflow
Diagram 2: Step-by-step experimental workflow for the synthesis.
Expected Product Characterization
| Analysis | Expected Result |
| Appearance | Pale yellow solid |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol [13] |
| Yield | 70-85% (after purification) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.98 (s, 1H, pyrazole-H), 7.85 (s, 1H, pyrazole-H), 4.65 (sept, J=6.7 Hz, 1H, CH), 1.55 (d, J=6.7 Hz, 6H, 2xCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 138.9, 136.0, 122.5, 51.8, 22.8 |
| Mass Spec (ESI-MS) | m/z 156.07 [M+H]⁺ |
Note: NMR data is predicted based on standard chemical shifts and may vary slightly.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. youtube.com [youtube.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. fauske.com [fauske.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehs.com [ehs.com]
- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 10. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. amarequip.com [amarequip.com]
- 13. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for Monitoring 1-Isopropyl-4-nitro-1H-pyrazole Synthesis by Thin-Layer Chromatography (TLC)
An Application Note and Protocol
Abstract
This document provides a comprehensive, field-proven protocol for the real-time monitoring of the synthesis of 1-isopropyl-4-nitro-1H-pyrazole using Thin-Layer Chromatography (TLC). The synthesis, typically achieved via N-alkylation of 4-nitro-1H-pyrazole with an isopropylating agent, requires careful monitoring to ensure complete consumption of the starting material and to minimize the formation of byproducts. This guide details the principles of TLC as applied to this specific reaction, provides step-by-step experimental procedures, and explains the causality behind key choices in solvent systems and visualization techniques. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve reliable and reproducible results.
Introduction: The Rationale for TLC in Nitropyrazole Synthesis
The synthesis of substituted nitropyrazoles, such as this compound, is a critical step in the development of various pharmacologically active compounds and agrochemicals[1]. The reaction progress is typically monitored to determine the point of completion, preventing unnecessary heating which can lead to degradation and byproduct formation.
Thin-Layer Chromatography (TLC) is an ideal technique for this purpose due to its speed, low cost, and high sensitivity[2]. The core principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture)[3][4]. In the context of this synthesis, the product, this compound, is significantly less polar than the starting material, 4-nitro-1H-pyrazole. This is because the acidic N-H proton of the pyrazole ring in the starting material is replaced by a nonpolar isopropyl group in the product. This polarity difference allows for excellent separation on a TLC plate, making it possible to visually track the disappearance of the reactant and the appearance of the product.
Foundational Principles of the TLC Assay
The Stationary and Mobile Phase
For the separation of pyrazole derivatives, the standard stationary phase is silica gel (SiO₂), a highly polar adsorbent[5][6]. The mobile phase, or eluent, is a solvent system chosen to have a polarity that allows for differential migration of the compounds of interest up the plate via capillary action[3].
-
Polar Compounds: Interact strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The 4-nitro-1H-pyrazole starting material, with its capacity for hydrogen bonding, falls into this category.
-
Nonpolar Compounds: Have a weaker interaction with the stationary phase and are more readily carried by the mobile phase, resulting in a higher Rf value. The product, this compound, is more nonpolar and will exhibit this behavior.
The Retention Factor (Rf)
The Rf value is a quantitative measure of a compound's migration on a TLC plate and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front[7][8].
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal solvent system for reaction monitoring will provide good separation between the spots of interest, with Rf values typically falling between 0.2 and 0.8 for optimal resolution and accuracy[9]. It is crucial to remember that the Rf value is constant only under identical conditions (adsorbent, solvent system, temperature, and plate thickness)[10][11].
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the monitoring of the reaction between 4-nitro-1H-pyrazole and an isopropylating agent (e.g., isopropyl bromide)[1].
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates[6]. The F254 indicator fluoresces under 254 nm UV light, aiding visualization.
-
Solvents: Reagent-grade n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM).
-
TLC Developing Chamber: A glass jar with a tight-fitting lid.
-
Spotting Capillaries: Glass microcapillary tubes.
-
Visualization Reagents:
-
UV Lamp (254 nm).
-
Potassium Permanganate (KMnO₄) Stain: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.
-
Nitro-Specific Stain (Azo Dye):
-
Solution A (Reduction): 5% (w/v) stannous chloride (SnCl₂) in 2M HCl.
-
Solution B (Diazotization): 2% (w/v) sodium nitrite (NaNO₂) in water.
-
Solution C (Coupling): 10% (w/v) β-naphthol in 10% aqueous NaOH[12].
-
-
Workflow Diagram
Caption: General workflow for monitoring a reaction using TLC.
Protocol Steps
Step 1: Prepare the Developing Chamber [3]
-
Pour the chosen solvent system (eluent) into the TLC chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the eluent. This helps to saturate the chamber atmosphere with solvent vapors, ensuring a uniform solvent front.
-
Cover the chamber with its lid and let it stand for 5-10 minutes to equilibrate.
Step 2: Prepare the TLC Plate
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.
-
Mark three small, equidistant points on this line for spotting: 'SM' (Starting Material), 'Co' (Co-spot), and 'Rx' (Reaction Mixture).
Step 3: Sample Preparation and Spotting
-
SM Lane: Dissolve a small amount of the 4-nitro-1H-pyrazole starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot to the 'SM' mark on the origin line. The spot should be 1-2 mm in diameter.
-
Rx Lane: At desired time intervals (e.g., T=0, 30 min, 60 min), withdraw a tiny aliquot of the reaction mixture using a capillary tube and spot it directly onto the 'Rx' mark.
-
Co-spot Lane: Apply a spot of the starting material ('SM') to the 'Co' mark. Then, without rinsing the capillary, apply a spot of the reaction mixture ('Rx') directly on top of the 'SM' spot. This lane helps to unambiguously identify the starting material spot in the reaction mixture.
Step 4: Plate Development (Elution)
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the eluent[13].
-
Allow the solvent to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.
-
Immediately mark the position of the solvent front with a pencil[3].
Step 5: Visualization
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Visualization (Non-destructive): Place the dried plate under a UV lamp (254 nm). UV-active compounds, like nitropyrazoles, will appear as dark spots against the fluorescent green background[9]. Circle the spots lightly with a pencil.
-
Chemical Staining (Destructive): If spots are not visible or are faint under UV, proceed to chemical staining.
-
Method A: Potassium Permanganate Stain: Quickly dip the plate into the KMnO₄ stain solution or spray it evenly. Oxidizable compounds will appear as yellow-brown spots on a purple background[14][15]. Gentle heating with a heat gun can accelerate development.
-
Method B: Nitro-Specific Azo Dye Stain: This is a highly sensitive and specific method for visualizing nitro compounds[12]. i. Spray the plate with the stannous chloride solution (A) and heat at 100°C for 10-15 minutes to reduce the nitro group to an amine. ii. Cool the plate to room temperature. iii. Spray the plate with the sodium nitrite solution (B) to form a diazonium salt. iv. Immediately spray with the alkaline β-naphthol solution (C). The spots corresponding to nitro compounds will appear as distinct orange-to-red colored azo dyes.
-
Data Analysis and Interpretation
Solvent System Optimization
The choice of eluent is critical. A mixture of a nonpolar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is a standard starting point for pyrazole derivatives[16][17]. The goal is to achieve an Rf of ~0.2-0.3 for the starting material and ~0.5-0.7 for the product.
| Solvent System (Hexane:EtOAc) | Polarity | Expected Rf (Starting Material) | Expected Rf (Product) | Assessment |
| 9:1 | Low | < 0.1 | ~ 0.2 | Poor separation; spots won't move far. |
| 7:3 | Medium | ~ 0.25 | ~ 0.6 | Optimal for monitoring. |
| 1:1 | High | ~ 0.5 | ~ 0.8 | Good separation, but spots are too high. |
| 100% EtOAc | Very High | > 0.8 | > 0.8 | No separation; all components run with the solvent front. |
Interpreting the Chromatogram for Reaction Progress
The diagram below illustrates how a TLC plate would look at different stages of the reaction.
Caption: Idealized TLC plates showing reaction progress. SM=Starting Material, P=Product.
-
At T=0: The 'Rx' lane should show only a strong spot corresponding to the starting material.
-
Mid-reaction: The 'Rx' lane will show a diminishing spot for the starting material and a new, intensifying spot for the product at a higher Rf.
-
Completion: The 'Rx' lane should show a strong spot for the product, and the starting material spot should be completely absent. The 'Co' lane confirms that the lower spot in the 'Rx' lane is indeed the starting material.
Troubleshooting
-
Spots are Streaky: The sample is too concentrated. Dilute the sample before spotting[10].
-
All Spots Remain at the Origin: The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 8:2 to 7:3 Hexane:EtOAc).
-
All Spots Run to the Solvent Front: The eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 7:3 to 8:2 Hexane:EtOAc).
-
No Spots Visible: The compound is not UV-active, or the concentration is too low. Use a chemical stain.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Khan Academy [khanacademy.org]
- 8. study.com [study.com]
- 9. silicycle.com [silicycle.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
- 13. iitg.ac.in [iitg.ac.in]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
troubleshooting low yield in 1-Isopropyl-4-nitro-1H-pyrazole synthesis
Welcome to the technical support center for the synthesis of 1-isopropyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis. This document is structured to address potential issues arising from the two most probable synthetic routes, providing causative explanations and actionable solutions to optimize your yield and purity.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached via two primary pathways, each with its own set of advantages and potential challenges. The choice of route often depends on the availability of starting materials and the specific capabilities of the laboratory.
-
Route A: N-Alkylation of 4-Nitropyrazole. This is often the more common and direct route, involving the deprotonation of commercially available 4-nitropyrazole followed by alkylation with an isopropyl electrophile.
-
Route B: Nitration of 1-Isopropyl-1H-pyrazole. This route involves the initial synthesis of the N-alkylated pyrazole, followed by electrophilic nitration at the C4 position.
This guide will provide detailed troubleshooting for both synthetic pathways.
Visualizing the Synthetic Pathways
Caption: The two primary synthetic routes to this compound.
Troubleshooting Guide: Route A - N-Alkylation of 4-Nitropyrazole
This route is advantageous due to the commercial availability of 4-nitropyrazole. The key to success lies in achieving complete deprotonation and efficient alkylation while minimizing side reactions.
Question 1: I am observing very low to no product yield. What are the likely causes?
Answer:
Low or nonexistent yield in the N-alkylation of 4-nitropyrazole typically points to issues with the reagents, reaction conditions, or the inherent reactivity of the chosen electrophile. Here is a systematic approach to troubleshooting this issue:
-
Inadequate Deprotonation: The pyrazole N-H proton must be removed for the nitrogen to become sufficiently nucleophilic.
-
Causality: The pKa of the N-H proton in 4-nitropyrazole is lowered by the electron-withdrawing nitro group, making it more acidic than unsubstituted pyrazole. However, a base of appropriate strength is still crucial.
-
Solution:
-
Base Selection: While potassium carbonate (K₂CO₃) is a common choice, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be more effective, especially with less reactive alkylating agents.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents (especially DMF or acetonitrile) are strictly anhydrous. Water will quench the pyrazole anion and react with strong bases, halting the reaction.
-
-
-
Poor Reagent Reactivity or Quality:
-
Causality: The reactivity of the isopropylating agent follows the trend: Isopropyl Iodide > Isopropyl Bromide > Isopropyl Chloride. Using a less reactive halide may require more forcing conditions.
-
Solution:
-
Alkylating Agent: If using isopropyl chloride or bromide with a weak base, consider switching to isopropyl iodide or using a stronger base.
-
Reagent Purity: Verify the purity of your 4-nitropyrazole and isopropylating agent. Old or impure reagents can inhibit the reaction.
-
-
-
Suboptimal Reaction Conditions:
-
Causality: Temperature and solvent play a critical role in reaction kinetics and solubility.
-
Solution:
-
Temperature: For reactions with K₂CO₃ in DMF or acetonitrile, heating to 60-80°C is often necessary to drive the reaction to completion.[2] Monitor the reaction by TLC to determine the optimal temperature and time.
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base and the pyrazole anion, increasing the nucleophilicity of the pyrazole nitrogen.
-
-
Question 2: My TLC analysis shows multiple spots, including unreacted starting material and an unknown byproduct. What could be the issue?
Answer:
The presence of multiple spots on a TLC plate indicates an incomplete reaction and/or the formation of side products.
-
Incomplete Reaction:
-
Causality: As discussed in Question 1, this is often due to insufficient base, low temperature, or short reaction time. The starting material spot will persist on the TLC.
-
Solution: Increase the reaction time, temperature, or consider a stronger base/more reactive electrophile. A slight excess of the isopropylating agent (1.2-1.5 equivalents) can also help drive the reaction to completion.[2]
-
-
Potential Side Products:
-
Causality: While N-alkylation of 4-substituted pyrazoles is generally regioselective for the nitrogen atoms, side reactions can still occur, particularly with secondary alkyl halides like isopropyl bromide. Elimination (E2) can compete with substitution (SN2), especially with stronger, bulkier bases, to form propene gas and leave unreacted pyrazole.
-
Solution:
-
Base Choice: Use a non-nucleophilic, moderately strong base like K₂CO₃ or Cs₂CO₃ rather than a very strong, sterically hindered base like potassium tert-butoxide, which would favor elimination.
-
Temperature Control: Avoid excessively high temperatures, which can favor elimination over substitution.
-
-
Question 3: I am having difficulty isolating a pure product after workup. What purification strategies do you recommend?
Answer:
Purification can be challenging if the reaction is incomplete or has produced side products with similar polarity to the desired product.
-
Standard Workup:
-
Procedure: A typical workup involves quenching the reaction by pouring it into ice-cold water and extracting with an organic solvent like ethyl acetate.[2] The organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
-
Purification Techniques:
-
Silica Gel Chromatography: This is the most effective method for purifying the crude product. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from unreacted starting materials and byproducts.[2]
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method. A patent on purifying pyrazoles suggests forming an acid addition salt with a mineral or organic acid, crystallizing the salt, and then neutralizing to recover the pure pyrazole.[3]
-
Troubleshooting Guide: Route B - Nitration of 1-Isopropyl-1H-pyrazole
This route can be effective if 1-isopropyl-1H-pyrazole is readily available. The primary challenges are controlling the regioselectivity of the nitration and preventing over-nitration or degradation.
Question 1: My yield of the 4-nitro isomer is very low, and I'm isolating other nitrated products.
Answer:
This is a classic regioselectivity problem in electrophilic aromatic substitution. The pyrazole ring can be nitrated at different positions, and the conditions heavily influence the outcome.
-
Understanding Regioselectivity:
-
Causality: Electrophilic substitution on the pyrazole ring, such as nitration, preferentially occurs at the C4 position, which is the most electron-rich.[4] However, under different conditions, nitration at C3 or C5 can occur. The N-isopropyl group is a weak activating group and will direct incoming electrophiles.
-
Solution:
-
Choice of Nitrating Agent: A standard "mixed acid" (concentrated nitric acid and sulfuric acid) is typically used for nitrating pyrazoles.[5] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which favors attack at the C4 position.
-
Reaction Conditions: Using milder nitrating agents like acetyl nitrate may lead to different regioselectivity or N-nitration followed by rearrangement, which can produce a mixture of isomers.[5] Stick to established protocols using mixed acid for C4 selectivity.
-
-
Question 2: The reaction mixture turned dark brown/black, and I isolated very little product.
Answer:
A dark coloration and low yield are indicative of product or starting material decomposition.
-
Decomposition under Harsh Conditions:
-
Causality: Nitration with mixed acid is a highly exothermic and strongly acidic process. Pyrazole rings, while aromatic, can be susceptible to degradation at elevated temperatures in strong acid.
-
Solution:
-
Strict Temperature Control: The reaction must be kept cold, typically between 0°C and 10°C, during the addition of the nitrating mixture. Use an ice bath and add the mixed acid dropwise to the solution of 1-isopropyl-1H-pyrazole.
-
Controlled Addition: Add the substrate to the pre-cooled mixed acid, or vice-versa, very slowly to manage the exotherm.
-
Reaction Time: Do not let the reaction run for an excessively long time. Monitor by TLC and quench the reaction as soon as the starting material is consumed.
-
-
Question 3: My TLC shows a spot that is much less polar than my product, and I suspect over-nitration.
Answer:
While mononitration is desired, the formation of dinitro- or trinitro-pyrazoles is possible under forcing conditions.
-
Over-nitration:
-
Causality: Once the first nitro group is added at the C4 position, the ring is deactivated towards further electrophilic substitution. However, at higher temperatures or with a large excess of nitrating agent, a second nitro group can be forced onto the ring, likely at the C3 or C5 position.[6]
-
Solution:
-
Stoichiometry: Use a carefully controlled amount of nitric acid (typically 1.0-1.1 equivalents).
-
Temperature: Maintain a low reaction temperature (0-10°C). Over-nitration is more likely to occur if the reaction temperature is allowed to rise.
-
-
General Troubleshooting Workflow
References
- 1. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of Pyrazoles
Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this crucial synthetic transformation. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and achieve optimal results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the N-alkylation of pyrazoles.
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
A: The primary challenge stems from the similar electronic properties and accessibility of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] Both nitrogens can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1] The final isomeric ratio is a result of a delicate interplay between steric hindrance, electronics, and reaction conditions.
Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome of pyrazole N-alkylation is governed by a combination of factors:
-
Steric Effects: The bulkiness of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent is a primary determinant.[1] Generally, the alkylating agent will attack the less sterically hindered nitrogen atom.[1][2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1]
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the cation (from the base) can dramatically influence or even switch the regioselectivity.[1][3] For instance, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) often favor N1-alkylation.[1][4][5]
Q3: What are the most common side reactions observed during N-alkylation of pyrazoles?
A: Besides the formation of regioisomers, other common side reactions include:
-
O-alkylation: In cases where the pyrazole can tautomerize to a pyrazolone, O-alkylation can compete with N-alkylation.
-
C-alkylation: Although less common, alkylation at a carbon atom of the pyrazole ring can occur under certain conditions.
-
Over-alkylation: With highly reactive alkylating agents or under forcing conditions, dialkylation can occur, leading to the formation of a quaternary pyrazolium salt.[6]
-
Decomposition: Sensitive substrates or products may degrade under harsh reaction conditions (e.g., high temperatures or strongly basic/acidic media).
-
Reaction with Solvent: Some reactive intermediates can react with the solvent, especially nucleophilic solvents.
Q4: Are there alternatives to traditional alkyl halide chemistry for N-alkylation?
A: Yes, several alternative methods have been developed, each with its own advantages:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazoles with primary and secondary alcohols under mild conditions, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[7][8] It is particularly useful for sensitive substrates.[9][10]
-
Michael Addition: For alkylating agents containing an electron-deficient double bond (e.g., α,β-unsaturated ketones), a catalyst-free Michael addition can provide highly regioselective N1-alkylation.[5][11]
-
Acid Catalysis with Trichloroacetimidates: Benzylic, phenethyl, and benzhydryl groups can be introduced onto the pyrazole nitrogen using the corresponding trichloroacetimidates under Brønsted acid catalysis.[2][12] This method avoids the need for strong bases.[2]
-
Phase-Transfer Catalysis (PTC): PTC can be a highly efficient method, especially for large-scale synthesis, often allowing for milder reaction conditions and easier work-up.[13][14][15] It can even be performed without a solvent.[13][16]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Alkylation of pyrazolones via the mitsunobu reaction - Lookchem [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Isopropyl-4-nitro-1H-pyrazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Isopropyl-4-nitro-1H-pyrazole. Here, we address common challenges encountered during its purification, offering troubleshooting advice and detailed protocols to ensure the highest purity of the final compound.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various biologically active molecules.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final compounds. The purification process, however, can be fraught with challenges, including the presence of closely-related impurities, potential for product degradation, and difficulties in crystallization. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted to help you quickly identify and solve specific issues you may encounter during the purification of this compound.
Issue 1: Persistent Impurities After Column Chromatography
Question: I've purified my crude this compound by silica gel column chromatography, but I'm still seeing a significant impurity in the NMR/LC-MS. What could be the problem and how do I fix it?
Answer:
This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.
Potential Causes:
-
Co-eluting Impurities: The most likely culprits are regioisomers formed during the N-isopropylation of the 4-nitropyrazole starting material. The formation of N1 and N2 alkylated regioisomers is a known challenge in pyrazole chemistry due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring. These isomers often have very similar polarities, making them difficult to separate by standard chromatography.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 4-nitropyrazole in your crude product.
-
Degradation on Silica Gel: While nitropyrazoles are generally stable, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System (Eluent): A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for your desired product to achieve good separation.
-
Gradient Elution: A shallow gradient of the polar solvent can help to better resolve closely eluting compounds.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative, especially if your compound is sensitive to the acidity of silica.
-
-
Consider Recrystallization: Recrystallization is an excellent and often underutilized technique for purifying solid compounds and can be particularly effective for removing isomeric impurities.
-
Solvent Selection: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[2] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[2]
-
Execution: Dissolve the impure solid in a minimal amount of hot solvent. If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Chemical Treatment: If unreacted 4-nitropyrazole is the issue, a simple acid-base extraction might be effective. 4-nitropyrazole is acidic and can be deprotonated with a weak base, allowing it to be extracted into an aqueous layer.
Issue 2: Product "Oiling Out" During Recrystallization
Question: I'm trying to recrystallize my this compound, but it's precipitating as an oil instead of forming crystals. What's going wrong?
Answer:
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to promote crystallization:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which in turn lowers the temperature at which crystallization begins.
-
Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container or a dewar can facilitate gradual cooling.
-
Change the Solvent System: Experiment with a different solvent or a different ratio in your mixed-solvent system. A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Based on the typical synthesis (N-alkylation of 4-nitropyrazole), the most probable impurities are:
-
Regioisomers: Specifically, 2-isopropyl-4-nitro-1H-pyrazole. The ratio of N1 to N2 alkylation is influenced by steric and electronic factors, as well as reaction conditions.
-
Unreacted Starting Materials: 4-nitropyrazole and isopropyl bromide (or other isopropylating agent).
-
Solvent Residues: Residual DMF, acetone, or other solvents used in the reaction and workup.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can often reveal the presence of impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the molecular weight of your product.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q3: What is the best way to store purified this compound?
A3: While nitropyrazoles are generally stable, it is good practice to store the purified compound in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., nitrogen or argon) will protect it from moisture and potential degradation over time.
Experimental Protocols
Protocol 1: Optimized Silica Gel Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Test various ratios of hexane and ethyl acetate. The ideal system will show good separation between your product spot and any impurities, with an Rf of ~0.25 for the product.
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute your product.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol describes the purification of this compound by recrystallization using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness.
-
Redissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove all residual solvent.
Visualizations
Workflow for Purification Method Selection
References
Technical Support Center: Purification of 1-Isopropyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-Isopropyl-4-nitro-1H-pyrazole. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven techniques to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities encountered during the synthesis of this compound typically fall into three categories:
-
Regioisomers: The N-alkylation of 4-nitropyrazole can lead to the formation of the undesired regioisomer, 1-Isopropyl-5-nitro-1H-pyrazole (or 1-Isopropyl-3-nitro-1H-pyrazole, depending on the tautomeric form of the starting material). The ratio of these isomers is highly dependent on reaction conditions.[1][2][3]
-
Unreacted Starting Materials: Residual 4-nitropyrazole and the isopropylating agent (e.g., isopropyl bromide or iodide) may remain in the crude product if the reaction does not go to completion.
-
Byproducts from Side Reactions: Depending on the reaction conditions, byproducts can arise from decomposition of the starting materials or solvent, or from undesired side reactions. Discoloration of the reaction mixture can indicate the formation of colored impurities, particularly from the hydrazine-derived starting material.[1]
Q2: My reaction mixture is a dark, oily residue. What is the first step I should take?
A2: A dark, oily crude product often indicates the presence of colored impurities and residual solvent. The initial and most crucial step is a standard liquid-liquid extraction workup. This procedure will remove inorganic salts, highly polar impurities, and some of the colored byproducts.
Q3: I've performed a liquid-liquid extraction, but my product is still impure. What are my next options?
A3: After an initial extraction, several purification techniques can be employed, often in combination:
-
Column Chromatography: This is the most effective method for separating the desired this compound from its regioisomers and other organic impurities.[4][5]
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for removing impurities, provided a suitable solvent is identified.[6]
-
Acid-Base Extraction: This technique can be useful for removing unreacted acidic or basic starting materials. For instance, unreacted 4-nitropyrazole, being weakly acidic, can be removed by washing the organic layer with a dilute aqueous base.
-
Formation of Acid Addition Salts: Pyrazoles can be purified by forming their acid addition salts, which can then be isolated by crystallization. The purified salt is then neutralized to regenerate the pure pyrazole.[7]
Troubleshooting Guides
Issue 1: Presence of Regioisomers
The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles.[1][2][3] The electronic and steric properties of the pyrazole ring and the alkylating agent, as well as the reaction conditions, influence the N1 vs. N2 alkylation.[8]
Troubleshooting Protocol: Separation of Regioisomers by Column Chromatography
Silica gel column chromatography is the most reliable method for separating pyrazole regioisomers.[4]
1. Preliminary Analysis (TLC):
- Before running a column, it is essential to determine an appropriate eluent system using Thin Layer Chromatography (TLC).
- Spot the crude reaction mixture on a TLC plate.
- Develop the plate in various solvent systems of differing polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
- The goal is to find a solvent system that provides good separation (a clear difference in Rf values) between the spots corresponding to the desired product and the impurities.
2. Column Preparation and Elution:
- Pack a chromatography column with silica gel.
- Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
- Elute the column with the optimized solvent system identified from the TLC analysis. A gradient elution (gradually increasing the polarity of the eluent) can be effective if there is a significant difference in the polarity of the impurities.[5]
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common and effective system for separating pyrazole isomers.[5][9] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. |
| Alternative Eluents | Dichloromethane/Methanol | Can be effective for more polar compounds. |
| Detection | UV light (if compounds are UV active) or staining (e.g., potassium permanganate) | To visualize the spots on the TLC plate. |
Diagram: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Issue 2: Unreacted Starting Materials
The presence of unreacted 4-nitropyrazole or the isopropylating agent can often be addressed by a combination of liquid-liquid extraction and recrystallization.
Troubleshooting Protocol: Removal of Unreacted Starting Materials
1. Liquid-Liquid Extraction:
- Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
- Wash the organic layer sequentially with:
- A dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities.
- A dilute aqueous base solution (e.g., 1M NaHCO₃ or 1M NaOH) to remove unreacted 4-nitropyrazole.
- Water to remove any remaining salts.
- Brine (saturated aqueous NaCl solution) to help break any emulsions and begin the drying process.[5]
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter and concentrate the organic layer under reduced pressure.
2. Recrystallization:
- If the product obtained after extraction is a solid, recrystallization can be a highly effective purification step.
- Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.
- Procedure:
- Dissolve the crude solid in a minimal amount of the hot solvent.
- If there are insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
- Dry the purified crystals.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for purification by liquid-liquid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
improving the regioselectivity of pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, with a specific focus on achieving high regioselectivity. The pyrazole core is a privileged scaffold in numerous pharmaceuticals and agrochemicals, making the controlled synthesis of specific regioisomers a critical challenge.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your synthetic endeavors.
The Challenge of Regioselectivity in Pyrazole Synthesis
The classical and most prevalent method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a reaction known as the Knorr pyrazole synthesis.[1][4][5] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed via two different pathways, potentially leading to a mixture of two regioisomers.[1][6] The separation of these isomers can be challenging and often results in lower overall yields of the desired product.[2][3][7]
Controlling the regiochemical outcome is therefore paramount. This guide will delve into the nuanced interplay of steric hindrance, electronic effects, and reaction conditions that govern which regioisomer is preferentially formed.[1][6][8]
Troubleshooting Guide: Improving Regioselectivity
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A1: A lack of regioselectivity is a common issue, particularly when using standard solvents like ethanol.[2][7] The root cause often lies in the similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material and the subtle differences in the nucleophilicity of the two nitrogen atoms of the substituted hydrazine.[9] Here are several strategies to address this, ranging from simple solvent changes to more fundamental modifications of your reaction conditions.
Primary Recommendation: Solvent Modification
Recent studies have demonstrated that the choice of solvent can dramatically influence regioselectivity.[2][7] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of one regioisomer over the other.[2][7]
-
Causality: Standard alcohols like ethanol can act as competing nucleophiles, reacting with the more electrophilic carbonyl group and diminishing the inherent selectivity of the hydrazine's attack.[2] TFE and HFIP are non-nucleophilic and can stabilize intermediates through hydrogen bonding, thereby amplifying the electronic differences between the two carbonyls and guiding the hydrazine's nucleophilic attack.[2][7]
Experimental Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in either TFE or HFIP.
-
Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions in fluorinated alcohols are often faster than in ethanol.[7]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Data Summary: The Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 1:1.3 | [7] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [7] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [7] |
| 1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Mixture | [9] |
| 1-phenyl-1,3-butanedione | Phenylhydrazine | DMA | 98:2 | [9] |
Q2: I have an electron-withdrawing group on my 1,3-dicarbonyl, and the "wrong" regioisomer is forming. How can I reverse the selectivity?
A2: This is a classic problem of electronic effects dominating the reaction pathway. An electron-withdrawing group (EWG), such as a trifluoromethyl group, significantly increases the electrophilicity of the adjacent carbonyl carbon, making it the primary site of attack for the more nucleophilic nitrogen of the hydrazine.[6]
Strategy 1: pH Adjustment
The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be modulated by pH. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and potentially altering which nitrogen initiates the attack.[6]
Strategy 2: Alternative Synthetic Routes
If modifying the Knorr synthesis is unsuccessful, consider alternative methods that offer inherent regiocontrol. One such method involves the reaction of hydrazones with nitroolefins.[10][11] This approach provides excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[10]
Workflow for Troubleshooting Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
stability issues with 1-Isopropyl-4-nitro-1H-pyrazole under acidic conditions
Welcome to the technical support center for 1-Isopropyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address stability challenges encountered during experimental work, particularly under acidic conditions. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a substituted nitropyrazole, a class of compounds known for their general stability due to the aromaticity of the pyrazole ring.[1] These compounds are often resistant to oxidation and heat.[1] However, the presence of the nitro group and the potential for interactions under acidic conditions can lead to unexpected degradation, impacting experimental outcomes. This guide will walk you through understanding and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in my experiments?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents. Under acidic conditions, protonation of the pyrazole ring or the nitro group can initiate degradation pathways.
Q2: Is this compound expected to be stable in acidic conditions?
A2: While pyrazole derivatives are generally stable, strong acidic conditions can lead to degradation. For instance, N-nitropyrazoles have been observed to undergo rearrangement to C-nitropyrazoles in sulfuric acid.[1] While your compound is already a C-nitropyrazole, this indicates the potential for reactivity of the pyrazole ring under strong acid catalysis. Hydrolysis of the nitro group is also a possibility under certain acidic conditions.
Q3: What are the likely degradation products of this compound in an acidic medium?
A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, potential degradation pathways under acidic hydrolysis could involve protonation of the nitro group followed by nucleophilic attack by water, potentially leading to the formation of 1-isopropyl-1H-pyrazol-4-one and nitrous acid. Another possibility is the cleavage of the isopropyl group under harsh acidic conditions and high temperatures, although this is generally less likely.
Q4: How can I monitor the degradation of my compound?
A4: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound and its degradation products over time.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Rapid Degradation of this compound Observed in Acidic Media
Q: I've observed a rapid loss of my starting material when dissolved in an acidic solution. What are the potential causes and how can I investigate this?
A: Causal Explanation: Rapid degradation in acidic media is likely due to acid-catalyzed hydrolysis. The extent of degradation is often dependent on the acid concentration (pH), temperature, and the specific acid used. To systematically investigate this, a forced degradation study is recommended.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Experimental Protocol: Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Acidic Solutions: Prepare a series of acidic solutions with varying pH values. For example:
-
0.1 N HCl (pH ~1)
-
0.01 N HCl (pH ~2)
-
Phosphate buffer (pH 3)
-
-
Stress Conditions:
-
For each acidic solution, add a known volume of the stock solution to achieve a final concentration of approximately 50-100 µg/mL.
-
Incubate the solutions at different temperatures (e.g., room temperature, 40°C, and 60°C).
-
Protect the samples from light to avoid photolytic degradation.
-
-
Time Points for Analysis: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for HPLC: Neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 N NaOH) to stop the degradation process. Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.
Data Presentation: Hypothetical Degradation Data
The following table summarizes hypothetical data from a forced degradation study, illustrating the percentage of this compound remaining under different conditions.
| Temperature | pH | Time (hours) | % Parent Compound Remaining |
| 40°C | 1 | 0 | 100 |
| 4 | 85 | ||
| 8 | 72 | ||
| 24 | 45 | ||
| 40°C | 3 | 0 | 100 |
| 4 | 98 | ||
| 8 | 95 | ||
| 24 | 90 | ||
| 60°C | 1 | 0 | 100 |
| 4 | 65 | ||
| 8 | 40 | ||
| 24 | 15 | ||
| 60°C | 3 | 0 | 100 |
| 4 | 92 | ||
| 8 | 85 | ||
| 24 | 70 |
Interpretation of Results: The data clearly indicates that the degradation of this compound is highly dependent on both pH and temperature. The compound is significantly less stable at lower pH and higher temperatures.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram After Acidic Treatment
Q: After exposing my compound to acidic conditions, I see new, unidentified peaks in my HPLC chromatogram. How can I identify these and what might they be?
A: Causal Explanation: The appearance of new peaks is a direct indication of compound degradation. Identifying these degradants is crucial for understanding the degradation pathway and ensuring the specificity of your analytical method.
Identification Workflow:
Caption: Workflow for identifying degradation products.
Plausible Degradation Pathway:
A plausible degradation pathway for this compound under acidic conditions is the hydrolysis of the nitro group. This would proceed through protonation of the nitro group, followed by nucleophilic attack of water on the pyrazole ring at the C4 position.
Caption: Plausible degradation pathway under acidic conditions.
Analytical Approach for Identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most direct way to get molecular weight information about the unknown peaks. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the degradants as they elute from the column.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the degradant ions in the mass spectrometer, you can obtain structural information that can help in identifying the molecule.
-
Preparative HPLC and NMR: For unambiguous structure elucidation, the degradation products can be isolated using preparative HPLC, and their structures can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
References
avoiding regioisomer formation in substituted pyrazole synthesis
Technical Support Center: Regioselective Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Regioisomerism in Pyrazole Synthesis
The Knorr pyrazole synthesis, a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a powerful tool for creating the pyrazole core structure found in many pharmaceuticals and agrochemicals.[1][2][3] However, when both the 1,3-dicarbonyl and the hydrazine are unsymmetrical, the reaction can yield two distinct regioisomers, often in nearly equal amounts.[4][5] This lack of selectivity complicates downstream processing and can significantly impact the efficiency of a synthetic route. Understanding and controlling the factors that govern this regioselectivity is paramount for any researcher working with these valuable heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis?
A: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[5] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, resulting in two possible orientations for the substituents on the final pyrazole product.[5]
Q2: Why does the Knorr condensation of 1,3-dicarbonyls with substituted hydrazines often yield a mixture of regioisomers?
A: The formation of a regioisomeric mixture is a known limitation of the Knorr pyrazole synthesis.[6] It occurs because the initial nucleophilic attack of the substituted hydrazine (e.g., methylhydrazine) on the unsymmetrical 1,3-dicarbonyl compound can happen at either of the two non-equivalent carbonyl carbons.[1][5] This leads to two different hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.[5] Significant regioselectivity is typically only achieved when there are substantial steric or electronic differences between the carbonyl groups or the nitrogen atoms of the hydrazine.[5]
Q3: What are the primary factors influencing regioselectivity in pyrazole synthesis?
A: Several key factors can be manipulated to influence the regioselectivity of the reaction:
-
Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group over the other.[5][6]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[6]
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can play a crucial role in stabilizing certain transition states over others, thereby influencing the isomeric ratio.[4][6][7]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can alter the product distribution.
-
Catalysts: The use of Lewis or Brønsted acid catalysts can selectively activate one carbonyl group, promoting a specific reaction pathway.[8]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| My reaction produced a nearly 1:1 mixture of regioisomers. | Insufficient steric or electronic differentiation between the two carbonyl groups of the 1,3-dicarbonyl starting material. Reaction conditions favor both pathways. | 1. Solvent Optimization: Switch to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity.[4] 2. Modify the Substrate: Introduce a bulky protecting group on one of the substituents of the 1,3-dicarbonyl to sterically hinder the approach of the hydrazine. 3. Catalyst Screening: Employ a Lewis acid catalyst (e.g., BF3·Et2O) to potentially chelate with the dicarbonyl and direct the nucleophilic attack. |
| The undesired regioisomer is the major product. | The electronic properties of the substituents are directing the reaction towards the unwanted isomer. For instance, a more electrophilic carbonyl carbon will be preferentially attacked. | 1. Reverse the Polarity: If possible, redesign the 1,3-dicarbonyl substrate to alter the electronic nature of the carbonyls. 2. Use of Directing Groups: Incorporate a directing group on the hydrazine or the dicarbonyl that can steer the reaction towards the desired isomer through chelation or other non-covalent interactions.[9] |
| Low overall yield and complex product mixture. | Side reactions are competing with the desired cyclization. The reaction may not be going to completion, or the products may be unstable under the reaction conditions. | 1. Lower the Reaction Temperature: This can help to suppress side reactions and may also improve regioselectivity. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive substrates or intermediates. 3. pH Adjustment: Carefully control the pH of the reaction mixture. For some systems, acidic catalysis is beneficial, while for others, neutral or slightly basic conditions are optimal.[6] |
| Difficulty in separating the regioisomers. | The regioisomers have very similar physical properties (e.g., polarity, boiling point). | While not a solution to the formation of isomers, effective separation is crucial. Explore different chromatographic techniques (e.g., flash chromatography with different solvent systems, preparative HPLC, or supercritical fluid chromatography). In some cases, derivatization of the mixture to introduce a significant difference in properties can facilitate separation. |
Visualizing the Mechanistic Pathways
The formation of regioisomers in the Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can be visualized as two competing pathways.
Caption: Competing pathways in pyrazole synthesis.
Key Experimental Protocols for Enhanced Regioselectivity
Protocol 1: Fluorinated Alcohol-Mediated Regioselective Synthesis
This protocol leverages the unique properties of fluorinated alcohols to enhance regioselectivity in the condensation of a 1,3-diketone with a substituted hydrazine.[4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone in HFIP.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Lewis Acid-Catalyzed Regioselective Synthesis
This method employs a Lewis acid to activate one of the carbonyl groups of a β-enamino diketone, thereby directing the cyclocondensation with an arylhydrazine.[10]
Materials:
-
β-enamino diketone (1.0 eq)
-
Arylhydrazine (1.0 eq)
-
Boron trifluoride diethyl etherate (BF3·Et2O) (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the β-enamino diketone in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF3·Et2O to the solution and stir for 15 minutes.
-
Add the arylhydrazine to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Decision-Making Workflow for Troubleshooting Regioisomer Formation
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Pyrazole Cyclocondensation Reactions
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole cyclocondensation reactions. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this resource combines theoretical knowledge with practical, field-tested insights to help you navigate the complexities of pyrazole synthesis.
Introduction to Pyrazole Cyclocondensation
The synthesis of pyrazoles, a class of heterocyclic compounds integral to many pharmaceuticals and agrochemicals, is most commonly achieved through the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[1][2] The foundational method, often referred to as the Knorr pyrazole synthesis, involves the reaction between a 1,3-dicarbonyl compound and a hydrazine.[3] This process, while versatile, can present several challenges ranging from low yields to the formation of regioisomeric mixtures and other side products.
This guide provides a structured approach to troubleshooting these common issues, offering explanations for the underlying chemical principles and providing actionable protocols to optimize your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during pyrazole cyclocondensation reactions and offers targeted solutions.
Issue 1: Low or No Product Yield
A low yield of the desired pyrazole is one of the most frequent challenges. This can be attributed to several factors, from the quality of reagents to suboptimal reaction conditions.
Question: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: A low yield can stem from multiple sources. A systematic evaluation of your experimental setup is crucial.
Potential Causes & Solutions:
-
Reagent Quality and Stability:
-
Hydrazine Instability: Hydrazine and its derivatives can be unstable. Ensure you are using a fresh, high-purity source. If using hydrazine hydrate, be aware of its actual concentration.
-
1,3-Dicarbonyl Purity: Impurities in the 1,3-dicarbonyl starting material can lead to side reactions. Purify the dicarbonyl compound by distillation or recrystallization if necessary.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and outcome. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF or NMP have been shown to improve yields and regioselectivity in some cases.[1]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of starting materials or products. An optimization of the reaction temperature is often necessary.
-
Catalyst: While many pyrazole syntheses proceed without a catalyst, some reactions benefit from the addition of an acid or base. For instance, an acidic medium can facilitate the condensation of arylhydrazines with 1,3-diketones.[1]
-
-
Competing Side Reactions:
-
The formation of hydrazones as side products can occur.[1] Adjusting the stoichiometry of the reactants or the order of addition might mitigate this.
-
Workflow for Optimizing Reaction Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two different regioisomers is possible.
Question: My reaction is producing a mixture of two pyrazole isomers. How can I control the regioselectivity?
Answer: Controlling regioselectivity is a critical aspect of pyrazole synthesis. The outcome is often dictated by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nature of the hydrazine.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The initial nucleophilic attack of the hydrazine will preferentially occur at the less sterically hindered carbonyl carbon.
-
Electronic Effects: Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack, while electron-donating groups can deactivate it.
-
Reaction Conditions:
-
Solvent: As mentioned, aprotic dipolar solvents can enhance regioselectivity compared to polar protic solvents.[1]
-
pH: The pH of the reaction medium can influence which nitrogen of the substituted hydrazine is more nucleophilic, thereby directing the initial condensation step.
-
Strategies for Regiocontrol:
-
Choice of Starting Materials: If possible, select symmetrical 1,3-dicarbonyls or hydrazines to avoid the issue altogether.
-
Solvent Optimization: Conduct the reaction in aprotic dipolar solvents like N,N-dimethylacetamide to favor the formation of a single isomer.[4]
-
Protecting Groups: In complex syntheses, employing protecting groups to differentiate the reactivity of the two carbonyls can be a viable, albeit more synthetically demanding, strategy.
Issue 3: Side Product Formation and Purification Challenges
Besides regioisomers, other side products can complicate the reaction mixture and make purification difficult.
Question: I am observing several unexpected spots on my TLC plate, and purification by column chromatography is proving difficult. What are these side products and how can I purify my desired pyrazole?
Answer: The formation of side products is common, and their identity can vary depending on the specific reactants and conditions.
Common Side Products:
-
Hydrazones: Formed from the condensation of hydrazine with only one of the carbonyl groups.[1]
-
Pyrazolines: These are 4,5-dihydro-1H-pyrazoles that can be formed, especially when starting from α,β-unsaturated ketones.[4][5] They may be oxidized to the corresponding pyrazole.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the mixture.
Purification Strategies:
-
Crystallization: If the desired pyrazole is a solid, recrystallization is often the most effective method for purification.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
-
Formation of Acid Addition Salts: A more robust method involves dissolving the crude product in a suitable solvent and treating it with an inorganic or organic acid to precipitate the pyrazole as a salt, which can then be isolated by crystallization.[6][7]
General Protocol for Purification via Acid Addition Salt Formation
-
Dissolve the crude reaction mixture containing the pyrazole in an appropriate organic solvent (e.g., isopropanol, ethyl acetate).
-
Slowly add at least an equimolar amount of a suitable acid (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) with stirring.
-
The pyrazole acid addition salt should precipitate out of the solution. If not, cooling the mixture may induce crystallization.
-
Collect the salt by filtration and wash with a small amount of cold solvent.
-
To recover the free pyrazole, dissolve the salt in water, neutralize with a base (e.g., sodium bicarbonate, sodium hydroxide), and extract the product with an organic solvent.
-
Dry the organic extracts, and remove the solvent under reduced pressure to obtain the purified pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a pyrazole cyclocondensation reaction?
A1: The most common pathway, the Knorr synthesis, proceeds through several key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[3]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis
Welcome to the Technical Support Center for optimizing catalyst selection in pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their pyrazole synthesis reactions. Pyrazoles are a critical structural motif in numerous pharmaceuticals, agrochemicals, and materials, making their efficient synthesis a key area of research.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during catalytic pyrazole synthesis.
Troubleshooting Guide: Common Issues in Catalytic Pyrazole Synthesis
This section addresses specific problems that may arise during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Q1: My pyrazole synthesis is suffering from low yield. What are the likely catalytic causes and how can I improve it?
Low yield is a frequent challenge that can often be traced back to catalyst choice and reaction conditions.[3] A systematic approach is crucial for diagnosing and resolving the issue.
Potential Catalytic Causes:
-
Inappropriate Catalyst Selection: The chosen catalyst may not be optimal for your specific substrates. For example, a reaction that proceeds efficiently with a Lewis acid catalyst might fail with a Brønsted acid, or vice versa. The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is often acid-catalyzed.[4][5]
-
Catalyst Inactivity or Degradation: The catalyst may be deactivated by impurities in the starting materials or solvent, or it may not be stable under the reaction conditions (e.g., high temperature).
-
Insufficient Catalyst Loading: In some cases, a higher catalyst loading may be necessary to achieve a reasonable reaction rate and yield.[1]
-
Poor Mixing in Heterogeneous Catalysis: If you are using a solid-supported catalyst, inadequate stirring can lead to poor contact between the catalyst and reactants, resulting in low conversion.[6]
Troubleshooting Workflow & Optimization:
-
Catalyst Screening: If the yield is persistently low, consider screening a panel of catalysts with different properties. This could include various Lewis acids (e.g., Sc(OTf)₃, Cu(OTf)₂), Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid), or even heterogeneous catalysts (e.g., nano-ZnO, Amberlyst-70).[2][7][8]
-
Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration.
-
Verify Starting Material Purity: Ensure that your hydrazine and 1,3-dicarbonyl compounds are free of impurities that could poison the catalyst.
-
Solvent Selection: The choice of solvent can significantly impact catalyst activity and solubility of reactants. Experiment with different solvents, considering both polarity and coordinating ability.
-
Temperature and Reaction Time Optimization: Monitor the reaction progress over time at different temperatures to determine the optimal conditions for product formation while minimizing side reactions or decomposition.[9]
Q2: I am observing the formation of multiple regioisomers. How can I control the regioselectivity of my catalytic pyrazole synthesis?
The formation of regioisomers is a common problem when using unsymmetrical 1,3-dicarbonyl compounds.[10][11] The catalyst and reaction conditions play a pivotal role in directing the reaction towards the desired isomer.
Factors Influencing Regioselectivity:
-
Nature of the Catalyst: The acidity and steric bulk of the catalyst can influence which carbonyl group of the 1,3-dicarbonyl is preferentially activated for nucleophilic attack by the hydrazine.[12]
-
Electronic and Steric Effects of Substrates: The inherent electronic and steric properties of the substituents on both the 1,3-dicarbonyl and the hydrazine are primary determinants of regioselectivity.[12]
-
Reaction Conditions (pH, Solvent, Temperature): The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[12] The solvent can influence the transition state energies of the two possible pathways, and temperature can affect the kinetic versus thermodynamic product distribution.
Strategies for Controlling Regioselectivity:
-
Catalyst Choice:
-
Acid Catalysis: In the Knorr synthesis, acid catalysis can protonate a carbonyl group, making it more electrophilic. The regioselectivity will depend on which carbonyl is more readily protonated and attacked.[4]
-
Metal Catalysis: Certain metal catalysts, such as ruthenium and rhodium, have been used in dehydrogenative coupling reactions of diols and hydrazines to produce pyrazoles with excellent regioselectivity.[1]
-
-
Directed Synthesis: Employing substrates with strong electronic or steric bias can often direct the reaction to a single regioisomer. For instance, a trifluoromethyl group will make the adjacent carbonyl carbon significantly more electrophilic.[12]
-
Stepwise Procedures: In some cases, a stepwise approach where the hydrazone intermediate is first formed and isolated before cyclization can offer better control over regioselectivity.
Catalyst Selection Workflow for Regioselectivity
Caption: A decision-making workflow for optimizing regioselectivity in pyrazole synthesis.
Q3: My catalyst appears to be deactivating during the reaction. What are the common causes and how can I mitigate this?
Catalyst deactivation can lead to incomplete reactions and low yields. Identifying the cause is key to finding a solution.
Common Causes of Catalyst Deactivation:
-
Poisoning: Impurities in the starting materials or solvent (e.g., water, sulfur compounds) can bind to the active sites of the catalyst, rendering it inactive.
-
Leaching (for heterogeneous catalysts): The active catalytic species may leach from the solid support into the reaction medium, leading to a loss of activity.
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose or sinter (in the case of metal nanoparticles), reducing its surface area and activity.
-
Fouling: The catalyst surface can be blocked by the deposition of byproducts or polymeric material.
Mitigation Strategies:
-
Purify Reactants and Solvents: Ensure all starting materials and the solvent are of high purity and are properly dried.
-
Lower Reaction Temperature: If thermal degradation is suspected, try running the reaction at a lower temperature, even if it requires a longer reaction time.[11]
-
Choose a More Robust Catalyst: If deactivation persists, consider using a more stable catalyst. For heterogeneous catalysts, this might involve a different support material or a stronger linkage of the active species to the support.
-
Catalyst Regeneration: For some heterogeneous catalysts, it may be possible to regenerate them after the reaction by washing or calcination to remove adsorbed species.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for pyrazole synthesis?
A wide variety of catalysts can be employed for pyrazole synthesis, and the best choice depends on the specific reaction. The main classes include:
-
Acid Catalysts: These are commonly used in condensation reactions like the Knorr synthesis. They can be Brønsted acids (e.g., acetic acid, sulfuric acid) or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).[2][4]
-
Base Catalysts: In some synthetic routes, a base is used to deprotonate a reactant and initiate the reaction.[13]
-
Metal Catalysts: Transition metals like ruthenium, rhodium, palladium, and copper are used in various modern synthetic methods, including dehydrogenative coupling and cycloaddition reactions.[1][7][14]
-
Heterogeneous Catalysts: These are solid catalysts that are not dissolved in the reaction medium, which simplifies their removal after the reaction. Examples include nano-ZnO, Amberlyst-70, and various supported metal catalysts.[2][8][15]
-
Organocatalysts: Small organic molecules can also catalyze pyrazole synthesis, often under mild and environmentally friendly conditions.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity/Selectivity | Often exhibit higher activity and selectivity due to well-defined active sites. | Can sometimes have lower activity due to mass transfer limitations. |
| Catalyst Separation | Can be difficult and costly to separate from the product. | Easily separated by filtration, simplifying product purification. |
| Reusability | Generally not reusable. | Often reusable, which can be more cost-effective and sustainable.[15] |
| Thermal Stability | May have limited thermal stability. | Typically more thermally stable. |
Recommendation: For initial small-scale screening and methods development, homogeneous catalysts can be advantageous for achieving high reactivity. For larger-scale synthesis and industrial applications, the ease of separation and reusability of heterogeneous catalysts often make them the preferred choice.[15][16]
Q3: Can I perform a catalytic pyrazole synthesis without a solvent?
Yes, solvent-free or "neat" reaction conditions are a key aspect of green chemistry and have been successfully applied to pyrazole synthesis.[17]
Advantages of Solvent-Free Synthesis:
-
Reduced Waste: Eliminates the need for a solvent, reducing environmental impact and disposal costs.
-
Higher Reaction Rates: The high concentration of reactants can lead to faster reaction times.
-
Simplified Workup: Product isolation can be simpler without the need to remove a solvent.
Considerations:
-
Viscosity: The reaction mixture may become too viscous, leading to poor mixing.
-
Exothermicity: Reactions can be highly exothermic, and the absence of a solvent makes heat dissipation more challenging, potentially leading to side reactions.[6]
-
Catalyst Choice: Solid catalysts, such as nano-ZnO or clays, are often well-suited for solvent-free conditions.[8]
Q4: What is the role of an acid catalyst in the Knorr pyrazole synthesis?
In the Knorr pyrazole synthesis, an acid catalyst plays a crucial role in activating the 1,3-dicarbonyl compound.[4][5]
Mechanism of Acid Catalysis in Knorr Synthesis
Caption: The role of an acid catalyst in activating the 1,3-dicarbonyl for pyrazole synthesis.
The mechanism involves the following key steps:
-
Protonation: The acid catalyst protonates one of the carbonyl oxygen atoms of the 1,3-dicarbonyl compound.[4]
-
Activation: This protonation makes the corresponding carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A nitrogen atom from the hydrazine attacks the activated carbonyl carbon.
-
Condensation and Cyclization: Subsequent condensation to form a hydrazone, followed by intramolecular cyclization and dehydration, leads to the formation of the aromatic pyrazole ring.[3]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pyrazole Synthesis (Knorr Reaction)
This protocol is a general starting point for the synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines using a simple acid catalyst.
Materials:
-
1,3-dicarbonyl compound (1.0 mmol)
-
Hydrazine derivative (1.1 mmol)
-
Glacial acetic acid (3-5 drops)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).
-
Add the hydrazine derivative (1.1 mmol) to the solution.
-
Add 3-5 drops of glacial acetic acid to the reaction mixture.[18]
-
Heat the reaction mixture to reflux (approximately 80-100°C) and stir for 1-4 hours.[18]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Nano-ZnO Catalyzed Pyrazole Synthesis under Solvent-Free Conditions
This protocol provides an example of a green, heterogeneous catalytic method for pyrazole synthesis.[8][11]
Materials:
-
Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Nano-ZnO (10 mol%)
Procedure:
-
In a small vial with a magnetic stir bar, add phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO (10 mol%).[11]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-60°C).
-
Monitor the reaction by TLC. These reactions are often complete within a short period (e.g., 30-60 minutes).
-
Upon completion, add a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter to remove the nano-ZnO catalyst.
-
Wash the catalyst with the same solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Degradation Pathways and Stability of 4-Nitropyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-nitropyrazole compounds. This guide is designed to provide expert insights and practical solutions to challenges you may encounter related to the stability and degradation of these molecules. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experimental anomalies, and ensure the integrity of your results.
Frequently Asked Questions (FAQs): Core Stability Concepts
This section addresses fundamental questions regarding the inherent stability and handling of 4-nitropyrazole compounds.
Q1: How stable is a typical 4-nitropyrazole compound under standard laboratory conditions?
4-Nitropyrazoles are aromatic heterocyclic compounds and generally exhibit good thermal and chemical stability due to the aromaticity of the pyrazole ring.[1] However, the presence of the electron-withdrawing nitro group makes the molecule susceptible to specific degradation pathways, particularly reduction and photodegradation.[2][3] For routine storage, they should be kept in well-sealed containers, protected from light, and stored in a cool, dry environment to minimize exposure to moisture and UV radiation.
Q2: What are the primary degradation pathways I should be aware of?
The main degradation routes for 4-nitropyrazole and similar nitroaromatic compounds are:
-
Reductive Degradation: The nitro group is highly susceptible to reduction, which can occur metabolically (in biological systems) or chemically.[2][4] This pathway typically proceeds from the nitro group to nitroso, then to a hydroxylamino intermediate, and finally to the corresponding amino group (4-aminopyrazole).
-
Photodegradation: Like many nitroaromatic compounds, 4-nitropyrazoles can be sensitive to light, especially UV radiation.[5] This can lead to complex degradation pathways, including reduction of the nitro group or cleavage of the pyrazole ring.[6][7]
-
Hydrolytic Degradation: While generally stable, degradation can be forced under strong acidic or basic conditions. The specific outcome depends on the compound's structure, but harsh conditions can facilitate nucleophilic substitution or ring-opening.[8][9]
-
Thermal Decomposition: At elevated temperatures, nitropyrazoles can undergo decomposition.[10] The stability is compound-specific, but this pathway is a critical consideration for drug substances and energetic materials.[11]
Q3: Are there significant safety concerns related to the degradation products?
Yes. The degradation of nitroaromatic compounds can lead to the formation of aromatic amines.[2][3] Aromatic amines are a class of compounds that can be mutagenic or carcinogenic, and their presence must be carefully monitored and controlled in pharmaceutical development.[2][12] Therefore, identifying and quantifying these potential degradants is a critical aspect of safety and regulatory compliance.
Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific problems you might encounter during your research and development workflows.
Issue 1: An unknown peak is consistently appearing in my HPLC chromatogram during a stability study.
-
Probable Cause: This is a classic sign of product degradation. The unknown peak is likely a degradant formed under the storage conditions of your stability study (e.g., elevated temperature and humidity).[13][14][15]
-
Troubleshooting & Resolution:
-
Perform a Forced Degradation Study: The most effective way to identify the source of the unknown peak is to conduct a forced degradation (or stress testing) study.[8][16][17] This involves intentionally exposing your 4-nitropyrazole compound to harsh conditions to generate its likely degradation products in a compressed timeframe.
-
Compare Retention Times: Analyze the samples from the forced degradation study using your stability-indicating HPLC method. If the retention time of a peak generated under a specific stress condition (e.g., acid hydrolysis) matches your unknown peak, you have likely identified its origin.
-
Confirm with Mass Spectrometry: For unambiguous identification, couple your HPLC to a mass spectrometer (LC-MS). By comparing the mass-to-charge ratio (m/z) of the unknown peak with the peaks from your forced degradation study, you can confirm the identity of the degradant.
-
Protocol: Standard Forced Degradation Study
This protocol is a foundational workflow for investigating the degradation pathways of a 4-nitropyrazole Active Pharmaceutical Ingredient (API).
Objective: To generate potential degradation products and establish the intrinsic stability profile of the API.[16][17]
Materials:
-
4-Nitropyrazole API
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Class A Volumetric Flasks
-
pH meter
-
Calibrated HPLC-UV/DAD system (LC-MS recommended)
-
Photostability chamber
-
Oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[9]
-
Set Up Stress Conditions: For each condition, prepare a sample and a corresponding blank (solvent/excipient mixture subjected to the same stress).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2 to 24 hours).[8]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for a specified time.[8]
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Stress: Store the solid API in an oven at an elevated temperature (e.g., 80°C). Also, heat a solution of the API.
-
Photolytic Stress: Expose the solid API and a solution of the API to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Quenching: After the exposure period, neutralize the acidic and basic samples to stop the reaction. Dilute all samples to the target concentration for analysis.
-
Analysis: Analyze all samples (including unstressed controls) using a validated stability-indicating HPLC method.
-
Evaluation:
-
Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound in all stressed samples.
-
Mass Balance: Calculate the mass balance to ensure all degradants are accounted for. The sum of the assay value of the parent drug and the levels of all degradation products should ideally be between 95% and 105%.[18]
-
Issue 2: My mass balance is below 95% in my forced degradation study.
-
Probable Cause: A low mass balance suggests that one or more degradation products are not being detected by your analytical method. Common reasons include:
-
The degradant lacks a UV chromophore and is invisible to a UV detector.
-
The degradant is volatile and has evaporated.
-
The degradant is not eluting from the HPLC column or is irreversibly adsorbed.
-
-
Troubleshooting & Resolution:
-
Employ a Universal Detector: Re-analyze the samples using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with your UV detector. These detectors do not rely on a chromophore and can detect a wider range of compounds.
-
Check for Volatiles: Use Headspace Gas Chromatography (GC) to analyze the samples for any volatile degradation products.
-
Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to ensure all compounds are eluting from the column. A strong solvent wash at the end of the run can help elute strongly retained components.
-
Visualizing Degradation Pathways & Workflows
Diagrams provide a clear, high-level understanding of complex processes. The following have been generated using the DOT language for Graphviz.
Caption: Overview of primary degradation pathways for 4-nitropyrazole.
Caption: Standard workflow for a forced degradation study.
Caption: Stepwise reduction of the nitro group in 4-nitropyrazole.
Quantitative Data Summary
When conducting stability studies, results are often presented in a tabular format for clarity. Below is a template for summarizing forced degradation data.
| Stress Condition | Exposure Time/Temp. | % Assay of Parent | % Individual Max. Impurity | % Total Impurities | Mass Balance (%) |
| Control (Unstressed) | N/A | 99.8 | < 0.05 | 0.15 | 99.9 |
| Acid (0.1 M HCl) | 8 hours @ 60°C | 85.2 | 5.8 (at RRT 0.85) | 14.5 | 99.7 |
| Base (0.1 M NaOH) | 4 hours @ 60°C | 90.1 | 4.2 (at RRT 0.72) | 9.6 | 99.7 |
| Oxidative (3% H₂O₂) | 24 hours @ RT | 92.5 | 3.1 (at RRT 1.15) | 7.1 | 99.6 |
| Thermal (Solid) | 48 hours @ 80°C | 99.5 | 0.1 (at RRT 0.85) | 0.4 | 99.9 |
| Photolytic (Solution) | ICH Q1B | 96.3 | 1.5 (at RRT 0.91) | 3.5 | 99.8 |
| RRT = Relative Retention Time |
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 14. Nitrosamine testing on stability samples? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. japsonline.com [japsonline.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. biomedres.us [biomedres.us]
- 18. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Improving the Solubility of Pyrazole Derivatives for Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazole derivatives in biological assays. Pyrazole and its derivatives are a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2] However, their often hydrophobic nature and poor aqueous solubility can pose significant hurdles for in vitro and in vivo evaluation.[1][3]
This resource provides a structured approach to troubleshooting and overcoming these issues, ensuring the reliability and accuracy of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with poorly soluble pyrazole derivatives.
Q1: My pyrazole derivative, which is fully dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. Why is this happening?
A1: This is a classic problem known as "crashing out" or "precipitation upon dilution" and is the most common solubility issue encountered.[4][5][6] It occurs due to a phenomenon called "solvent shock."
-
Causality: Pyrazole derivatives, especially those developed as kinase inhibitors or targeting hydrophobic pockets, are often highly lipophilic.[7][8] They dissolve readily in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock is rapidly diluted into an aqueous environment (like PBS or cell media), the overall polarity of the solvent system increases dramatically. The DMSO concentration plummets, and the surrounding water molecules cannot maintain the compound in solution, causing it to precipitate.[4]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: This is a critical parameter that is highly dependent on the specific cell line and the duration of the assay.[4]
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[4][9] Some robust cell lines might tolerate up to 1%.
-
Best Practice: It is imperative to perform a DMSO tolerance control experiment for your specific cell line and assay conditions. Test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) and assess cell viability and any changes in assay-specific readouts. Always include a vehicle control (media with the same final DMSO concentration as your test articles) in all experiments.[9]
Q3: Can the pH of my assay buffer affect the solubility of my pyrazole derivative?
A3: Absolutely. The solubility of ionizable compounds is highly pH-dependent.[9]
-
Scientific Principle: Pyrazoles can act as weak bases or acids, and their ionization state is governed by the pH of the solution and the compound's pKa.[10][11] Many kinase inhibitors, for example, are weakly basic.[6] At a pH below their pKa, they become protonated (ionized), which generally increases their interaction with water and improves solubility.[6] Conversely, at a pH above the pKa, they exist in a less soluble, neutral form.[6]
-
Practical Application: If your pyrazole derivative has an ionizable group, adjusting the pH of your assay buffer (within the tolerated range for your biological system) can be a simple and effective way to enhance solubility.[9][10]
Q4: I observe precipitation in my cell culture plate, but it only appears after several hours or days of incubation. What's causing this delayed effect?
A4: Delayed precipitation is often more complex than immediate "crashing out." Several factors could be at play:
-
Compound Instability: The compound may be chemically unstable in the culture medium at 37°C over extended periods, degrading into less soluble byproducts.[12]
-
Metabolism-Induced pH Shift: Cellular metabolism can produce acidic byproducts (like lactic acid), gradually lowering the pH of the culture medium.[5][12] This pH shift can alter the ionization state of your compound, reducing its solubility over time.
-
Interaction with Media Components: The compound might interact with components in the media, such as salts or proteins in Fetal Bovine Serum (FBS), to form insoluble complexes. Albumin in FBS can sometimes help solubilize compounds, but it can also lead to co-precipitation.
Part 2: Troubleshooting Workflow & Step-by-Step Protocols
When facing solubility issues, a systematic approach is key. The following workflow provides a logical progression from simple adjustments to more advanced formulation strategies.
Troubleshooting Decision Workflow
Caption: A systematic workflow for troubleshooting pyrazole derivative precipitation.
Protocol 1: Kinetic Solubility Test in Assay Medium
Before starting extensive experiments, it's crucial to determine the maximum soluble concentration of your compound under your specific assay conditions.
Objective: To visually determine the highest concentration of the pyrazole derivative that remains in solution in the final assay medium.
Materials:
-
High-concentration stock solution of pyrazole derivative (e.g., 10 mM in 100% DMSO).
-
Final assay buffer or complete cell culture medium (pre-warmed to 37°C).[5]
-
Sterile 96-well clear flat-bottom plate.
-
Calibrated pipettes.
Procedure:
-
Prepare Medium: Add 100 µL of pre-warmed assay medium to wells B1 through H1 of the 96-well plate.
-
Prepare Top Concentration: In well A1, add 198 µL of pre-warmed medium and 2 µL of your 10 mM DMSO stock. Mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Serial Dilution: Transfer 100 µL from well A1 to well B1. Mix thoroughly by pipetting up and down.
-
Continue this 2-fold serial dilution down the column (transfer 100 µL from B1 to C1, C1 to D1, etc.) until well G1. Discard 100 µL from well G1.
-
Control: Well H1 will serve as a negative control (medium only).
-
Visual Inspection: Immediately inspect the plate against a dark background for any signs of cloudiness or precipitate.
-
Incubation & Final Read: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant duration (e.g., 2 hours to 24 hours). Inspect the plate again.
-
Result: The highest concentration that remains clear after incubation is your maximum working soluble concentration.[5] All subsequent experiments should use concentrations at or below this limit.
Part 3: Advanced Solubilization Strategies
If basic troubleshooting fails, more advanced formulation techniques may be required. These methods alter the physicochemical environment to better accommodate hydrophobic molecules.
Strategy 1: Use of Co-solvents (Primarily for Cell-Free Assays)
Principle: Co-solvents are water-miscible organic solvents that, when added in small quantities to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[13]
Common Co-solvents:
Considerations:
-
Assay Compatibility: Co-solvents can denature proteins or interfere with enzyme kinetics. Their compatibility must be validated for each specific assay.
-
Cellular Toxicity: Co-solvents are generally not well-tolerated by cells and should be used with extreme caution, if at all, in cell-based assays.
Strategy 2: Complexation with Cyclodextrins
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble drug molecules within this cavity, forming an inclusion complex that has greatly enhanced aqueous solubility.[14][15][16]
Most Common Derivative: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[1][16]
Workflow for Using Cyclodextrins
Caption: Experimental workflow for solubilizing a compound using HP-β-CD.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a clear, aqueous solution of a poorly soluble pyrazole derivative for biological assays.
Materials:
-
Pyrazole derivative powder.
-
Anhydrous DMSO.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder.
-
Sterile aqueous buffer (e.g., PBS) or saline.
-
Sterile vials, vortex mixer, and 0.22 µm syringe filter.
Procedure:
-
Prepare Pyrazole Stock: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to create a highly concentrated stock (e.g., 100 mM). Vortex until fully dissolved.[1]
-
Prepare Cyclodextrin Solution: In a separate, larger sterile vial, prepare the HP-β-CD solution. A common starting point is a 10-40% (w/v) solution in your desired aqueous buffer. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in a final volume of 1 mL of buffer. Warm gently if needed to dissolve the CD.
-
Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the concentrated DMSO stock drop by drop. The goal is to allow the pyrazole molecules to enter the cyclodextrin cavities as the DMSO is diluted.
-
Equilibration: Continue to mix the solution for 30-60 minutes at room temperature to ensure maximum complexation.
-
Final Dilution & Filtration: Add additional aqueous buffer to reach the final desired volume and concentration. The final DMSO concentration should be kept as low as possible. Filter the final solution through a sterile 0.22 µm syringe filter to remove any non-encapsulated precipitate and ensure sterility.[1]
-
Quality Control: Visually inspect the final solution to ensure it is clear and free of particulates before use.[1]
Part 4: Data Summary Tables
For quick reference, the following tables summarize key properties of common solvents and solubilizing agents.
Table 1: Properties of Common Solvents Used for Stock Solutions
| Solvent | Type | Dielectric Constant (20°C) | Notes & Cautions |
| DMSO | Polar Aprotic | 47 | Excellent solubilizing power for many organic molecules. Can be cytotoxic at >0.5%.[4][9] Use anhydrous grade.[12] |
| Ethanol | Polar Protic | 25 | Good co-solvent. Can affect enzyme activity. Evaporates quickly. |
| PEG 400 | Polar Protic | 12.5 | Common co-solvent and vehicle for in vivo studies.[1][13] Can be viscous. |
| DMF | Polar Aprotic | 37 | Strong solvent, but generally more toxic than DMSO. Use with caution. |
Table 2: Overview of Advanced Solubilizing Excipients
| Excipient Class | Example(s) | Mechanism of Action | Primary Use Case |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms inclusion complexes, encapsulating the hydrophobic drug.[13][14] | Cell-based and cell-free assays; in vivo formulations. |
| Surfactants | Tween-80, Polysorbate 80, Pluronic F-68 | Form micelles that encapsulate the drug in a hydrophobic core.[13] | Primarily cell-free assays due to membrane-disrupting potential. Can be used in in vivo formulations.[1] |
| Polymers | Povidone (PVP), Copovidone | Creates amorphous solid dispersions, preventing crystallization and improving dissolution.[17] | More common in oral dosage form development, but principles can be adapted. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Solubilizer Excipients - Protheragen [protheragen.ai]
- 14. scispace.com [scispace.com]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. mdpi.com [mdpi.com]
- 17. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Characterization of 1-Isopropyl-4-nitro-1H-pyrazole
Welcome to the technical support guide for the characterization of 1-Isopropyl-4-nitro-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for the analytical challenges associated with this compound.
Introduction: The Unique Challenges of this compound
This compound is a heterocyclic compound with potential applications in medicinal chemistry and agrochemical development.[1] Its structure, featuring a pyrazole ring substituted with both a bulky, electron-donating isopropyl group at the N1 position and a strongly electron-withdrawing nitro group at the C4 position, gives rise to specific challenges in its synthesis, purification, and analytical characterization.
This guide provides a structured, question-and-answer-based approach to address common issues encountered during the characterization of this molecule.
I. Synthesis and Purification
The synthesis of this compound typically involves the N-alkylation of 4-nitro-1H-pyrazole with an isopropyl halide.[2] Challenges often arise from the potential for side reactions and the purification of the final product.
Frequently Asked Questions (FAQs): Synthesis and Purification
Q1: My synthesis of this compound is giving a low yield and multiple spots on TLC. What are the likely side products?
A1: Low yields and multiple products often stem from the reaction conditions. The primary side product is often the isomeric this compound. Other possibilities include unreacted 4-nitro-1H-pyrazole and over-alkylation products. To minimize these, ensure you are using anhydrous conditions and a suitable base to deprotonate the pyrazole nitrogen selectively.[2]
Q2: I'm struggling to separate this compound from the starting material, 4-nitro-1H-pyrazole, using column chromatography. Any suggestions?
A2: The polarity difference between the N-isopropylated product and the N-H starting material can be exploited. This compound is less polar than 4-nitro-1H-pyrazole. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the two compounds. Monitor the fractions carefully by TLC.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of this compound. However, the electronic effects of the substituents can lead to complex spectra.
Frequently Asked Questions (FAQs): NMR Spectroscopy
Q3: I am having trouble assigning the proton (¹H) NMR signals for the pyrazole ring. What are the expected chemical shifts?
A3: The two protons on the pyrazole ring (at C3 and C5) will appear as singlets due to the lack of adjacent protons. The proton at C5 is typically downfield compared to the proton at C3 due to the anisotropic effect of the adjacent N-isopropyl group. The strong electron-withdrawing effect of the nitro group at C4 will shift both ring protons significantly downfield. Based on computational studies of nitropyrazoles, the chemical shifts for the ring protons are expected in the range of δ 8.0-9.0 ppm.[3] The isopropyl methine proton (CH) will be a septet, and the methyl protons (CH₃) will be a doublet.
Q4: The carbon (¹³C) NMR spectrum shows weak signals for the pyrazole ring carbons. Why is this and what are the expected chemical shifts?
A4: The weakness of the C3 and C5 signals can be attributed to long relaxation times for quaternary carbons and carbons not directly bonded to protons. The carbon attached to the nitro group (C4) will be particularly deshielded and may be broader due to quadrupolar coupling with the nitrogen of the nitro group. Computational data on nitropyrazoles can provide an estimate of the chemical shifts.[3]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | ~8.0 - 8.5 | ~135 - 140 |
| H-5 | ~8.5 - 9.0 | ~125 - 130 |
| CH (isopropyl) | ~4.5 - 5.0 (septet) | ~50 - 55 |
| CH₃ (isopropyl) | ~1.4 - 1.6 (doublet) | ~20 - 25 |
| C-4 | - | ~145 - 155 |
Note: These are predicted values based on related structures and computational data. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Optimize the spectral width to cover the expected chemical shift range.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer relaxation delay (e.g., 5 seconds) may be necessary to observe the quaternary carbon (C4).
-
A larger number of scans will be required compared to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended):
-
Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate the proton and carbon signals of the isopropyl group and the pyrazole ring.
-
A Heteronuclear Multiple Bond Correlation (HMBC) experiment can confirm the connectivity between the isopropyl group and the pyrazole ring, and the position of the nitro group.
-
III. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis.
Frequently Asked Questions (FAQs): Mass Spectrometry
Q5: What is the expected molecular ion peak for this compound?
A5: The molecular formula is C₆H₉N₃O₂. The expected monoisotopic mass is 155.07 g/mol .[4] In electrospray ionization (ESI), you will likely observe the protonated molecule [M+H]⁺ at m/z 156.08.
Q6: What are the characteristic fragmentation patterns I should look for in the mass spectrum?
A6: The fragmentation of nitropyrazoles is well-documented.[5] Key fragmentation pathways for this compound are expected to include:
-
Loss of the nitro group (-NO₂): This will result in a fragment at m/z 109.
-
Loss of the isopropyl group (-C₃H₇): This will lead to a fragment at m/z 112.
-
Loss of a methyl group from the isopropyl moiety (-CH₃): This will produce a fragment at m/z 140.
-
Cleavage of the pyrazole ring: This can lead to a variety of smaller fragments.
Diagram 1: Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted fragmentation pathways for this compound.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, provided that thermal degradation is minimized.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: Use a lower injector temperature (e.g., 200-220 °C) to prevent thermal decomposition of the nitro group.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a final temperature of around 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
IV. Chromatographic Methods (HPLC/GC)
Chromatographic techniques are vital for assessing the purity of this compound and for separating it from potential isomers and impurities.
Frequently Asked Questions (FAQs): Chromatography
Q7: I need to develop an HPLC method to check the purity of my sample. What conditions should I start with?
A7: A reverse-phase HPLC method is a good starting point. The compound is moderately polar and should be well-retained on a C18 column.
Table 2: Starting HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
This method should provide a good starting point for separating the target compound from more polar impurities (which will elute earlier) and less polar impurities (which will elute later).
Q8: Can I use Gas Chromatography (GC) for purity analysis? What are the potential pitfalls?
A8: Yes, GC can be used, but with caution. Nitroaromatic compounds can be thermally labile and may degrade in the hot GC injector.[6] This can lead to inaccurate quantification and the appearance of degradation products in the chromatogram. To mitigate this, use a deactivated injector liner and the lowest possible injector temperature that still allows for efficient volatilization.
Diagram 2: Troubleshooting Logic for Purity Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Refining Workup Procedures for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the workup and purification of pyrazole compounds. Drawing from established methodologies and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your yields, improve purity, and streamline your workflow.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of question-and-answer scenarios that directly address common problems encountered during the workup of pyrazole synthesis.
Issue 1: My crude product is a dark, oily residue, and TLC analysis shows multiple colored spots.
Question: What is causing the dark coloration of my crude product, and how can I effectively remove these colored impurities?
Answer: The dark coloration, often yellow, red, or brown, is a frequent observation in pyrazole syntheses, particularly in Knorr-type reactions involving hydrazine derivatives.[1][2] The primary cause is often the formation of colored byproducts from the hydrazine starting material, which can undergo side reactions or degradation.[1][2] If the reaction mixture becomes acidic, it can further promote the formation of these colored impurities.[2]
Here are several strategies to decolorize your product:
-
Activated Charcoal Treatment: A common and effective method is to treat a solution of your crude product with activated charcoal. The charcoal adsorbs many colored impurities onto its surface. Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal (typically 1-5% by weight), stir or gently heat for a short period, and then filter the mixture through a pad of Celite® to remove the charcoal.[1]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, an acid-base extraction can be highly effective.[1] Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous phase, leaving non-basic, colored impurities behind in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃), and the pure pyrazole can be back-extracted into an organic solvent.[1][3][4]
-
Recrystallization: This is often a powerful technique for removing small amounts of colored impurities, which may remain in the mother liquor upon crystallization.[1][2][5] Careful selection of the recrystallization solvent is crucial.
Issue 2: My NMR spectrum indicates the presence of two distinct products, likely regioisomers.
Question: I've used an unsymmetrical 1,3-dicarbonyl compound, and now I have a mixture of regioisomers. How can I separate them or improve the regioselectivity of the synthesis?
Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazole products.[2]
Strategies for Separation and Improving Selectivity:
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separating regioisomers.[6][7] The polarity difference between the isomers, although sometimes slight, can often be exploited with a well-chosen eluent system.
-
Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent.[5] It involves multiple recrystallization steps to progressively enrich one isomer.[5]
-
Optimizing Reaction Conditions:
-
Solvent and pH: The choice of solvent and the pH of the reaction medium can influence regioselectivity. Acidic conditions, often seen when using hydrazine salts in solvents like ethanol, may favor one isomer, while basic conditions could favor the other.[2]
-
Steric Hindrance: Utilizing a hydrazine with a bulky substituent can sterically direct the reaction towards the formation of a single regioisomer.[2]
-
Issue 3: I have a low yield after workup, and I suspect product loss during extraction.
Question: My pyrazole derivative has some water solubility. How can I minimize product loss into the aqueous phase during liquid-liquid extraction?
Answer: Low yields can be attributed to several factors, including product loss during the workup phase, especially for more polar pyrazoles.[2]
Techniques to Improve Extraction Efficiency:
-
Salting Out: Before extracting your product with an organic solvent, saturate the aqueous phase with a salt like sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product and driving more of it into the organic phase.
-
Multiple Extractions: Instead of performing a single extraction with a large volume of organic solvent, it is more effective to perform multiple extractions with smaller volumes. This is a fundamental principle of liquid-liquid extraction.
-
Choice of Solvent: Use an organic solvent in which your product is highly soluble and which has low miscibility with water. If your product is relatively polar, a more polar extraction solvent like ethyl acetate may be more effective than diethyl ether or hexane.
Issue 4: During recrystallization, my product "oils out" instead of forming crystals.
Question: What causes my pyrazole to precipitate as an oil during recrystallization, and what can I do to promote crystal formation?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[5] This is a common problem, especially with impure compounds which often have a lower melting point than the pure substance.
Troubleshooting "Oiling Out":
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point.[5]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. An insulated container can help. Rapid cooling, such as placing the flask directly in an ice bath, often promotes oiling.[5]
-
Change the Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be beneficial.[5]
-
Seed Crystals: If you have a small amount of the pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[5]
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and initiate crystallization.[5]
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Knorr pyrazole synthesis?
A1: A typical workup for a Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often proceeds as follows:[1][2][8]
-
Quenching: Once the reaction is complete (monitored by TLC), the reaction mixture is cooled to room temperature.[2]
-
Solvent Removal/Precipitation: If the product precipitates upon cooling, it can be collected by vacuum filtration.[2] Alternatively, the reaction solvent can be removed under reduced pressure.[2] In some cases, adding water to the reaction mixture can induce precipitation of the product.[8]
-
Liquid-Liquid Extraction: The residue is often dissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove water-soluble byproducts or unreacted hydrazine salts. A wash with brine helps to remove residual water from the organic layer.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography.[2]
Q2: Can I use an acid wash to remove unreacted hydrazine?
A2: Yes, an acidic wash is an effective way to remove unreacted hydrazine. Hydrazine is basic and will be protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble salt, which will be partitioned into the aqueous layer during extraction.[1]
Q3: What are the best general-purpose solvents for pyrazole recrystallization?
A3: The choice of solvent is highly dependent on the specific structure and polarity of your pyrazole derivative.[5] However, common and effective solvents include:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and cyclohexane are frequently used.[5][9]
-
Mixed-Solvent Systems: A very common technique is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Gentle heating to redissolve the precipitate followed by slow cooling often yields high-quality crystals.[5][9] Hexane/ethyl acetate is another useful combination.[5]
Q4: Is it always necessary to use column chromatography for purification?
A4: Not always. If the crude product is relatively clean and the impurities have significantly different solubility profiles from the desired product, a well-executed recrystallization may be sufficient to achieve high purity.[2][5] Column chromatography is generally required when dealing with complex mixtures, such as regioisomers, or when impurities have similar solubility to the product.[6][7]
Experimental Protocols & Data
Protocol: General Acid-Base Extraction for Pyrazole Purification
This protocol describes a standard liquid-liquid extraction procedure to separate a weakly basic pyrazole from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture or solid in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 50 mL). Combine the acidic aqueous layers. The desired pyrazole is now in the aqueous phase as a hydrochloride salt. The organic layer contains neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper). The pyrazole will precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified pyrazole.
Data Summary: Comparison of Purification Methods
The following table provides a qualitative comparison of common purification techniques for pyrazole synthesis.
| Purification Method | Purity Achieved | Typical Yield | Key Byproducts Removed | When to Use |
| Recrystallization | Good to Excellent | Moderate to High | Colored impurities, minor byproducts with different solubility.[1][5] | Crude product is mostly pure; impurities have different solubility profiles. |
| Acid-Base Extraction | Good to Excellent | Moderate to High | Neutral or acidic impurities, unreacted starting materials.[1][3] | Product is basic and impurities are of a different acidic/basic nature. |
| Column Chromatography | Excellent | Lower to Moderate | Regioisomers, byproducts with similar polarity to the product.[6][7] | Mixture contains multiple components with similar properties (e.g., isomers). |
| Activated Charcoal | Purity Improved | High | Highly colored, non-polar impurities.[1] | Crude product is highly colored. Often used before recrystallization. |
Visualized Workflows
Decision Tree for Pyrazole Workup & Purification
This diagram outlines a logical workflow for selecting an appropriate workup and purification strategy based on the initial state of the crude product.
Caption: A decision-making workflow for pyrazole workup and purification.
Acid-Base Extraction Workflow
This diagram illustrates the separation of a pyrazole from neutral impurities using acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Isopropyl-1H-pyrazole versus 1-Methyl-4-nitro-1H-pyrazole
For researchers, scientists, and professionals in drug development, understanding the subtle nuances in the reactivity of heterocyclic scaffolds is paramount for efficient molecular design and synthesis. This guide provides an in-depth, objective comparison of the chemical reactivity of two substituted pyrazoles: 1-isopropyl-1H-pyrazole and 1-methyl-4-nitro-1H-pyrazole. By examining their electronic and steric properties, we can predict and rationalize their behavior in key chemical transformations, supported by established principles and experimental data from the scientific literature.
Fundamental Electronic and Steric Differences
The reactivity of a substituted pyrazole is fundamentally governed by the electronic nature of its substituents. The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms, which influences the electron distribution within the ring.[1]
1-Isopropyl-1H-pyrazole features an isopropyl group at the N1 position. Alkyl groups, such as isopropyl, are generally considered electron-donating groups (EDGs) through an inductive effect and hyperconjugation.[2][3] This electron donation increases the electron density of the pyrazole ring, making it more nucleophilic and thus more susceptible to attack by electrophiles.[2][4] While the isopropyl group is a relatively weak activator, its presence enhances the ring's reactivity towards electrophilic substitution compared to unsubstituted pyrazole. From a steric perspective, the isopropyl group is bulkier than a methyl group, which can influence the regioselectivity of reactions by hindering the approach of reagents to the adjacent C5 position.[2]
The following diagram illustrates the contrasting electronic effects on the pyrazole ring.
Caption: Electronic influence of substituents on the pyrazole ring.
Comparative Reactivity in Key Transformations
The divergent electronic properties of the isopropyl and nitro substituents lead to predictably different outcomes in common organic reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a hallmark reaction for many aromatic systems. In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing pyridine-like nitrogen.[1][9][10]
-
1-Isopropyl-1H-pyrazole : The electron-donating isopropyl group activates the ring, making it highly reactive towards electrophiles. Electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts acylation, is expected to occur readily and regioselectively at the C4 position.[3][4] Kinetic studies on the iodination of 1-alkylpyrazoles have shown that their reactivity follows the inductive order of the alkyl groups.[3]
-
1-Methyl-4-nitro-1H-pyrazole : The potent electron-withdrawing nitro group at C4 strongly deactivates the entire ring system, rendering it largely unreactive towards electrophilic substitution under standard conditions. The C4 position is already substituted, and the remaining C3 and C5 positions are severely electron-deficient. Forcing conditions would likely lead to degradation rather than substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is characteristic of electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group.
-
1-Isopropyl-1H-pyrazole : Being an electron-rich system, this compound is unreactive towards nucleophilic aromatic substitution. The pyrazole ring cannot stabilize the negative charge of a Meisenheimer-like intermediate.
-
1-Methyl-4-nitro-1H-pyrazole : This molecule is primed for nucleophilic aromatic substitution. The nitro group is a powerful activating group for SNAr. While the nitro group itself can sometimes be displaced, it more commonly activates other positions for nucleophilic attack, especially if there is a suitable leaving group at C3 or C5.[7][8] In some cases, the C5 position of 1-substituted 4-nitropyrazoles can be susceptible to nucleophilic attack.[11][12] The presence of the nitro group is key to enabling this mode of reactivity.[1][13]
Summary of Predicted Reactivity
| Reaction Type | 1-Isopropyl-1H-pyrazole | 1-Methyl-4-nitro-1H-pyrazole | Rationale |
| Electrophilic Aromatic Substitution | Highly Reactive (at C4) | Unreactive | The isopropyl group is electron-donating, activating the ring.[2][3] The nitro group is strongly electron-withdrawing, deactivating the ring.[5][6] |
| Nucleophilic Aromatic Substitution | Unreactive | Reactive | The electron-rich ring repels nucleophiles. The electron-poor ring, activated by the nitro group, is susceptible to nucleophilic attack.[1][7][8] |
Experimental Protocol for Comparative Reactivity Analysis: Competitive Nitration
To empirically validate the predicted differences in reactivity towards electrophiles, a competitive nitration experiment can be designed. This self-validating system directly compares the two substrates under identical conditions.
Objective
To determine the relative reactivity of 1-isopropyl-1H-pyrazole and 1-methyl-4-nitro-1H-pyrazole towards electrophilic nitration.
Materials
-
1-isopropyl-1H-pyrazole
-
1-methyl-4-nitro-1H-pyrazole
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
GC-MS or ¹H NMR for analysis
Procedure
-
Preparation of the Reaction Mixture : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve equimolar amounts (e.g., 1.0 mmol) of 1-isopropyl-1H-pyrazole, 1-methyl-4-nitro-1H-pyrazole, and the internal standard in 10 mL of DCM.
-
Cooling : Cool the mixture to 0 °C in an ice bath.
-
Preparation of Nitrating Agent : In a separate flask, carefully prepare the nitrating mixture by adding 0.9 equivalents of fuming nitric acid to a stirred, cooled (0 °C) solution of concentrated sulfuric acid. A substoichiometric amount of the nitrating agent is used to ensure it is the limiting reagent.
-
Reaction : Add the nitrating mixture dropwise to the pyrazole solution over 15 minutes, maintaining the temperature at 0 °C.
-
Quenching : After stirring for 1 hour at 0 °C, carefully quench the reaction by the slow addition of 10 mL of ice-cold water.
-
Work-up : Separate the organic layer. Wash the organic layer with saturated NaHCO₃ solution (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis : Analyze the crude product mixture by GC-MS or ¹H NMR to determine the ratio of the unreacted starting materials and the nitrated product(s).
Expected Outcome
The analysis is expected to show a significant consumption of 1-isopropyl-1H-pyrazole and the formation of 1-isopropyl-4-nitro-1H-pyrazole. Conversely, the concentration of 1-methyl-4-nitro-1H-pyrazole should remain largely unchanged, demonstrating its much lower reactivity towards electrophilic substitution.
Caption: Workflow for the competitive nitration experiment.
Conclusion
The reactivity of 1-isopropyl-1H-pyrazole and 1-methyl-4-nitro-1H-pyrazole are diametrically opposed due to the electronic nature of their respective substituents. The electron-donating isopropyl group activates its pyrazole ring for electrophilic substitution, making it a versatile building block for constructing more complex molecules through this pathway. In contrast, the electron-withdrawing nitro group deactivates its pyrazole ring towards electrophiles but simultaneously activates it for nucleophilic substitution, opening up an entirely different set of synthetic possibilities. This comparative understanding is crucial for medicinal and materials chemists in selecting the appropriate pyrazole derivative and reaction conditions to achieve their desired synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. REACTION OF 1-METHYL-4-NITRO-PYRAZOLE WITH 4-AMINO-1,2,4-TRIAZOLE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparative Fungicidal Activity Analysis
For researchers, scientists, and drug development professionals, the accurate assessment of a novel compound's fungicidal or fungistatic activity is a cornerstone of antimicrobial research. This guide provides a comprehensive framework for conducting a comparative analysis of a test compound's fungicidal activity against established standard fungicides. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing scientific integrity and the generation of robust, reproducible data.
The Foundation of Fungicidal Assessment: Standardized Susceptibility Testing
The primary goal of in vitro antifungal susceptibility testing (AFST) is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1] To ensure that data is comparable across different laboratories and studies, standardized methodologies are crucial. The two most widely recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4] These organizations provide detailed protocols for testing yeasts and filamentous fungi.[5][6][7]
This guide will focus on the broth microdilution method, a reference standard for determining MICs, due to its widespread adoption and the availability of standardized protocols from both CLSI (documents M27-A3 for yeasts and M38-A2 for filamentous fungi) and EUCAST (E.DEF 7.3.2 for yeasts).[2][5][6][7]
Selecting the Arsenal: Standard Fungicides for Comparison
A meaningful comparative analysis requires the selection of appropriate standard fungicides representing different mechanisms of action. This allows for a broad assessment of the test compound's relative potency and spectrum of activity.
Table 1: Representative Standard Fungicides for Comparative Analysis
| Fungicide Class | Standard Fungicide | Primary Mechanism of Action |
| Azoles | Fluconazole, Voriconazole | Inhibit lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis in the fungal cell membrane.[8][9] |
| Polyenes | Amphotericin B | Bind to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death.[8][10] |
| Echinocandins | Caspofungin | Inhibit (1→3)-β-D-glucan synthase, disrupting the synthesis of a key component of the fungal cell wall.[8][10] |
The Fungal Adversaries: A Panel of Representative Pathogens
The choice of fungal pathogens for testing should reflect clinically relevant species with known susceptibility profiles to standard agents. This allows for a comprehensive evaluation of the test compound's spectrum of activity.
Table 2: A Representative Panel of Fungal Pathogens
| Fungal Species | Common Clinical Relevance |
| Candida albicans | Most common cause of candidiasis.[1] |
| Candida glabrata | Often exhibits reduced susceptibility to azoles.[11] |
| Candida parapsilosis | A common cause of bloodstream infections, particularly in patients with indwelling catheters. |
| Aspergillus fumigatus | The most common cause of invasive aspergillosis.[12] |
| Cryptococcus neoformans | A major cause of meningitis in immunocompromised individuals. |
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing
The following is a detailed, step-by-step protocol for performing the broth microdilution assay, harmonizing key principles from the CLSI and EUCAST guidelines.
I. Preparation of Materials
-
Antifungal Agents:
-
Obtain pure, powdered forms of the test compound and standard fungicides (Fluconazole, Voriconazole, Amphotericin B, Caspofungin).
-
Prepare stock solutions by dissolving the powders in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Store stock solutions at -70°C.
-
-
Fungal Isolates:
-
Use well-characterized, quality-controlled fungal strains from a reputable culture collection (e.g., ATCC).
-
Subculture the isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure purity and viability.
-
-
Test Medium:
-
Microtiter Plates:
-
Use sterile, 96-well, flat-bottom microtiter plates.
-
II. Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution workflow.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. scribd.com [scribd.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. njccwei.com [njccwei.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Nitropyrazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-nitropyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological potential. We will delve into their anticancer and antimicrobial properties, supported by experimental data and protocols, to offer a comprehensive resource for the rational design of novel therapeutic agents.
The 4-Nitropyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs. The introduction of a nitro group at the C4 position of the pyrazole ring creates the 4-nitropyrazole scaffold, which significantly influences the molecule's electronic properties and, consequently, its biological activity. The strong electron-withdrawing nature of the nitro group can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, often leading to potent inhibitory activities.
This guide will explore how modifications to this core structure impact its efficacy against cancer cell lines and various microbial strains. We will examine the influence of substituents at different positions of the pyrazole ring and on any appended aromatic systems.
Anticancer Activity of 4-Nitropyrazole Derivatives: A Comparative Analysis
Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents, and the 4-nitro substitution plays a crucial role in modulating this activity.[1] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Key Structural Features Influencing Anticancer Potency
Our analysis of the available literature reveals several key trends in the SAR of 4-nitropyrazole derivatives as anticancer agents:
-
Substitution at N1-position of the Pyrazole Ring: The nature of the substituent at the N1 position of the pyrazole ring is a critical determinant of anticancer activity. For instance, studies have shown that platinum(II) complexes of 1-methyl-4-nitropyrazole, such as trans-[PtCl2(1-methyl-4-nitropyrazole)2], exhibit significant cytotoxicity against cancer cell lines, in some cases exceeding the potency of the established anticancer drug cisplatin.[2] In contrast, derivatives with a phenyl group at the N1 position have shown varied activity, suggesting that both steric and electronic factors of the N1-substituent are important for target engagement.
-
Substitution on Appended Aromatic Rings: Many bioactive 4-nitropyrazole derivatives feature an aromatic ring attached at other positions of the pyrazole core. The substitution pattern on this aromatic ring provides a fertile ground for activity modulation. The presence of electron-withdrawing or electron-donating groups, as well as their position on the ring, can significantly impact the compound's interaction with biological targets. For example, in a series of pyrazole derivatives, the presence of a nitro group on an attached phenyl ring was found to be crucial for their anti-Japanese Encephalitis Virus (JEV) activity, a finding that may have implications for anticancer activity as well, given the common pathways involved in viral replication and cancer cell proliferation.[3]
-
The Role of the Nitro Group: The nitro group at the C4 position is not merely a passive substituent. Its strong electron-withdrawing properties can influence the acidity of the pyrazole N-H, affecting its ability to act as a hydrogen bond donor. Furthermore, the nitro group itself can participate in crucial interactions with amino acid residues in the active site of target proteins. QSAR studies on nitroazoles have indicated that the characteristics of their nitro anion radical derivatives are significant for their interaction with molecular targets.[4]
Comparative Anticancer Activity Data
To illustrate these SAR principles, the following table summarizes the anticancer activity of a selection of 4-nitropyrazole derivatives against various cancer cell lines.
| Compound ID | N1-Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Methyl | trans-[PtCl2(...)2] | MCF-7 (Breast) | < 10 | [2] |
| 2 | Methyl | trans-[PtCl2(...)2] | ES-2 (Ovarian) | < 10 | [2] |
| 3 | Methyl | trans-[PtCl2(...)2] | A549 (Lung) | < 10 | [2] |
| 4 | Phenyl | 3-(5-(4-nitrophenyl)furan-2-yl)- | Various | Varies | [5] |
Note: This table is a representative summary. The anticancer activity of these compounds can vary depending on the specific cancer cell line and the experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-nitropyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1-Alkyl-4-Nitropyrazoles: A Comparative Analysis of Synthetic Routes
Introduction
The 1-alkyl-4-nitropyrazole scaffold is a privileged structure in modern chemistry, serving as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced energetic materials.[1][2] The precise placement of the nitro group at the C4 position and the alkyl group at the N1 position is often crucial for biological activity and material properties. Consequently, the development of efficient, scalable, and regioselective synthetic routes to access these molecules is of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the primary synthetic strategies for preparing 1-alkyl-4-nitropyrazoles. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, evaluate the strategic advantages and limitations of each approach, and provide field-proven experimental data to empower researchers to select the optimal route for their specific objectives.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 1-alkyl-4-nitropyrazoles can be broadly categorized into two main approaches: late-stage nitration of a pre-formed 1-alkylpyrazole ring, and early-stage introduction of the nitro group followed by N-alkylation or ring construction. We will explore the two most prevalent and mechanistically distinct routes:
-
Route A: Direct Electrophilic Nitration of 1-Alkylpyrazoles
-
Route B: N-Alkylation of 4-Nitropyrazole
A third, less common but powerful strategy involving cycloaddition will also be discussed for its utility in specific contexts.
Route A: Direct C4-Nitration of 1-Alkylpyrazoles
This approach is often considered the most direct, involving the introduction of a nitro group onto a readily available 1-alkylpyrazole starting material. The success of this strategy hinges entirely on controlling the regioselectivity of the electrophilic substitution.
Mechanism and Rationale: The Push-and-Pull of Directing Groups
The nitration of a pyrazole ring is a classic electrophilic aromatic substitution reaction. The pyrazole ring is considered an electron-rich heterocycle, which facilitates this transformation. The regiochemical outcome is dictated by the electronic and steric influences of the substituents already on the ring.
In a 1-substituted pyrazole, the nitrogen at the 2-position is pyridine-like (electron-withdrawing), while the nitrogen at the 1-position is pyrrole-like (electron-donating). The electron-donating character of the N1-substituent directs electrophiles to the C4 position, which is para to it. This makes the C4 position the most electronically favored site for nitration.[3] However, competing nitration can occur at the C3 and C5 positions, often leading to isomeric mixtures that require purification.
The choice of nitrating agent is critical. Classical conditions involve a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄). Alternative systems, such as nitric acid in trifluoroacetic anhydride (HNO₃/TFAA), can offer different reactivity profiles and may be effective for substrates that are sensitive to strong mineral acids.[3][4]
Advantages and Disadvantages of Direct Nitration
| Feature | Analysis |
| Step Economy | High. This is potentially a single-step transformation from a common starting material. |
| Regioselectivity | Moderate to Low. While C4 is favored, the formation of 3-nitro and 5-nitro isomers is a significant drawback, complicating purification and reducing the overall yield of the desired product.[3] |
| Reaction Conditions | Harsh. The use of strong, corrosive acids (fuming nitric/sulfuric) requires careful handling and may not be suitable for substrates with acid-labile functional groups. |
| Scalability | Challenging. Exothermic reactions and the need for extensive purification can make scaling this process difficult and costly. |
| Substrate Scope | Limited. The steric bulk of the N1-alkyl group can influence the isomer ratio. The presence of other electron-donating groups on the ring can further complicate regioselectivity. |
Experimental Protocol: Nitration of 1-Methylpyrazole
The following is a representative protocol adapted from the literature and should be performed with appropriate safety precautions.[2][3]
-
Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool 20 mL of concentrated sulfuric acid (98%) to 0 °C in an ice-salt bath.
-
Addition of Substrate: Slowly add 1-methylpyrazole (5.0 g, 60.9 mmol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare the nitrating mixture by carefully adding concentrated nitric acid (65%, 4.5 mL) to concentrated sulfuric acid (98%, 15 mL) at 0 °C. Add this nitrating mixture dropwise to the pyrazole solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. Neutralize the resulting solution with a saturated sodium carbonate solution until pH 7 is reached.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers, which must be separated by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 1-methyl-4-nitropyrazole.
Route B: N-Alkylation of 4-Nitropyrazole
This strategy inverts the order of operations: the nitro group is installed on the parent pyrazole ring first, followed by the regioselective alkylation of the N1-position. This approach provides a definitive solution to the regioselectivity problems encountered in Route A.
Mechanism and Rationale: A Two-Step Path to Purity
Step 1: Synthesis of 4-Nitropyrazole. The necessary intermediate, 4-nitropyrazole, is synthesized by the direct nitration of pyrazole itself. While this initial step still involves harsh nitrating conditions, the symmetry of the pyrazole starting material simplifies the outcome, yielding 4-nitropyrazole as the major product.[1][5] An optimized one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been reported to achieve yields as high as 85%.[1][5]
Step 2: N-Alkylation. With 4-nitropyrazole in hand, the subsequent N-alkylation is a standard nucleophilic substitution. A base is used to deprotonate the pyrazole N-H, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking an alkyl halide (or other electrophile) to form the N-alkyl bond.
The key to this route's success is the high regioselectivity of the alkylation. While two nitrogen atoms are available for alkylation (N1 and N2), the N1 position is generally favored. The electron-withdrawing nitro group at C4 reduces the nucleophilicity of the adjacent N-atoms, making the distal N1 atom the more reactive site. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) under phase-transfer conditions.[2][6]
Advantages and Disadvantages of N-Alkylation
| Feature | Analysis |
| Step Economy | Moderate. This is a two-step process from pyrazole (nitration, then alkylation). |
| Regioselectivity | Excellent. This is the primary advantage. The position of the nitro group is fixed, and N1 alkylation is strongly favored, leading to a single major product and simplifying purification. |
| Reaction Conditions | Mixed. The initial nitration is harsh, but the subsequent alkylation step is typically performed under much milder conditions using common bases and solvents.[2] |
| Scalability | Good. The high selectivity of the alkylation step makes purification straightforward, facilitating scalability. The synthesis of the 4-nitropyrazole intermediate has also been optimized for scale.[5] |
| Substrate Scope | Broad. A wide variety of primary and secondary alkyl halides can be used as electrophiles, allowing for the synthesis of a diverse library of analogs.[6] |
Experimental Protocol: N-Alkylation of 4-Nitropyrazole
The following is a representative protocol adapted from the literature. Sodium hydride is highly reactive and must be handled with extreme care by trained personnel.[2]
-
Preparation: To a flame-dried, two-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 0.29 g, 7.2 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Deprotonation: Add a solution of 4-nitropyrazole (0.68 g, 6.0 mmol) in anhydrous THF (10 mL) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., iodomethane, 0.45 mL, 7.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup: Quench the reaction by the slow addition of water (10 mL). Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography if necessary, though often the purity is very high.
Route C: Cycloaddition Strategies
A third, more convergent approach involves constructing the 1-alkyl-4-nitropyrazole ring from acyclic precursors. One notable example is the reaction of N-arylhydrazones with nitroolefins. While primarily demonstrated for N-aryl derivatives, the principle can be extended to N-alkylhydrazones.
This method involves a stepwise cycloaddition mechanism where the hydrazone acts as a nucleophile attacking the nitroolefin, followed by cyclization and elimination of nitrous acid to form the aromatic pyrazole ring.[7] This route offers excellent regiocontrol, as the connectivity of the final product is predetermined by the structure of the starting materials.
| Feature | Analysis |
| Regioselectivity | Excellent. The positions of the substituents are defined by the starting materials. |
| Step Economy | Good. Can often be performed as a one-pot reaction. |
| Substrate Scope | Dependent on Precursor Availability. The primary limitation is the accessibility of the required substituted hydrazones and nitroolefins. |
Comparative Summary and Strategic Recommendations
| Parameter | Route A: Direct Nitration | Route B: N-Alkylation | Route C: Cycloaddition |
| Regiochemical Purity | Low to Moderate | Excellent | Excellent |
| Step Economy | Excellent (1 step) | Moderate (2 steps) | Good (Often 1 pot) |
| Reaction Conditions | Harsh | Mixed (Harsh then Mild) | Generally Mild |
| Purification | Difficult (Isomer Separation) | Easy | Moderate |
| Scalability | Poor | Good | Moderate |
| Overall Recommendation | Quick screening if isomer separation is feasible. | Method of choice for purity and scale. | Powerful for specific targets if precursors are available. |
Conclusion
For researchers and drug development professionals, the synthesis of 1-alkyl-4-nitropyrazoles presents a classic chemistry challenge: a trade-off between step economy and reaction control.
-
Route A (Direct Nitration) offers the allure of a single step but is severely hampered by a lack of regiocontrol, leading to challenging separations and reduced yields of the desired isomer. It is best suited for initial, exploratory work where rapid access to material is prioritized over purity.
-
Route B (N-Alkylation of 4-Nitropyrazole) represents the most robust and reliable strategy. While it requires an additional synthetic step, the payoff is near-perfect regiocontrol, which simplifies purification, improves overall yield, and enhances scalability. This is the recommended pathway for producing high-purity material for biological testing, process development, and library synthesis.
By understanding the mechanistic underpinnings and practical limitations of each route, scientists can make an informed, strategic decision that best aligns with their project goals, timeline, and available resources.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 1-Isopropyl-4-nitro-1H-pyrazole Quantification
Introduction: The Critical Need for Quantifying 1-Isopropyl-4-nitro-1H-pyrazole
In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety. This compound is a potential process-related impurity or degradation product in the synthesis of active pharmaceutical ingredients (APIs). The nitropyrazole structural motif is of significant interest in medicinal chemistry but also raises flags for potential toxicity.[1][2] Some nitropyrazole-derived compounds have been investigated for cytotoxic and genotoxic effects, which are linked to the production of reactive oxygen species and subsequent DNA damage.[1] Therefore, a robust, reliable, and validated analytical method for the precise quantification of this compound at trace levels is imperative to ensure the quality and safety of drug products.
This guide provides an in-depth, experience-driven comparison of the validation parameters for a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. The experimental design, acceptance criteria, and rationale are grounded in the internationally harmonized standard, the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[3][4][5]
Method Selection Rationale: Why RP-HPLC-UV?
While several analytical techniques can be used for impurity profiling, RP-HPLC with UV detection is often the gold standard for several compelling reasons.[6]
-
Specificity & Versatility: this compound possesses a chromophore due to its nitro-aromatic system, making it readily detectable by UV spectroscopy. RP-HPLC excels at separating structurally similar compounds, which is crucial for distinguishing the target impurity from the API and other potential byproducts.
-
Robustness & Cost-Effectiveness: HPLC systems are ubiquitous in quality control laboratories. They are known for their reliability and relatively lower operational cost compared to mass spectrometry (MS)-based methods.
-
Established Regulatory Acceptance: HPLC-UV is a well-understood and widely accepted technique by global regulatory bodies for impurity quantification.[7]
While more sensitive techniques like LC-MS could be employed, they are often reserved for impurities that lack a chromophore or for genotoxic impurities that require quantification at extremely low levels (ppm or ppb relative to the API). For a standard impurity, a well-validated HPLC-UV method provides the necessary performance with greater efficiency.
The Validation Master Plan: A Framework for Trust
Method validation is a systematic process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[8][9] The entire process is governed by a validation protocol, which prospectively defines the experiments, parameters, and acceptance criteria.
Below is a diagram illustrating the logical workflow of the validation process, where the successful completion of foundational tests supports the execution of subsequent parameters.
Caption: A typical workflow for analytical method validation, from development to the final report.
Deep Dive into Validation Parameters
For this guide, we will assume a reporting threshold of 0.1% for the this compound impurity relative to the API. The validation experiments are designed to prove the method is reliable at and around this level.
Specificity
Causality: The first and most critical step is to demonstrate specificity. You must prove that the analytical signal you measure comes only from this compound and not from the API, other impurities, or matrix components (placebo). Without specificity, all other validation data is meaningless.
Experimental Protocol:
-
Prepare solutions of a placebo (all formulation components except the API).
-
Prepare a solution of the API at its nominal concentration.
-
Prepare a solution of the this compound reference standard.
-
Prepare a "spiked" sample by adding a known amount of the impurity reference standard to the API solution.
-
Inject all solutions and record the chromatograms.
-
Assessment:
-
The placebo and API solutions should show no peak at the retention time of the impurity.
-
The spiked sample must show a well-resolved peak for the impurity, distinct from the API peak and any other peaks. Peak purity analysis (using a photodiode array detector) should be performed to confirm the peak is spectrally homogeneous.
-
Linearity & Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. This proportionality is essential for calculating the concentration of the impurity in unknown samples. The range is the interval over which this relationship is established and proven to be acceptable.[8]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels. For an impurity, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., from 0.05% to 0.15% of the API concentration).[10]
-
Inject each concentration level in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criterion | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 |
| Y-intercept | Close to zero | Minimal |
| Residual Plot | Random distribution | Randomly scattered |
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is demonstrated by a recovery study, where you add a known amount of the impurity to a sample and measure how much you can "recover." This confirms that the method is free from significant systematic error or bias.
Experimental Protocol:
-
Prepare samples of the API (or product matrix) spiked with the impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each level in triplicate (resulting in 9 total determinations).
-
Analyze the samples and calculate the percentage recovery for each.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Data Presentation & Acceptance Criteria:
| Spike Level | Mean Recovery (%) | Acceptance Criteria (%) |
| 50% | 99.2% | 80.0 - 120.0 |
| 100% | 101.5% | 80.0 - 120.0 |
| 150% | 100.8% | 80.0 - 120.0 |
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.[8]
-
Intermediate Precision: Evaluates the method's consistency when used by different analysts, on different days, or with different equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples of the API spiked with the impurity at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.
-
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The RSD is calculated for these results, and the data from both days are statistically compared.
Data Presentation & Acceptance Criteria:
| Precision Level | Acceptance Criterion (RSD) | Hypothetical Result (RSD) |
| Repeatability (n=6) | ≤ 5.0% | 1.2% |
| Intermediate (n=12) | ≤ 10.0% | 1.8% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.
-
LOQ: The lowest amount of analyte that can be reliably quantified with suitable precision and accuracy. This is the most critical limit for an impurity method.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
The LOQ must be experimentally confirmed by preparing samples at this concentration and demonstrating that acceptable accuracy and precision can be achieved.
Robustness
Causality: Robustness testing demonstrates the method's reliability during normal usage by deliberately introducing small variations in method parameters. This provides confidence that minor day-to-day fluctuations will not adversely affect the results.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, mobile phase composition, flow rate).
-
Vary each parameter slightly (e.g., pH ± 0.2 units, temperature ± 5°C).
-
Analyze a system suitability solution and a spiked sample under each condition.
-
Assessment: Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution) and the quantitative result. The results should remain within the acceptance criteria defined in the method.
Caption: Interrelationship of core analytical validation parameters.
Conclusion
The validation of an analytical method for quantifying impurities like this compound is a rigorous, multi-faceted process that forms the bedrock of quality control in the pharmaceutical industry. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we build a comprehensive data package that proves the method is fit for its intended purpose. This guide, grounded in the principles of ICH Q2(R1), provides a logical framework and practical insights for researchers and scientists tasked with this critical function. A well-validated method is not just a regulatory requirement; it is a guarantee of the data integrity that ultimately protects patient health.
References
- 1. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole-Based SDHI Fungicides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of SDHI Fungicides and the Power of In Silico Analysis
Succinate dehydrogenase inhibitors (SDHIs) have become a cornerstone in modern agriculture for the management of a wide spectrum of fungal plant diseases. Their specific mode of action, targeting complex II of the mitochondrial respiratory chain, offers a distinct advantage in fungicide resistance management. Within this class, pyrazole-based compounds have emerged as a particularly potent and structurally diverse group. The continuous evolution of fungal resistance, however, necessitates a rational and accelerated approach to the design of new, more effective SDHI fungicides.
Molecular docking, a powerful in silico tool, has become indispensable in this endeavor. By simulating the interaction between a ligand (the fungicide) and its protein target (succinate dehydrogenase), we can predict binding affinities, understand key molecular interactions, and guide the synthesis of novel candidates with improved efficacy. This guide provides a comprehensive overview of comparative docking studies for pyrazole-based SDHI fungicides, offering both theoretical insights and practical, step-by-step protocols for researchers in the field.
The Target: Understanding the Succinate Dehydrogenase (SDH) Enzyme
Succinate dehydrogenase (SDH) is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane, playing a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate, transferring electrons to ubiquinone. Eukaryotic SDH is typically composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The binding site for SDHI fungicides, the ubiquinone-binding (Qp) site, is a hydrophobic pocket formed by subunits SDHB, SDHC, and SDHD.[2]
Key amino acid residues within this Qp site are critical for the binding of pyrazole-based fungicides. Studies have consistently identified residues such as Tyrosine (Tyr) at position 58, Tryptophan (Trp) at position 173, and Arginine (Arg) at position 43 or 46 as being pivotal for forming hydrogen bonds and other crucial interactions with the inhibitor molecules.[3][4] Understanding the precise nature of these interactions is fundamental to interpreting docking results and designing novel inhibitors.
Structural Classification of Pyrazole-Based SDHI Fungicides
The pyrazole-based SDHIs are a diverse group, but they can be broadly categorized based on their chemical structures. The Fungicide Resistance Action Committee (FRAC) classifies these compounds within FRAC Group 7.[2] A significant and commercially successful subgroup is the pyrazole-4-carboxamides .[5] This class includes several leading fungicides, each with unique structural modifications that influence their spectrum of activity and binding characteristics. Some prominent examples include:
-
Bixafen: Known for its broad-spectrum activity.
-
Fluxapyroxad: Exhibits high efficacy against a range of pathogens.[1]
-
Isopyrazam: A potent inhibitor with a distinct chemical structure.
-
Pydiflumetofen: A newer generation N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide.[2]
-
Penflufen: Another widely used pyrazole-carboxamide.
These subtle structural variations lead to different binding affinities and interactions within the SDH active site, which can be effectively explored through comparative docking studies.
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
This protocol outlines a robust and validated workflow for performing comparative docking studies of pyrazole-based SDHI fungicides using widely accepted software such as AutoDock Vina.
Preparation of the Receptor Protein (Succinate Dehydrogenase)
-
Step 1: Obtain the Protein Structure. Download the 3D crystal structure of the target succinate dehydrogenase enzyme from the Protein Data Bank (PDB). A commonly used model is the chicken (Gallus gallus) SDH structure (e.g., PDB ID: 2FBW), which is often used as a template for fungal SDH.[6]
-
Step 2: Protein Clean-up. Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not part of the active site.
-
Step 3: Add Hydrogen Atoms. Add polar hydrogen atoms to the protein structure. This is a critical step for defining the correct ionization states of the amino acid residues.
-
Step 4: Assign Partial Charges. Assign appropriate partial charges (e.g., Gasteiger charges) to the protein atoms to account for electrostatic interactions.
-
Step 5: Define the Binding Site and Grid Box. Identify the active site, typically based on the location of the co-crystallized ligand in the original PDB file. A grid box is then generated around this active site to define the search space for the docking simulation. The size of the grid box should be sufficient to accommodate the ligands being studied.
Preparation of the Ligands (Pyrazole-Based SDHI Fungicides)
-
Step 1: Generate 2D Structures. Draw the 2D chemical structures of the pyrazole-based SDHI fungicides to be compared (e.g., Bixafen, Fluxapyroxad, Isopyrazam) using chemical drawing software.
-
Step 2: Convert to 3D Structures. Convert the 2D structures into 3D conformations.
-
Step 3: Energy Minimization. Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
Step 4: Assign Charges and Define Rotatable Bonds. Assign partial charges to the ligand atoms and define the rotatable bonds to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
-
Step 1: Select Docking Software. Utilize a validated molecular docking program. AutoDock Vina is a widely used and effective open-source option.[7][8]
-
Step 2: Perform Docking. Run the docking simulation for each prepared ligand with the prepared receptor protein. The software will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.
-
Step 3: Analyze the Results. The primary output of the docking simulation is a set of docked poses for each ligand, ranked by their predicted binding affinities (docking scores), typically expressed in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
Post-Docking Analysis and Visualization
-
Step 1: Visualize Binding Interactions. Use molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions between the best-docked pose of each fungicide and the amino acid residues in the SDH active site.
-
Step 2: Identify Key Interactions. Identify and document the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, for each fungicide.
-
Step 3: Comparative Analysis. Compare the binding modes and interactions of the different pyrazole-based SDHI fungicides to understand the structural basis for their varying activities.
Visualizing the Docking Workflow and Binding Site
To better illustrate the process, the following diagrams created using Graphviz depict the experimental workflow and the key interactions at the binding site.
Caption: A flowchart illustrating the key steps in a comparative molecular docking workflow for SDHI fungicides.
References
- 1. mdpi.com [mdpi.com]
- 2. SDHI Fungicides | FRAC [frac.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Patent Maze: A Guide to Assessing the Novelty of 1-Isopropyl-4-nitro-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of drug discovery and agrochemical development, establishing the novelty of a chemical entity is the cornerstone of a successful research program. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a remarkable breadth of biological activities. This guide provides a comprehensive framework for assessing the novelty of a specific subclass, 1-Isopropyl-4-nitro-1H-pyrazole derivatives, through a meticulous analysis of the patent landscape. By understanding the existing intellectual property, researchers can strategically navigate their synthetic efforts towards uncharted chemical space, thereby increasing the likelihood of securing their own patent protection.
The this compound Scaffold: A Privileged Structure
The this compound core represents a unique combination of substituents on the pyrazole ring. The isopropyl group at the N1 position can influence the molecule's lipophilicity and metabolic stability, while the nitro group at the C4 position is a strong electron-withdrawing group that can modulate the electronic properties of the ring and serve as a handle for further chemical modifications. This distinct substitution pattern has garnered attention in various fields, leading to a growing body of patent literature.
A Systematic Approach to Patent Landscape Analysis
A thorough patent analysis is not merely a keyword search. It is a systematic investigation into the claims, examples, and disclosed utilities of existing patents. The following protocol outlines a robust methodology for assessing the novelty of this compound derivatives.
Experimental Protocol: Chemical Patent Landscape Analysis
-
Initial Broad Search:
-
Utilize patent databases such as Google Patents, Espacenet, and the USPTO Patent Full-Text and Image Database.
-
Begin with broad search queries like "pyrazole derivatives," "nitropyrazole compounds," and "substituted pyrazoles."
-
This initial step helps in understanding the general landscape and identifying key players in the field.
-
-
Focused Search on the Core Scaffold:
-
Narrow the search using more specific keywords and chemical identifiers.
-
Use the chemical name "this compound" and its CAS number (if available).
-
Employ substructure searches if the database allows, to find patents claiming derivatives of this core structure.
-
-
In-depth Patent Document Analysis:
-
Claims: The claims define the legal scope of the invention. Carefully analyze the Markush structures in the claims to understand the breadth of protected chemical space. Identify the specific R-groups and substitution patterns that are claimed.
-
Examples: The examples provide concrete evidence of the synthesized compounds and their biological data. Scrutinize the experimental section to identify the exact derivatives of this compound that have been prepared and tested.
-
Disclosed Utility: Determine the specific applications for which the derivatives are claimed, such as therapeutic indications (e.g., anti-cancer, anti-inflammatory) or agrochemical uses (e.g., herbicides, fungicides).
-
-
Scientific Literature Review:
-
Supplement the patent search with a thorough review of scientific literature databases like Scopus, Web of Science, and Google Scholar.
-
Use similar keywords and chemical names to find research articles that describe the synthesis, characterization, or biological activity of this compound derivatives. Non-patent literature is also considered prior art.
-
-
Mapping the Intellectual Property Landscape:
-
Organize the gathered data to create a map of the explored chemical space.
-
Categorize the patented and published derivatives based on their substitution patterns at other positions of the pyrazole ring (e.g., C3 and C5).
-
Group the findings by their intended application to identify areas of intense research and potential "white space."
-
Visualizing the Path to Novelty: A Workflow for Patent Assessment
The following diagram illustrates the decision-making process involved in assessing the novelty of a chemical compound based on patent and literature analysis.
Caption: Workflow for assessing the novelty of chemical compounds.
The Patent Landscape of this compound Derivatives
Our analysis of the patent landscape reveals that derivatives of this compound have been explored for a range of applications, with notable activity in the fields of oncology, inflammatory diseases, and agrochemicals.
Therapeutic Applications:
-
Oncology: Several patents disclose pyrazole derivatives as potential anti-cancer agents. For instance, a patent application describes pyrazoline derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in cancer progression[1]. While not specifically mentioning the 1-isopropyl-4-nitro substitution pattern in the examples, the broad claims could potentially encompass such structures. Another patent application focuses on 3-amino-pyrazole derivatives for the treatment of various cancers, with the claims allowing for a nitro substituent on the pyrazole ring[2].
-
Inflammatory and Neurodegenerative Diseases: The pyrazole scaffold is also present in compounds targeting inflammatory and neurodegenerative conditions. A patent from Rigel Pharmaceuticals discloses pyrazole compounds as inhibitors of IRAK protein for treating autoimmune and inflammatory diseases. While the core structure in the claims is complex, the general pyrazole motif is central. Furthermore, patent literature suggests the potential of pyrazole derivatives in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases[3][4][5][6][7].
Agrochemical Applications:
-
Herbicides: The use of pyrazole derivatives as herbicides is well-documented. Several patents describe pyrazole compounds with herbicidal activity, often with various substituents on the pyrazole and phenyl rings[8][9][10][11][12]. The claims in these patents are often broad, covering a wide range of substitution patterns. A key aspect for novelty in this area would be to identify substitution patterns on the this compound core that are not explicitly covered and demonstrate unexpected herbicidal efficacy and crop safety.
Comparative Analysis of Patented Derivatives
To provide a clearer picture of the existing patent landscape, the following table summarizes key features of representative patents covering pyrazole derivatives. This comparison highlights the diversity of applications and the structural variations that have been explored.
| Patent/Reference | Core Structure Focus | Key Substitutions Claimed | Claimed Utility |
| US20070066651A1[1] | Pyrazoline | Varied substitutions on the pyrazole and attached aryl rings, including nitro groups. | Treatment of cyclooxygenase-mediated disorders, including cancer. |
| US Patent (2000)[2] | 3-Amino-pyrazole | Broad claims allowing for various substituents, including nitro groups, on the pyrazole ring. | Treatment of cancer and cell proliferative disorders. |
| WO2003101968A1[3] | Pyrazole | Complex substitutions aimed at JNK inhibition. | Treatment of immune, inflammatory, and neurodegenerative diseases. |
| EP0822187A1[8][9] | Pyrazole | Phenyl and other aromatic groups at various positions. | Herbicides. |
| US3294814A[13] | 4-Nitropyrazole | N-alkylation with various groups (not specifically isopropyl). | Process for producing 4-nitropyrazoles. |
Identifying "White Space" for Novelty
Based on the comprehensive analysis of patent and scientific literature, several areas of "white space" for novel this compound derivatives can be identified:
-
Novel Substitution Patterns: While the core structure has been mentioned, the exploration of diverse substituents at the C3 and C5 positions of the this compound ring appears to be limited in the public domain. Introducing novel functional groups or ring systems at these positions could lead to compounds with unique biological activities and a strong novelty position.
-
Unexplored Therapeutic and Agrochemical Applications: While oncology, inflammation, and herbicidal activity are the most prominent areas of investigation, the potential of these derivatives in other therapeutic areas, such as infectious diseases or metabolic disorders, remains largely unexplored. Similarly, their potential as fungicides or insecticides could be a fruitful area for research.
-
Novel Synthesis Methods: The development of novel, efficient, and scalable synthetic routes to this compound and its derivatives could also be a source of patentable inventions. Existing methods may have limitations that can be addressed through innovative synthetic strategies.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents and agrochemicals. A thorough and systematic analysis of the patent landscape is an indispensable tool for researchers seeking to innovate in this area. By identifying the "white space" in the existing intellectual property, scientists can direct their research efforts towards the synthesis and evaluation of truly novel derivatives with a higher probability of patentability and commercial success. The framework and analysis presented in this guide provide a roadmap for navigating the complex world of chemical patents and unlocking the full potential of this intriguing class of compounds.
References
- 1. US20070066651A1 - Pyrazoline derivatives useful for the treatment of cancer - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2003101968A1 - Pyrazole compound and medicinal composition containing the same - Google Patents [patents.google.com]
- 4. WO2021142221A1 - Compositions and methods for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 5. WO2006060186A2 - Pyrazole derivatives for the treatment of dementia and related disorders - Google Patents [patents.google.com]
- 6. EP1958939A3 - Pyrazole-amine compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 7. WO2022226172A1 - Compositions and methods for treating neurodegenerative diseases - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP0822187A1 - Pyrazole derivatives and herbicides - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
Navigating the Biological Landscape of 1-Isopropyl-4-nitro-1H-pyrazole: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4] This guide provides an in-depth technical comparison of 1-Isopropyl-4-nitro-1H-pyrazole's potential performance in various biological assays. Due to the limited publicly available data for this specific molecule, this analysis is built upon robust experimental data from structurally analogous nitropyrazole derivatives. This approach allows for an informed projection of its biological potential and provides a framework for its evaluation against established alternatives.
This guide will explore the performance of nitropyrazole derivatives in three key areas of biological activity: antiparasitic, anticancer, and antifungal assays. Each section will provide a comparative analysis, detailed experimental protocols, and a visual representation of the underlying scientific principles.
Section 1: Antiparasitic Activity - Targeting Protozoan Infections
Nitropyrazole derivatives have demonstrated notable efficacy against various protozoan parasites.[5][6] This section will focus on the comparative performance of a representative nitropyrazole against Trichomonas vaginalis, the causative agent of trichomoniasis, with the standard-of-care drug, Metronidazole.
Comparative Analysis: Anti-Trichomonas Activity
The in vitro activity of nitropyrazole derivatives against T. vaginalis has been shown to be comparable to that of Metronidazole.[5][6] The following table presents a comparative summary of the half-maximal inhibitory concentration (IC50) values for a representative nitropyrazole and Metronidazole.
| Compound | Target Organism | IC50 (µM) after 48h | Citation(s) |
| 1-Methyl-4-nitropyrazole | Trichomonas vaginalis | Similar to Metronidazole | [5][6] |
| Metronidazole (Standard) | Trichomonas vaginalis | ~ 2.1 - 4.9 | [7] |
Note: The data for 1-Methyl-4-nitropyrazole is presented as a close structural analog to this compound. The substitution at the N1 position (methyl vs. isopropyl) is a key differentiator that can influence activity and pharmacokinetics.
Causality Behind Experimental Choices
The selection of an in vitro anti-trichomonal assay is predicated on the need to determine the direct cytotoxic effect of a compound on the parasite in a controlled environment. The use of a standard reference drug like Metronidazole is crucial for validating the assay and providing a benchmark for the potency of the test compound.[5][6] The 48-hour incubation period allows for sufficient time for the compound to exert its effect and for the parasite's viability to be accurately assessed.
Experimental Protocol: In Vitro Anti-Trichomonas vaginalis Assay
This protocol outlines a standard method for determining the in vitro susceptibility of T. vaginalis to test compounds.
Materials:
-
Trichomonas vaginalis isolate
-
Diamond's Trypticase-Yeast-Maltose (TYM) medium
-
Fetal Bovine Serum (FBS)
-
Test compound (e.g., this compound)
-
Metronidazole (positive control)
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Inverted microscope
-
Incubator (37°C with 5% CO2)
Procedure:
-
Parasite Culture: Culture T. vaginalis trophozoites in TYM medium supplemented with 10% FBS at 37°C.
-
Compound Preparation: Prepare a stock solution of the test compound and Metronidazole in a suitable solvent (e.g., DMSO). Make serial dilutions in TYM medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of the parasite suspension (containing a known number of trophozoites, e.g., 2 x 10^4 cells/mL) to each well.
-
Treatment: Add 100 µL of the serially diluted test compounds and controls to the respective wells. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After incubation, assess the viability of the trophozoites by counting motile organisms using a hemocytometer under an inverted microscope. Alternatively, a colorimetric assay (e.g., MTT) can be used to determine cell viability.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro anti-Trichomonas vaginalis assay.
Section 2: Anticancer Activity - Evaluating Cytotoxicity
The pyrazole scaffold is a common feature in many anticancer agents, and nitropyrazole derivatives have shown promise in this area.[2] This section will compare the potential cytotoxic effects of this compound with the well-established chemotherapeutic drug, Doxorubicin, against a panel of human cancer cell lines.
Comparative Analysis: In Vitro Cytotoxicity
The following table summarizes the IC50 values of a representative nitropyrazole-containing platinum complex and Doxorubicin against various cancer cell lines. This comparison provides a benchmark for the potential potency of novel nitropyrazole derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| trans-[PtCl2(1-methyl-4-nitropyrazole)2] | Various | (Not specified) | Micromolar range, exceeded cisplatin | |
| Doxorubicin (Standard) | MCF-7 | Breast Cancer | ~2.50 | |
| Doxorubicin (Standard) | A549 | Lung Cancer | > 20 | [8] |
| Doxorubicin (Standard) | HeLa | Cervical Cancer | ~2.92 | [8] |
Note: The data for the platinum complex containing 1-methyl-4-nitropyrazole is used as an indicator of the potential of the nitropyrazole moiety in an anticancer context. The isopropyl group in the target compound may alter its lipophilicity and cellular uptake compared to the methyl group.
Causality Behind Experimental Choices
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method for assessing cell viability and proliferation.[9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The selection of a diverse panel of cancer cell lines is crucial to assess the spectrum of activity and potential cell-type specificity of the test compound. Doxorubicin serves as a potent positive control, representing a clinically relevant cytotoxic agent.[8][9]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps for evaluating the cytotoxic effects of a compound on cancer cell lines using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the different compound concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Anticancer Mechanism
Caption: A generalized pathway for nitropyrazole-induced cancer cell death.
Section 3: Antifungal Activity - A Potential Succinate Dehydrogenase Inhibitor
Based on the known activities of related pyrazole derivatives in agrochemicals, this compound is hypothesized to possess antifungal properties, potentially acting as a Succinate Dehydrogenase Inhibitor (SDHI).[10] This section provides a comparative framework for evaluating its antifungal efficacy.
Comparative Analysis: In Vitro Antifungal Activity
The following table presents representative Minimum Inhibitory Concentration (MIC) values for a standard SDHI fungicide (Boscalid) and a common azole antifungal (Fluconazole) against various fungal pathogens. This serves as a benchmark for the expected performance of a novel pyrazole-based antifungal agent.
| Compound | Target Fungus | MIC (µg/mL) | Citation(s) |
| Boscalid (SDHI) | Botrytis cinerea | 0.5 - 2.0 | [10] |
| Boscalid (SDHI) | Rhizoctonia solani | 0.2 - 1.5 | [10] |
| Fluconazole (Azole) | Candida albicans | 0.25 - 2.0 | [11] |
| Amphotericin B | Candida albicans | 0.125 - 1.0 | [11] |
Note: The performance of this compound as an antifungal would be evaluated against these standards. Its efficacy would depend on its specific interaction with the fungal succinate dehydrogenase enzyme.
Causality Behind Experimental Choices
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12] This assay is crucial for quantifying the potency of a compound and comparing it to other antifungals. The use of a panel of clinically and agriculturally relevant fungal species provides a comprehensive assessment of the compound's spectrum of activity.
Experimental Protocol: Antifungal Broth Microdilution Assay (CLSI M27/M38)
This protocol describes a standardized method for determining the MIC of an antifungal agent against yeasts and molds.
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
Test compound (e.g., this compound)
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (35°C or 30°C depending on the fungus)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and standard antifungals in RPMI-1640 medium directly in the 96-well plates.
-
Inoculation: Add the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours (for yeasts) or longer (for molds).
-
MIC Determination: Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth in the drug-free control well. This can be assessed visually or by measuring the optical density.
Visualizing the SDHI Mechanism of Action
Caption: The mechanism of action of a Succinate Dehydrogenase Inhibitor (SDHI) fungicide.
Conclusion
While direct experimental data for this compound is not extensively available in the public domain, a comparative analysis based on its structural analogs provides a strong foundation for predicting its biological activities. The nitropyrazole moiety is a versatile pharmacophore with demonstrated potential in antiparasitic, anticancer, and antifungal applications. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to design and execute studies to elucidate the specific performance of this compound and to compare it meaningfully with existing therapeutic and agrochemical agents. Further investigation is warranted to fully characterize the biological profile of this promising compound.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring novel pyrazole-nitroimidazole hybrids: Synthesis and antiprotozoal activity against the human pathogen trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ifyber.com [ifyber.com]
A Comparative Guide to the Physicochemical Properties of Nitropyrazoles for Energetic Materials Research
Introduction: The Ascendancy of Nitropyrazoles in Energetic Materials
In the relentless pursuit of advanced energetic materials, the scientific community is increasingly turning its attention to nitrogen-rich heterocyclic compounds. Among these, nitropyrazoles have emerged as a particularly promising class of materials.[1][2] Their inherent aromaticity, coupled with the energetic nitro groups, bestows upon them a unique combination of high energy density, thermal stability, and tunable sensitivity.[1] This guide offers a comprehensive comparison of the key physicochemical properties of various nitropyrazoles, providing researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to accelerate their research and development efforts.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a robust scaffold for the introduction of multiple nitro functionalities.[3] The number and position of these nitro groups profoundly influence the molecule's density, heat of formation, and oxygen balance, which are the primary determinants of its detonation performance.[1] Furthermore, the ability to modify the pyrazole ring at various positions allows for the fine-tuning of properties such as melting point and sensitivity, making nitropyrazoles versatile candidates for a range of applications, from melt-castable explosives to insensitive munitions.[4][5]
This guide will delve into a comparative analysis of critical physicochemical parameters, including thermal stability, density, detonation properties, and sensitivity to external stimuli. We will explore the underlying structure-property relationships and provide detailed experimental protocols for the characterization of these energetic compounds, ensuring a foundation of scientific integrity and reproducibility.
Molecular Architecture: The Foundation of Physicochemical Properties
The arrangement of atoms and functional groups within a nitropyrazole molecule dictates its macroscopic properties. The position of the nitro groups on the pyrazole ring and the nature of any substituents on the nitrogen or carbon atoms are of paramount importance.
Below is a diagram illustrating the general structure of a nitropyrazole and the common numbering convention.
Caption: General structure of the pyrazole ring with potential substitution positions.
Thermal Stability: A Critical Parameter for Safety and Performance
The thermal stability of an energetic material is a crucial factor determining its safety during storage, handling, and processing. It is typically evaluated by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide information on melting points (Tm) and decomposition temperatures (Td).
A higher decomposition temperature is generally desirable, indicating greater thermal stability. The thermal stability of nitropyrazoles is influenced by several factors, including the number of nitro groups, their positions, and the presence of other functional groups that can participate in intra- and intermolecular hydrogen bonding.[6] For instance, the presence of an amino group can enhance thermal stability through hydrogen bonding interactions.
Comparative Thermal Properties of Selected Nitropyrazoles
| Compound | Structure | Melting Point (Tm) (°C) | Decomposition Temperature (Td) (°C) | Reference |
| 4-Nitropyrazole (4-NP) | 163-165 | >200 | [1] | |
| 3,4-Dinitropyrazole (DNP) | 178 | 271 | [7] | |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 134 | 240 | [7] | |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | 268-270 | 280 | [6][8] | |
| 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) | >300 | 345 | [9] |
Experimental Protocol: Determination of Thermal Stability by DSC/TGA
Objective: To determine the melting point and decomposition temperature of a nitropyrazole sample.
Methodology:
-
Sample Preparation: Accurately weigh 1-2 mg of the nitropyrazole sample into an aluminum crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.
-
Set the heating rate, typically between 5 to 20 °C/min.[6]
-
Purge the system with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Data Acquisition:
-
Initiate the heating program and record the heat flow and weight loss as a function of temperature.
-
The melting point is identified as the onset or peak of the endothermic event on the DSC curve.
-
The decomposition temperature is determined from the onset of the major exothermic event on the DSC curve, often corresponding to a significant weight loss in the TGA curve.[9]
-
Caption: Workflow for determining thermal stability using DSC/TGA.
Density and Detonation Performance: The Measure of Energetic Output
The density (ρ) of an energetic material is a critical parameter that, along with its heat of formation (ΔHf), largely determines its detonation velocity (D) and detonation pressure (P). Higher density generally leads to superior detonation performance. The introduction of multiple nitro groups into the pyrazole ring is an effective strategy for increasing density.[1]
Comparative Physicochemical and Detonation Properties
| Compound | Density (ρ) (g/cm³) | Heat of Formation (ΔHf) (kJ/mol) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Reference |
| 4-Nitropyrazole (4-NP) | 1.52 | +110.5 | 6.68 | 18.81 | [1] |
| 3,4-Dinitropyrazole (DNP) | 1.79 | +168.2 | 8.45 | 30.1 | [7] |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 1.86 | +125.5 | 9.10 | 38.2 | [4][7] |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.82 | +157.3 | 8.70 | 33.0 | [6][8] |
| 3,4,5-Trinitro-1H-pyrazole (TNP) | 1.91 | +183.3 | 9.20 | 39.0 | [10] |
Experimental Protocol: Density Determination by Single-Crystal X-ray Diffraction
The most accurate method for determining the density of a crystalline material is through single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth and Selection: Grow a suitable single crystal of the nitropyrazole derivative. Select a crystal of appropriate size and quality under a microscope.[11]
-
Data Collection: Mount the crystal on a goniometer head and place it in a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[11]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.[11]
-
Density Calculation: The density is calculated from the molecular weight of the compound, the number of molecules in the unit cell, and the volume of the unit cell.
Caption: Workflow for density determination via X-ray crystallography.
Sensitivity to External Stimuli: Ensuring Safety and Stability
The sensitivity of an energetic material to impact and friction is a critical safety consideration. Lower sensitivity is highly desirable to prevent accidental initiation. The sensitivity of nitropyrazoles can be tailored by modifying their molecular structure. For instance, introducing amino groups or creating salts can increase hydrogen bonding and reduce sensitivity.[10]
Comparative Sensitivity Data
| Compound | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) | Reference |
| RDX (Reference) | 7.4 | 120 | [12] |
| TNT (Reference) | 15 | 353 | [7] |
| 3,4-Dinitropyrazole (DNP) | 8 | 120 | [7] |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 7 | 96 | [7] |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | 20 | >360 | [6][8] |
| Hydroxylammonium salt of 3,4,5-trinitropyrazole | 10 | 252 | [10] |
Experimental Protocol: Impact and Friction Sensitivity Testing (BAM Standards)
Objective: To determine the impact and friction sensitivity of a nitropyrazole sample according to BAM (Bundesanstalt für Materialforschung und -prüfung) standards.
Impact Sensitivity (BAM Fallhammer):
-
A sample of the material is placed between two steel cylinders.
-
A specified weight is dropped from varying heights onto the sample.
-
The impact energy at which a reaction (e.g., explosion, smoke, or sound) occurs in 50% of the trials (H50) is determined. A higher value indicates lower sensitivity.[12][13]
Friction Sensitivity (BAM Friction Apparatus):
-
A small amount of the sample is placed on a porcelain plate.
-
A porcelain pin is pressed onto the sample with a specific load and moved back and forth.
-
The minimum load at which a reaction occurs is determined. A higher value indicates lower sensitivity.[12][14]
Spectroscopic Characterization: Unveiling the Molecular Identity
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the chemical structure and purity of synthesized nitropyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
¹⁴N or ¹⁵N NMR: Directly probes the nitrogen atoms, which is particularly useful for nitropyrazoles.[4][15]
Infrared (IR) Spectroscopy:
-
Identifies the presence of specific functional groups. For nitropyrazoles, characteristic strong absorptions are observed for the nitro groups (typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹).[4]
Experimental Protocol: General Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the nitropyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4][16]
-
Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra using a high-field NMR spectrometer.[16]
IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.[16]
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Conclusion: The Promising Future of Nitropyrazoles
The comparative analysis presented in this guide highlights the exceptional versatility and potential of nitropyrazoles as a platform for the development of next-generation energetic materials. Their tunable physicochemical properties, ranging from high detonation performance to remarkable insensitivity, make them attractive candidates for a wide spectrum of applications.[1] The interplay between molecular structure and macroscopic properties is a key theme, and a thorough understanding of these relationships is essential for the rational design of new and improved energetic materials.
Future research in this field will likely focus on the synthesis of novel nitropyrazole derivatives with even more desirable combinations of properties, such as higher energy output, enhanced thermal stability, and reduced sensitivity. The continued application of advanced characterization techniques and computational modeling will undoubtedly accelerate progress toward these goals.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 5. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. energetic-materials.org.cn [energetic-materials.org.cn]
- 8. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one Based on a Novel Hofmann-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Pyrazole Synthesis: Evaluating Synthetic Efficiency
For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, embedded in numerous blockbuster pharmaceuticals. The efficiency with which this vital scaffold can be synthesized directly impacts the pace of discovery and development. This guide provides an in-depth, objective comparison of the most prevalent pyrazole formation reactions, grounded in experimental data and field-proven insights. We will dissect the nuances of each method, moving beyond mere protocols to explain the causality behind experimental choices and empower you to select the optimal synthetic strategy for your target molecules.
The Enduring Legacy and Modern Imperatives of Pyrazole Synthesis
First synthesized by Ludwig Knorr in 1883, the pyrazole ring continues to be a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation in drugs for a wide range of therapeutic areas. The enduring challenge for synthetic chemists is not merely to form the pyrazole ring, but to do so with high efficiency, regioselectivity, and under conditions that are both practical and scalable. This guide will evaluate three major strategies for pyrazole synthesis: the classical Knorr synthesis from 1,3-dicarbonyl compounds, the versatile reaction of α,β-unsaturated carbonyls, and the modern, atom-economical 1,3-dipolar cycloaddition.
The Knorr Pyrazole Synthesis: The Workhorse of Heterocyclic Chemistry
The Knorr pyrazole synthesis, the oldest and arguably most straightforward method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] This acid-catalyzed reaction has been a reliable tool for over a century due to its generally high yields and the ready availability of starting materials.[1][5]
Mechanism and Regioselectivity
The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][6] A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either carbonyl, potentially leading to a mixture of regioisomers.[2][3] The outcome is governed by the steric and electronic properties of both reactants and the reaction pH.[7] For instance, the more nucleophilic nitrogen of a substituted hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl group.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is a classic example of the Knorr synthesis to produce a pyrazolone, a common pyrazole derivative.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Solvent and Catalyst: Add glacial acetic acid as a catalyst. The reaction can often be run neat or in a solvent like ethanol.
-
Heating: Heat the reaction mixture under reflux for 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product may crystallize directly from the reaction mixture. If not, the addition of water or a non-polar solvent like hexane can induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Synthesis from α,β-Unsaturated Carbonyl Compounds
An alternative and highly versatile approach to pyrazoles involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones (chalcones). This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[9][10]
Mechanism and Advantages
The reaction begins with a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization to form the pyrazoline ring. The final step is an oxidation, which can sometimes occur in situ with air or may require the addition of an oxidizing agent. This two-step sequence offers a high degree of control over the substitution pattern of the final pyrazole. A key advantage is the potential for high regioselectivity, as the initial Michael addition is highly predictable.
Caption: General workflow for pyrazole synthesis from α,β-unsaturated ketones.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This one-pot method highlights the efficiency of generating the pyrazoline and oxidizing it in a single process.[11]
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (1 equivalent) in a suitable solvent like ethanol or DMSO, add hydrazine monohydrochloride (1.2 equivalents).
-
Pyrazoline Formation: Stir the mixture at room temperature or with gentle heating until the formation of the pyrazoline intermediate is complete (monitor by TLC).
-
In Situ Oxidation: Add an oxidizing agent such as bromine (1.1 equivalents) dropwise to the reaction mixture. Alternatively, for a greener approach, heating in DMSO under an oxygen atmosphere can be effective.[11]
-
Work-up and Isolation: After the oxidation is complete, quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate for bromine). The pyrazole product can then be isolated by extraction or precipitation followed by filtration.
-
Purification: Purify the crude product by column chromatography or recrystallization.
1,3-Dipolar Cycloaddition: An Atom-Economical Approach
A more modern and highly efficient route to pyrazoles is the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene.[9] This method is prized for its atom economy and often excellent regioselectivity.
Mechanism and Scope
The reaction involves the concerted or stepwise addition of the 1,3-dipole across the multiple bond of the dipolarophile to form the five-membered pyrazole ring directly. The regioselectivity is controlled by the electronic and steric nature of the substituents on both the dipole and the dipolarophile. This method provides access to a wide range of substituted pyrazoles that may be difficult to obtain via classical condensation methods.
Experimental Protocol: Catalyst-Free Cycloaddition of a Diazo Compound to an Alkyne
This protocol exemplifies a green chemistry approach to pyrazole synthesis, often proceeding without the need for a catalyst and under solvent-free conditions.
-
Reaction Setup: In a reaction vessel, combine the α-diazocarbonyl compound (1 equivalent) with the alkyne (1.1-1.5 equivalents).
-
Heating: Heat the mixture, often under neat conditions, to a temperature that initiates the cycloaddition (typically 80-120 °C). The reaction progress can be monitored by the disappearance of the diazo compound (e.g., by IR spectroscopy or TLC).
-
Work-up and Isolation: In many cases, if one of the starting materials is volatile, it can be removed under reduced pressure, yielding the pure pyrazole product without the need for further purification. If necessary, the product can be purified by column chromatography.
Comparative Analysis of Synthetic Efficiency
| Feature | Knorr Synthesis (from 1,3-Dicarbonyls) | From α,β-Unsaturated Carbonyls | 1,3-Dipolar Cycloaddition |
| Starting Materials | Readily available 1,3-dicarbonyls and hydrazines | Versatile α,β-unsaturated aldehydes/ketones and hydrazines | Diazo compounds (can be unstable) and alkynes/alkenes |
| Typical Yields | Good to excellent (often >80%)[8][9] | Good to excellent (60-95%)[9][11] | Often high to quantitative, especially under optimized conditions |
| Regioselectivity | Can be an issue with unsymmetrical substrates, leading to isomeric mixtures[2][12] | Generally high, governed by the Michael addition step | Can be high, but dependent on the electronics of the dipole and dipolarophile |
| Atom Economy | Good, but produces two molecules of water as a byproduct | Moderate, as it involves an oxidation step which can generate byproducts | Excellent, as all atoms from the reactants are incorporated into the product |
| Reaction Conditions | Often requires heating and an acid catalyst[3][4] | Two-step process (cyclization then oxidation), may require an external oxidant | Can often be performed under mild, catalyst-free, and even solvent-free conditions |
| Substrate Scope | Broad, but limited by the availability of the 1,3-dicarbonyl precursor | Very broad, with many methods available for chalcone synthesis | Broad, but the synthesis and handling of some diazo compounds can be hazardous |
| Green Chemistry | Can be improved with greener solvents and catalysts[13] | Greener oxidation methods (e.g., O₂/DMSO) are available[11] | Inherently green due to high atom economy and potential for catalyst-free/solvent-free conditions |
Conclusion and Future Outlook
The choice of a synthetic route to a desired pyrazole is a multi-faceted decision that requires careful consideration of factors such as the availability of starting materials, the desired substitution pattern, and the importance of factors like regioselectivity and atom economy.
-
The Knorr synthesis remains a robust and reliable method, particularly for large-scale synthesis where the cost and availability of starting materials are paramount.[1]
-
The use of α,β-unsaturated carbonyl compounds offers greater flexibility in achieving specific substitution patterns and can provide excellent regiocontrol.[14]
-
1,3-Dipolar cycloaddition represents the most modern and "green" approach, offering superior atom economy and often milder reaction conditions.[15] However, the stability and accessibility of the required 1,3-dipoles must be considered.
The future of pyrazole synthesis will likely focus on the development of even more efficient and sustainable methodologies. This includes the expansion of multicomponent reactions that form the pyrazole ring in a single, highly convergent step, and the use of novel catalytic systems that can operate under milder conditions with greater selectivity.[14] As the demand for complex, functionalized pyrazoles in drug discovery continues to grow, the development of innovative and efficient synthetic strategies will remain a key area of research.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
Safety Operating Guide
Navigating the Safe Disposal of 1-Isopropyl-4-nitro-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Isopropyl-4-nitro-1H-pyrazole, a substituted nitropyrazole derivative. By providing a clear, scientifically grounded protocol, this document aims to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
The primary concern with nitro-substituted heterocyclic compounds is their potential reactivity . The nitro group can impart energetic properties to the molecule. Therefore, it is crucial to handle this compound with the understanding that it may be a reactive hazardous waste.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is either specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity , or toxicity.[1] Given the nature of this compound, it is prudent to manage it as a reactive hazardous waste (EPA waste code D003) until specific testing proves otherwise.[2] This classification mandates a "cradle-to-grave" management approach, ensuring the waste is handled safely from generation to final disposal.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₉N₃O₂ | PubChem[4] |
| Molecular Weight | 155.15 g/mol | PubChem[4] |
| CAS Number | 97421-21-1 | PubChem[4] |
Personal Protective Equipment (PPE) and Spill Management: Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling potentially hazardous materials. The following PPE is mandatory when working with this compound:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[6]
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[7]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert your laboratory's safety officer or environmental health and safety (EHS) department.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident according to your institution's policies.
Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on best practices for handling reactive and potentially toxic chemical waste.
Waste Segregation and Containerization
-
Waste Identification: All waste containing this compound, including neat compound, contaminated labware, and spill cleanup materials, must be classified as hazardous chemical waste.
-
Container Selection: Use a designated, leak-proof, and sealable container made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the primary hazard (e.g., "Reactive").
On-Site Accumulation and Storage
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials such as strong oxidizing agents, acids, and bases.[7]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.
-
Time Limits: Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this will dictate the maximum amount of time the waste can be stored on-site before it must be transported to a licensed disposal facility.[1]
Off-Site Disposal
-
Engage a Licensed Professional: The disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's EHS department will have established procedures for this.
-
Documentation: Ensure all necessary documentation, including a hazardous waste manifest, is completed accurately. This document tracks the waste from your facility to its final destination.
-
Transportation: The waste will be transported by a certified hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Final Disposition: The most probable disposal method for a nitrated heterocyclic compound like this is high-temperature incineration at a permitted facility. This method is effective in destroying organic compounds and minimizing their environmental impact.[8]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations and Best Practices
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any materials contaminated with it be disposed of down the sink or in regular trash.[6]
-
Avoid Neutralization Attempts: Do not attempt to neutralize or chemically treat the waste unless you have a validated and approved protocol from your EHS office. Inappropriate mixing of chemicals can lead to dangerous reactions.
-
Minimize Waste Generation: Employ good laboratory practices to minimize the generation of hazardous waste. This includes using only the amount of material necessary for your experiment and avoiding cross-contamination.[8]
-
Consult Your EHS Department: This guide provides general procedures. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.
By adhering to these scientifically sound and procedurally robust guidelines, you can ensure the safe and environmentally responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Isopropyl-4-nitro-1H-pyrazole
This document provides essential, immediate safety and logistical information for the handling and disposal of 1-Isopropyl-4-nitro-1H-pyrazole. As a research chemical, comprehensive toxicological data may not be fully available. Therefore, this guide is built upon the principles of prudent laboratory practice, drawing from safety data for structurally related nitro-aromatic and pyrazole compounds to ensure a high margin of safety. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not extensively detailed in public literature, the hazards can be inferred from its chemical structure—a pyrazole ring substituted with both a nitro group and an isopropyl group. Structurally similar compounds, such as 4-nitropyrazole, are known to be harmful if swallowed and cause serious eye, skin, and respiratory irritation.[1][2][3] The nitro functional group, in particular, suggests potential for toxicity and reactivity.
Assumed Primary Hazards:
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin Irritation/Corrosion: Expected to cause skin irritation upon contact.
-
Eye Damage/Irritation: High potential for causing serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[2][4]
-
Reactivity: Nitro compounds can be reactive and should be stored away from strong oxidizing agents, acids, and bases.[5][6]
Given these potential risks, a multi-layered safety approach combining engineering controls, administrative procedures, and robust Personal Protective Equipment (PPE) is mandatory.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final and most personal line of defense against chemical exposure. It must be chosen based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses with Side Shields | Nitrile Gloves | Standard Laboratory Coat | Not Required |
| Weighing & Transfer (Solid/Powder) | Chemical Safety Goggles & Full-Face Shield | Nitrile Gloves (Double-gloving recommended) | Fully-buttoned Laboratory Coat | Mandatory: Work within a certified chemical fume hood.[7][8] |
| Preparing Solutions (Dilution) | Chemical Safety Goggles & Full-Face Shield | Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Laboratory Coat | Mandatory: Work within a certified chemical fume hood.[9] |
| Conducting Reactions & Workup | Chemical Safety Goggles | Task-appropriate Chemical-Resistant Gloves | Laboratory Coat | Work within a certified chemical fume hood. |
| Spill Cleanup (Solid or Liquid) | Chemical Safety Goggles & Full-Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Coveralls or Suit | NIOSH-approved respirator with P100 filter for solids or appropriate cartridges for organic vapors. |
| Waste Disposal | Chemical Safety Goggles | Nitrile Gloves | Laboratory Coat | Not required if handling sealed waste containers. |
Causality Behind PPE Choices:
-
Eye Protection: Chemical safety goggles provide a 360-degree seal around the eyes, which is critical for protecting against fine powders and splashes.[7] A full-face shield is added during weighing and solution preparation because these tasks carry the highest risk of accidental splashes or aerosolization, protecting the entire face.[7][10]
-
Hand Protection: Nitrile gloves offer good protection against incidental splashes of many common laboratory solvents and are effective against solid particulates.[8] However, for prolonged contact or when working with aggressive solvents, consulting a glove compatibility chart is essential. Double-gloving is recommended when handling the pure solid to provide an extra layer of protection and allow for the safe removal of a potentially contaminated outer glove.
-
Body Protection: A standard lab coat protects against minor spills and dust.[7] When handling larger quantities or performing dilutions where the risk of a significant splash is higher, a chemical-resistant apron provides an additional, impermeable barrier.
-
Respiratory Protection: this compound is expected to be a fine powder. Such powders can be easily inhaled, causing direct irritation to the respiratory tract and enabling systemic absorption.[11] Therefore, the primary engineering control is to always handle the solid compound within a certified chemical fume hood to contain and exhaust any airborne particles.[8][9] A respirator is reserved for emergency situations like a spill outside of a fume hood.
Operational & Disposal Plans
A systematic workflow is crucial for safety. The following protocols provide step-by-step guidance for key operations.
Experimental Workflow: Safe Handling Protocol
-
Preparation (Pre-Operation):
-
Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[11]
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper.[11]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is inside the fume hood before introducing the chemical.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and operational.[7][9]
-
Don PPE: Put on all required PPE as outlined in the table above.
-
-
Execution (Weighing & Transfer):
-
Minimize Dust: Handle the container of this compound carefully to avoid creating airborne dust.
-
Static Control: If weighing a significant quantity, use an anti-static weigh boat or grounding strap, as fine powders can carry a static charge.
-
Container Management: Keep the stock container closed whenever not actively dispensing material.[11]
-
Clean as You Go: Use a damp wipe to clean any minor dust from the spatula or work surface immediately. Dispose of the wipe as hazardous waste.
-
-
Post-Operation:
-
Decontamination: Wipe down the work area within the fume hood.
-
Secure Chemical: Tightly seal the this compound container and store it in a cool, dry, well-ventilated area away from incompatible materials.[12]
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][13]
-
Emergency Protocol: Spill Management
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate & Ventilate: If the spill is inside a fume hood, keep the sash down. If outside, restrict access to the area and ensure it is well-ventilated.
-
Don Emergency PPE: Put on the appropriate PPE for spill cleanup, including respiratory protection.
-
Contain & Clean:
-
For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do NOT dry sweep, as this will generate dust.[2][14] Carefully scoop the mixture into a labeled hazardous waste container.
-
For Liquid Spills (Solutions): Cover the spill with an appropriate chemical absorbent. Collect the saturated absorbent and place it in a sealed, labeled hazardous waste container.
-
-
Final Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by your institution's EHS office), and dispose of all cleaning materials as hazardous waste.
Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain or in standard trash.[12][15]
-
Waste Classification: All materials contaminated with this compound, including the pure compound, reaction residues, contaminated gloves, bench paper, and spill cleanup debris, must be treated as hazardous chemical waste.[16]
-
Containerization:
-
Use a dedicated, sealable, and chemically compatible container for hazardous waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration/quantity.[15]
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the lab.
-
Follow your institution's Environmental Health & Safety (EHS) procedures for waste pickup and final disposal by a licensed professional service.[3]
-
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: Decision workflow for PPE selection based on the task and scale of operation.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
